molecular formula C15H19ClN4O5S B3024234 AZD-1236 CAS No. 459814-90-5

AZD-1236

Cat. No.: B3024234
CAS No.: 459814-90-5
M. Wt: 402.9 g/mol
InChI Key: SFJFBTPHDHUUPU-OAHLLOKOSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

AZD1236 has been used in trials studying the basic science and treatment of Cystic Fibrosis and Chronic Obstructive Pulmonary Disease.
AZD-1236 is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 2 investigational indications.

Properties

IUPAC Name

(5S)-5-[[4-(5-chloropyridin-2-yl)oxypiperidin-1-yl]sulfonylmethyl]-5-methylimidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19ClN4O5S/c1-15(13(21)18-14(22)19-15)9-26(23,24)20-6-4-11(5-7-20)25-12-3-2-10(16)8-17-12/h2-3,8,11H,4-7,9H2,1H3,(H2,18,19,21,22)/t15-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFJFBTPHDHUUPU-OAHLLOKOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)NC(=O)N1)CS(=O)(=O)N2CCC(CC2)OC3=NC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]1(C(=O)NC(=O)N1)CS(=O)(=O)N2CCC(CC2)OC3=NC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19ClN4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30647184
Record name (5S)-5-({4-[(5-Chloropyridin-2-yl)oxy]piperidine-1-sulfonyl}methyl)-5-methylimidazolidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30647184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

402.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

459814-89-2, 459814-90-5
Record name AZD-1236
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0459814892
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name AZD-1236
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11961
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name (5S)-5-({4-[(5-Chloropyridin-2-yl)oxy]piperidine-1-sulfonyl}methyl)-5-methylimidazolidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30647184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AZD-1236
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B4OQY51WZS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to AZD-1236: A Selective MMP-9 and MMP-12 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD-1236 is an orally administered, potent, and selective dual inhibitor of matrix metalloproteinases (MMPs) -9 and -12.[1][2][3] These enzymes are key mediators in extracellular matrix remodeling and are implicated in the pathogenesis of various inflammatory and degenerative diseases.[1][4] Initially developed by AstraZeneca for the treatment of Chronic Obstructive Pulmonary Disease (COPD), its therapeutic potential has since been explored in other indications, including spinal cord injury and stroke, due to its role in modulating inflammatory responses and tissue damage. This document provides a comprehensive technical overview of this compound, its primary targets, and the experimental evidence supporting its mechanism of action.

Primary Targets and Mechanism of Action

The primary targets of this compound are two closely related zinc-dependent endopeptidases from the MMP family:

  • Matrix Metalloproteinase-9 (MMP-9): Also known as gelatinase B, MMP-9 is involved in the breakdown of type IV collagen, a major component of basement membranes. Its activity is crucial for tissue remodeling, but its overexpression is associated with pathological processes such as inflammation, tissue damage, and the breakdown of the blood-brain barrier.

  • Matrix Metalloproteinase-12 (MMP-12): Also known as macrophage elastase, MMP-12 is primarily secreted by macrophages and is potent in degrading elastin. Its activity is linked to the pathogenesis of emphysema in COPD and is also implicated in inflammatory responses in other tissues.

By selectively inhibiting both MMP-9 and MMP-12, this compound aims to attenuate the pathological tissue destruction and neuroinflammation associated with their excessive activity.

Signaling Pathway of MMP-9 and MMP-12 in Neuroinflammation

The diagram below illustrates the general signaling pathway leading to neuroinflammation and tissue damage mediated by MMP-9 and MMP-12, and the point of intervention for this compound. In response to injury or inflammatory stimuli, resident immune cells and other cell types upregulate the expression and release of MMP-9 and MMP-12. These enzymes then degrade components of the extracellular matrix and the blood-brain barrier, facilitating the infiltration of peripheral immune cells, which in turn release more pro-inflammatory cytokines and chemokines, perpetuating the inflammatory cycle and leading to neuronal damage.

G cluster_0 Initiating Insult cluster_1 Cellular Response cluster_2 MMP Upregulation cluster_3 Pathological Consequences cluster_4 Therapeutic Intervention Injury Spinal Cord Injury / Stroke Microglia Microglia / Macrophages Injury->Microglia Neutrophils Neutrophils Injury->Neutrophils MMP9 MMP-9 Upregulation Microglia->MMP9 MMP12 MMP-12 Upregulation Microglia->MMP12 Neutrophils->MMP9 BBB_Breakdown Blood-Brain Barrier Breakdown MMP9->BBB_Breakdown ECM_Degradation ECM Degradation MMP12->ECM_Degradation Inflammation Neuroinflammation BBB_Breakdown->Inflammation ECM_Degradation->Inflammation Neuronal_Damage Neuronal Damage Inflammation->Neuronal_Damage AZD1236 This compound AZD1236->MMP9 AZD1236->MMP12

Caption: this compound inhibits MMP-9 and MMP-12, blocking downstream neuroinflammation.

Preclinical and Clinical Data

This compound has been evaluated in both preclinical models and human clinical trials. The following tables summarize the key quantitative findings from these studies.

Table 1: Overview of Clinical Trials for this compound in COPD
Study IdentifierPhaseNumber of PatientsDosageDurationKey FindingsReference
NCT00559410IIa7475 mg twice daily6 weeksGenerally well-tolerated with an acceptable safety profile. No significant effect on lung function or biomarkers compared to placebo.
NCT00624458IIa5575 mg twice daily6 weeksGenerally well-tolerated. No significant clinical efficacy demonstrated, but a possible, non-statistically significant reduction in urinary desmosine was observed.
Table 2: Preclinical Efficacy of this compound in Spinal Cord Injury (Animal Models)
Animal ModelInjury TypeTreatment RegimenKey OutcomesReference
MouseDorsal column crush3 days post-injuryPromoted dorsal column axon regeneration and sparing.
Animal ModelsSpinal cord compressionStarted within 24 hours post-injury, continued for 3 days80% preservation in nerve function; 85% improvement in movement and sensation.

Experimental Protocols

Phase IIa Clinical Trial in COPD (NCT00624458)

Objective: To evaluate the effect of this compound on biomarkers of inflammation and lung tissue degradation in patients with moderate-to-severe COPD.

Methodology:

  • Study Design: A multinational, randomized, double-blind, placebo-controlled, parallel-group study.

  • Participants: 55 male and female patients aged ≥40 years with stable moderate-to-severe COPD.

  • Procedure: Following a 2-6 week washout period for previous medications, patients were randomized to receive either 75 mg of this compound orally twice daily or a matching placebo for 6 weeks.

  • Primary Variables: Differential cell count and TNF-α levels in induced sputum, and 24-hour urinary desmosine excretion.

  • Secondary Variables: A range of exploratory biomarkers in induced sputum, blood, and urine; lung function; Clinical COPD Questionnaire (CCQ) responses; and diary records of symptoms, adverse events, and use of rescue medication.

G cluster_0 Patient Recruitment cluster_1 Study Protocol cluster_2 Endpoint Analysis p1 55 Patients with Moderate-to-Severe COPD p2 2-6 Week Washout p1->p2 p3 Randomization p2->p3 p4a This compound (75 mg BID) for 6 Weeks p3->p4a p4b Placebo for 6 Weeks p3->p4b p5 Biomarker Analysis (Sputum, Urine, Blood) p4a->p5 p6 Clinical Assessment (Lung Function, CCQ) p4a->p6 p4b->p5 p4b->p6

Caption: Workflow of the Phase IIa clinical trial of this compound in COPD patients.

Future Directions

While the initial clinical trials in COPD did not demonstrate significant efficacy, the preclinical data in acute neurological injuries, such as spinal cord injury and stroke, are promising. The ability of this compound to mitigate the breakdown of the blood-brain barrier and reduce neuroinflammation suggests its potential as a repurposed drug for these indications. Further preclinical studies to determine optimal dosing and treatment windows, followed by well-designed clinical trials in these patient populations, are warranted to fully elucidate the therapeutic potential of this compound.

References

AZD-1236: A Technical Overview of a Selective MMP-9/MMP-12 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD-1236 is a potent and selective, orally bioavailable inhibitor of matrix metalloproteinase-9 (MMP-9) and matrix metalloproteinase-12 (MMP-12), developed by AstraZeneca. These two enzymes are key mediators in extracellular matrix remodeling and inflammatory processes implicated in the pathogenesis of various diseases, including Chronic Obstructive Pulmonary Disease (COPD) and spinal cord injury. This technical guide provides an in-depth overview of the development history of this compound, detailing its mechanism of action, preclinical pharmacology, and clinical trial findings.

Core Compound Details

PropertyValueSource
Mechanism of Action Selective inhibitor of MMP-9 and MMP-12[1][2]
Developer AstraZeneca[2]
Initial Therapeutic Target Chronic Obstructive Pulmonary Disease (COPD)[1][3]
Later Investigational Use Spinal Cord Injury
Development Status for COPD Discontinued

Preclinical Pharmacology

In Vitro Activity

This compound demonstrated potent and selective inhibition of human MMP-9 and MMP-12.

TargetIC50 (nM)Selectivity vs. MMP-2Selectivity vs. MMP-13Selectivity vs. other MMPs
MMP-9 4.5>10-fold>10-fold>350-fold
MMP-12 6.1>10-fold>10-fold>350-fold

Data sourced from Probechem Biochemicals.

Animal Models

Lung Injury Models:

In preclinical rodent models of lung injury, this compound showed promising activity. In a rat model where lung hemorrhage and inflammation were induced by human MMP-12, oral administration of this compound at 0.81 mg/kg resulted in an approximate 80% inhibition of these effects. Furthermore, in a mouse model of tobacco smoke-induced inflammation, this compound was effective in abolishing the infiltration of macrophages into the bronchoalveolar lavage (BAL) fluid.

Spinal Cord Injury Models:

More recently, the therapeutic potential of this compound has been explored in animal models of spinal cord injury. In these studies, treatment with this compound demonstrated significant neuroprotective and regenerative effects.

OutcomeResult
Nerve Function Preservation 80%
Improvement in Movement and Sensation 85%

Data sourced from Healthesystems.

Clinical Development for COPD

This compound progressed to Phase IIa clinical trials for the treatment of moderate-to-severe COPD. Two key studies, a safety and tolerability trial and a biomarker study, were conducted.

Clinical Trial Design and Demographics
Study ParameterDescription
Study Design Multinational, randomized, double-blind, placebo-controlled, parallel-group
Patient Population Men and women aged ≥40 years with stable moderate-to-severe COPD
Treatment This compound 75 mg twice daily for 6 weeks
Comparator Matching placebo
Number of Patients 74 (Safety and Tolerability Study), 55 (Biomarker Study)

Data sourced from Magnussen H, et al. and Dahl R, et al.

Clinical Trial Results

The primary outcome of the clinical development program in COPD was that this compound was generally well-tolerated. However, the studies failed to demonstrate statistically significant efficacy on key clinical endpoints.

Safety and Tolerability:

The incidence of adverse events was similar between the this compound and placebo groups. The most common adverse events reported were COPD exacerbations, headache, and viral infections. One serious adverse event of interstitial nephritis, considered related to treatment, was reported in the this compound group.

Efficacy:

EndpointOutcome
Lung Function (Spirometry) No significant effect compared to placebo.
6-Minute Walk Test (6MWT) No significant effect compared to placebo.
BODE Index No significant effect compared to placebo.
Biomarkers No significant effect on most biomarkers compared to placebo. A possible, but not statistically significant, reduction in urinary desmosine and a reduction in the number and percentage of lymphocytes in sputum and blood were observed with this compound.
Patient-Reported Outcomes (CCQ, PEF, COPD symptoms) No meaningful differences compared to placebo.

The lack of therapeutic efficacy in these short-term studies led to the discontinuation of this compound development for COPD.

Experimental Protocols

MMP-9 IC50 Determination Assay (General Protocol)

This protocol describes a general method for determining the half-maximal inhibitory concentration (IC50) of a test compound against MMP-9.

Materials:

  • Recombinant human pro-MMP-9

  • APMA (p-aminophenylmercuric acetate) for activation

  • Fluorogenic MMP-9 substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35)

  • Test compound (this compound) dissolved in DMSO

  • 96-well black microplate

  • Fluorometer

Procedure:

  • Activate pro-MMP-9: Incubate pro-MMP-9 with APMA (final concentration 1-2 mM) in assay buffer at 37°C for 2-4 hours.

  • Prepare inhibitor dilutions: Serially dilute the test compound in assay buffer to achieve a range of concentrations. Ensure the final DMSO concentration is ≤1%.

  • Assay reaction: In the 96-well plate, add the activated MMP-9 enzyme to wells containing the various concentrations of the test compound or vehicle control. Incubate at 37°C for 30 minutes.

  • Substrate addition: Add the fluorogenic MMP-9 substrate to all wells to initiate the enzymatic reaction.

  • Fluorescence measurement: Immediately begin monitoring the increase in fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 328 nm and 393 nm) over time using a fluorometer.

  • Data analysis: Calculate the initial reaction velocities (v) from the linear portion of the fluorescence curves. Plot the percentage of inhibition [(v_control - v_inhibitor) / v_control] * 100 against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Elastase-Induced Lung Injury Model in Mice (General Protocol)

This protocol outlines a general procedure for inducing lung injury in mice using elastase, a model relevant to the study of emphysema.

Materials:

  • Porcine pancreatic elastase (PPE)

  • Anesthetic (e.g., isoflurane or ketamine/xylazine cocktail)

  • Microsprayer or similar intratracheal instillation device

  • Male C57BL/6 mice (8-10 weeks old)

Procedure:

  • Anesthesia: Anesthetize the mice using the chosen anesthetic agent.

  • Intratracheal Instillation: Position the anesthetized mouse in a supine position on an angled board. Visualize the trachea via transillumination of the neck. Insert the microsprayer into the trachea and deliver a single dose of PPE (e.g., 0.2-0.5 units in 50 µL of sterile saline) into the lungs. Control animals receive saline only.

  • Recovery: Allow the mice to recover from anesthesia on a warming pad.

  • Treatment: Administer the test compound (this compound) or vehicle orally at the desired dose and frequency, starting at a predetermined time point relative to the elastase instillation.

  • Outcome Assessment: At a specified time point after elastase administration (e.g., 21 days), euthanize the mice and assess lung injury. This can include:

    • Bronchoalveolar lavage (BAL): Collect BAL fluid to analyze inflammatory cell infiltration (e.g., macrophages, neutrophils) by cell counting and differential analysis.

    • Histology: Fix and section the lungs for histological staining (e.g., Hematoxylin and Eosin) to assess airspace enlargement (mean linear intercept).

    • Lung function measurement: Assess lung mechanics, such as compliance and resistance, using a specialized ventilator system.

Visualizations

G cluster_stimuli Inflammatory Stimuli cluster_cells Cellular Sources cluster_mmps Matrix Metalloproteinases cluster_effects Pathophysiological Effects Cigarette Smoke Cigarette Smoke Macrophages Macrophages Cigarette Smoke->Macrophages Pathogens Pathogens Neutrophils Neutrophils Pathogens->Neutrophils pro-MMP-12 pro-MMP-12 Macrophages->pro-MMP-12 pro-MMP-9 pro-MMP-9 Neutrophils->pro-MMP-9 MMP-9 MMP-9 pro-MMP-9->MMP-9 Activation ECM Degradation ECM Degradation MMP-9->ECM Degradation Inflammation Inflammation MMP-9->Inflammation MMP-12 MMP-12 pro-MMP-12->MMP-12 Activation MMP-12->ECM Degradation MMP-12->Inflammation Tissue Remodeling Tissue Remodeling ECM Degradation->Tissue Remodeling Inflammation->Tissue Remodeling This compound This compound This compound->MMP-9 This compound->MMP-12

Caption: Simplified signaling pathway of MMP-9 and MMP-12 in lung inflammation and the inhibitory action of this compound.

G cluster_preclinical Preclinical Development cluster_clinical Clinical Development (COPD) In Vitro Assays In Vitro Assays IC50 Determination IC50 Determination In Vitro Assays->IC50 Determination Selectivity Profiling Selectivity Profiling In Vitro Assays->Selectivity Profiling Animal Models Animal Models Lung Injury Models Lung Injury Models Animal Models->Lung Injury Models Spinal Cord Injury Models Spinal Cord Injury Models Animal Models->Spinal Cord Injury Models Proof of Concept Proof of Concept IC50 Determination->Proof of Concept Selectivity Profiling->Proof of Concept Lung Injury Models->Proof of Concept Spinal Cord Injury Models->Proof of Concept Phase I Phase I Proof of Concept->Phase I Phase IIa Phase IIa Phase I->Phase IIa Safety & Tolerability Safety & Tolerability Phase IIa->Safety & Tolerability Biomarker Study Biomarker Study Phase IIa->Biomarker Study Discontinuation Discontinuation Safety & Tolerability->Discontinuation Biomarker Study->Discontinuation

Caption: Development workflow of this compound from preclinical studies to clinical trials for COPD.

References

The Dichotomous Roles of MMP-9 and MMP-12 in the Pathophysiology of Spinal Cord Injury: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Spinal cord injury (SCI) initiates a complex and multifaceted secondary injury cascade that exacerbates the initial trauma and impedes functional recovery. Among the key players in this detrimental cascade are matrix metalloproteinases (MMPs), a family of zinc-dependent endopeptidases. This technical guide provides an in-depth analysis of the roles of two specific MMPs, MMP-9 (Gelatinase B) and MMP-12 (Macrophage Elastase), in the pathophysiology of SCI. Evidence strongly indicates that the upregulation and activity of both MMP-9 and MMP-12 are deleterious, contributing significantly to blood-spinal cord barrier (BSCB) breakdown, neuroinflammation, edema, and subsequent functional deficits. This guide summarizes the quantitative data from key preclinical studies, details relevant experimental protocols, and visualizes the signaling pathways and experimental workflows to provide a comprehensive resource for researchers and drug development professionals targeting these proteases for therapeutic intervention in SCI.

Introduction: The Double-Edged Sword of Matrix Metalloproteinases in SCI

Matrix metalloproteinases are crucial for extracellular matrix (ECM) remodeling in both physiological and pathological conditions.[1] In the context of SCI, their activity is a double-edged sword. While some MMPs are involved in later stages of wound healing and tissue repair, the early, excessive activity of specific MMPs, particularly MMP-9 and MMP-12, is largely detrimental.[2][3]

MMP-9 (Gelatinase B) is rapidly upregulated following SCI and is implicated in the acute disruption of the BSCB, infiltration of inflammatory cells, and apoptosis.[2][4] Its expression is associated with various cell types, including neurons, glia, macrophages, and neutrophils, at the injury site.

MMP-12 (Macrophage Elastase) exhibits a more delayed but pronounced upregulation, with its expression being predominantly linked to infiltrating macrophages and activated microglia. It plays a significant role in perpetuating the inflammatory response, contributing to acute edema and the progression of secondary injury.

Understanding the distinct temporal profiles and cellular sources of MMP-9 and MMP-12 is critical for the development of targeted therapeutic strategies.

Quantitative Analysis of MMP-9 and MMP-12 in Spinal Cord Injury

The following tables summarize key quantitative findings from preclinical studies investigating the expression and functional consequences of MMP-9 and MMP-12 in rodent models of SCI.

Table 1: Temporal Expression and Activity of MMP-9 and MMP-12 Post-SCI
MMPParameter MeasuredAnimal ModelTime Post-InjuryPeak Fold Change/ActivityCellular Source(s)Reference(s)
MMP-9 mRNA LevelsMouse (Dorsal Column Injury)1 dayPeakGlia, Macrophages, Neutrophils, Vascular Elements
Protein LevelsMouse (Dorsal Column Injury)1 dayPeakGlia, Macrophages, Neutrophils, Vascular Elements
Enzymatic ActivityMouse (Dorsal Column Injury)1-3 daysPeakGlia, Macrophages, Neutrophils, Vascular Elements
Enzymatic ActivityRat (Contusion)24 hoursMaximumGlia, Macrophages, Neutrophils, Vascular Elements
MMP-12 mRNA LevelsMouse (Compression)5 days189-fold increaseMacrophages, Microglia
mRNA LevelsMouse (Dorsal Column Injury)5 daysPeakMacrophages, Microglia
Protein LevelsMouse (Dorsal Column Injury)5 daysPeakMacrophages, Microglia
Enzymatic ActivityMouse (Dorsal Column Injury)5 daysPeakMacrophages, Microglia
Table 2: Functional Outcomes of MMP-9 and MMP-12 Modulation in SCI Models
Target(s)Model & InterventionFunctional Outcome MeasureResultReference(s)
MMP-9 MMP-9 Knockout Mice (Contusion SCI)Locomotor Recovery (BBB Score)Significantly improved functional recovery compared to wild-type controls.
Blood-Spinal Cord Barrier (BSCB)Significantly less disruption of the BSCB.
Neutrophil InfiltrationAttenuated neutrophil infiltration.
MMP-12 MMP-12 Knockout Mice (Compression SCI)Locomotor Recovery (BBB Score)Significantly improved functional recovery; BBB score of 7 in knockout vs. 4 in wild-type at 28 days.
Hindlimb Strength (Inclined Plane)More rapid recovery of hindlimb strength with significantly higher scores at 14 and 21 days post-injury.
BSCB PermeabilityDecreased permeability of the BSCB.
Microglia/Macrophage DensityReduced density of microglia and macrophages.
MMP-9 & MMP-12 Rat (Dorsal Column Injury) + AZD1236 InhibitorSpinal Cord Water Content (Edema)Attenuated the SCI-induced rise in water content by 98%.
BSCB BreakdownSuppressed by 75%.
Proinflammatory Pain MarkersSuppressed by 80%.
Scarring at Lesion SiteSuppressed by 80%.
Sensory & Locomotor FunctionProtected against deficits, with animals behaving as uninjured controls by 3 weeks post-injury.

Signaling Pathways and Pathophysiological Roles

The upregulation and activation of MMP-9 and MMP-12 following SCI are triggered by a cascade of inflammatory signals. Their subsequent enzymatic activity contributes to the breakdown of the BSCB and perpetuation of the inflammatory response.

MMP9_Signaling_Pathway cluster_trigger Initial Insult & Triggers cluster_activation Signaling Cascade cluster_mmp MMP-9 Upregulation & Activity cluster_effects Detrimental Effects SCI Spinal Cord Injury Proinflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) SCI->Proinflammatory_Cytokines NFkB NF-κB Pathway Proinflammatory_Cytokines->NFkB MAPK MAPK Pathway Proinflammatory_Cytokines->MAPK MMP9_Gene MMP-9 Gene Transcription NFkB->MMP9_Gene MAPK->MMP9_Gene Pro_MMP9 Pro-MMP-9 (Inactive) MMP9_Gene->Pro_MMP9 Active_MMP9 Active MMP-9 Pro_MMP9->Active_MMP9 Activation BSCB_Breakdown BSCB Breakdown Active_MMP9->BSCB_Breakdown ECM_Degradation ECM Degradation Active_MMP9->ECM_Degradation Neutrophil_Infiltration Neutrophil Infiltration Active_MMP9->Neutrophil_Infiltration Neuronal_Apoptosis Neuronal Apoptosis Active_MMP9->Neuronal_Apoptosis

Caption: Signaling pathway for MMP-9 upregulation and its downstream effects in SCI.

MMP12_Signaling_Pathway cluster_trigger Cellular Response to Injury cluster_mmp MMP-12 Expression & Activity cluster_effects Pathophysiological Consequences SCI Spinal Cord Injury Microglia_Activation Microglia Activation SCI->Microglia_Activation Macrophage_Infiltration Macrophage Infiltration SCI->Macrophage_Infiltration MMP12_Expression MMP-12 Expression Microglia_Activation->MMP12_Expression Macrophage_Infiltration->MMP12_Expression Active_MMP12 Active MMP-12 MMP12_Expression->Active_MMP12 Perpetuated_Inflammation Perpetuated Neuroinflammation Active_MMP12->Perpetuated_Inflammation BSCB_Disruption BSCB Disruption Active_MMP12->BSCB_Disruption Edema_Formation Edema Formation Active_MMP12->Edema_Formation Secondary_Injury Secondary Injury Progression Perpetuated_Inflammation->Secondary_Injury BSCB_Disruption->Secondary_Injury Edema_Formation->Secondary_Injury SCI_Model_Workflow cluster_preop Pre-Operative Phase cluster_surgery Surgical Procedure cluster_postop Post-Operative Care Animal_Prep Animal Preparation (Anesthesia, Hair Removal) Laminectomy Laminectomy to Expose Spinal Cord Animal_Prep->Laminectomy Injury_Induction Injury Induction (Contusion or Compression) Laminectomy->Injury_Induction Suturing Suturing of Muscle and Skin Injury_Induction->Suturing PostOp_Care Post-Operative Care (Analgesia, Bladder Expression) Suturing->PostOp_Care Therapeutic_Strategy SCI Spinal Cord Injury MMP9_Upregulation ↑ MMP-9 Activity (Acute Phase) SCI->MMP9_Upregulation MMP12_Upregulation ↑ MMP-12 Activity (Subacute Phase) SCI->MMP12_Upregulation Secondary_Injury Secondary Injury Cascade (BSCB Disruption, Inflammation, Edema) MMP9_Upregulation->Secondary_Injury MMP12_Upregulation->Secondary_Injury Functional_Deficits Functional Deficits Secondary_Injury->Functional_Deficits AZD1236 Selective MMP-9/MMP-12 Inhibitor (e.g., AZD1236) AZD1236->MMP9_Upregulation Inhibits AZD1236->MMP12_Upregulation Inhibits Reduced_Secondary_Injury Reduced Secondary Injury AZD1236->Reduced_Secondary_Injury Improved_Recovery Improved Functional Recovery Reduced_Secondary_Injury->Improved_Recovery

References

AZD-1236 for Neuroinflammation and Secondary Injury: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Neuroinflammation is a critical driver of secondary injury following acute central nervous system (CNS) trauma, such as spinal cord injury (SCI) and stroke. This secondary pathological cascade exacerbates initial tissue damage, leading to edema, blood-brain/spinal cord barrier disruption, and progressive neuronal loss, ultimately resulting in significant functional deficits. A key family of enzymes implicated in this process is the matrix metalloproteinases (MMPs), particularly MMP-9 and MMP-12. AZD-1236 is a potent, selective, and orally bioavailable inhibitor of MMP-9 and MMP-12. Originally developed by AstraZeneca for chronic obstructive pulmonary disease (COPD), this compound has been repurposed and is now under investigation as a first-in-class therapeutic agent to mitigate neuroinflammation and secondary injury. Preclinical studies in rodent models of SCI have demonstrated that short-term administration of this compound, even with a delayed start, yields unprecedented benefits. These include the suppression of edema, attenuation of pro-inflammatory cytokine release, preservation of blood-spinal cord barrier integrity, promotion of axon regeneration, and significant recovery of sensory and locomotor functions. This document provides an in-depth technical overview of the mechanism of action, pharmacological profile, preclinical efficacy, and experimental protocols associated with this compound, positioning it as a promising candidate for clinical development in the context of acute CNS injury.

Mechanism of Action: Targeting MMP-9 and MMP-12 in Neuroinflammation

Following an initial injury to the CNS, a complex inflammatory cascade is initiated. Microglia and astrocytes, the resident immune cells of the CNS, become activated and release a host of inflammatory mediators.[1][2] MMP-9 and MMP-12 are zinc-dependent endopeptidases that are rapidly upregulated and play a pivotal role in the destructive aspects of this response.[3]

Key Pathological Roles of MMP-9 and MMP-12:

  • Blood-Brain/Spinal Cord Barrier (BBB/BSCB) Disruption: MMPs degrade tight junction proteins and the basal lamina of the neurovascular unit, increasing barrier permeability. This leads to vasogenic edema (fluid buildup) and allows the infiltration of peripheral immune cells, further amplifying the inflammatory response.[3][4]

  • Cytokine and Chemokine Activation: MMPs can cleave and activate pro-inflammatory cytokines and chemokines, such as TNF-α and IL-1β, perpetuating the inflammatory cycle.

  • Extracellular Matrix (ECM) Remodeling: Dysregulated MMP activity contributes to the breakdown of the supportive ECM, which can lead to cell death and the formation of a glial scar that inhibits axonal regeneration.

  • Direct Neuronal Damage: Over-activation of MMPs is directly and indirectly linked to neuronal apoptosis and demyelination.

This compound exerts its neuroprotective effects by directly inhibiting the enzymatic activity of MMP-9 and MMP-12. This targeted inhibition is hypothesized to interrupt the inflammatory cascade at a critical juncture, thereby preventing or reducing the severity of secondary injury.

Stroke_Research_Workflow poc Proof of Concept: Young Male Mice Stroke Model eval1 Assess Efficacy & Safety: - Neurological Outcome - BBB Integrity (MRI, Histology) - Infarct Volume poc->eval1 decision Efficacy & Safety Demonstrated? eval1->decision expand Expand to Aged & Female Animal Models decision->expand Yes stop Halt Development decision->stop No eval2 Re-assess Efficacy & Safety in Diverse Models expand->eval2 progress Progress to Human Clinical Trials eval2->progress SCI_Experimental_Workflow cluster_assays Outcome Measures start Induce SCI (DC Crush or CC Model) treat Administer this compound (Oral or Intrathecal) - Immediate - Delayed (24h) start->treat assess Short-Term (3 days) Mid-Term (3 weeks) Long-Term (6 weeks) treat->assess histo Histology/ IHC assess:f0->histo assess:f2->histo biochem Biochemistry (Edema, Cytokines) assess:f0->biochem func FunctionalTests (Locomotor, Sensory) assess:f1->func assess:f2->func

References

Preclinical Profile of AZD-1236 in COPD Models: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

AZD-1236 is a selective, orally bioavailable inhibitor of Matrix Metalloproteinase-9 (MMP-9) and Matrix Metalloproteinase-12 (MMP-12), enzymes implicated in the pathogenesis of Chronic Obstructive Pulmonary Disease (COPD) through their role in inflammation and extracellular matrix degradation. While clinical trials of this compound in patients with moderate-to-severe COPD did not demonstrate significant clinical efficacy, preclinical investigations in relevant animal models have provided insights into the therapeutic potential of MMP-9/12 inhibition. This technical guide synthesizes the available preclinical data for this compound and its close analogue, AZ11557272, in established COPD models, presenting key experimental methodologies, quantitative outcomes, and associated signaling pathways.

Core Mechanism of Action: Targeting MMP-9 and MMP-12

MMP-9 and MMP-12 are key proteinases involved in the breakdown of the extracellular matrix, a crucial process in the tissue remodeling and destruction characteristic of COPD.[1][2] These enzymes are released by inflammatory cells, such as macrophages and neutrophils, which are abundant in the lungs of COPD patients. By inhibiting MMP-9 and MMP-12, this compound was developed to reduce the pathological tissue degradation and inflammation associated with the disease.[1]

Signaling Pathway of MMP-9/12 in COPD Pathogenesis

The signaling cascade leading to MMP-9 and MMP-12 activation in COPD is complex and involves multiple inflammatory stimuli, primarily from cigarette smoke exposure. This pathway ultimately results in the breakdown of elastin and other extracellular matrix components, leading to emphysema and airway remodeling.

MMP-9_12_Signaling_Pathway_in_COPD Inflammatory_Cells Inflammatory Cells (Macrophages, Neutrophils) Pro_inflammatory_Mediators Pro-inflammatory Mediators Inflammatory_Cells->Pro_inflammatory_Mediators release MMP_Induction MMP-9 & MMP-12 Gene Expression Pro_inflammatory_Mediators->MMP_Induction induce MMP_Activation Active MMP-9 & MMP-12 MMP_Induction->MMP_Activation leads to ECM_Degradation Extracellular Matrix Degradation (Elastin) MMP_Activation->ECM_Degradation causes COPD_Pathology COPD Pathogenesis (Emphysema, Airway Remodeling) ECM_Degradation->COPD_Pathology results in

Signaling cascade of MMP-9/12 in COPD.

Preclinical Efficacy in a Guinea Pig Model of COPD

While specific preclinical data for this compound in COPD models is limited in publicly available literature, a study on its close analogue, AZ11557272 , a dual MMP-9/MMP-12 inhibitor, provides significant insights.[3] This study utilized a guinea pig model of cigarette smoke-induced emphysema and airway remodeling to assess the therapeutic potential of MMP-9/12 inhibition.[3]

Experimental Design and Methods

The experimental workflow involved exposing guinea pigs to cigarette smoke over a 6-month period and treating a cohort with the MMP-9/12 inhibitor, AZ11557272.

Experimental_Workflow_Guinea_Pig_COPD_Model cluster_setup Experimental Setup cluster_exposure Exposure Protocol (6 Months) cluster_analysis Endpoint Analysis Animal_Model Guinea Pigs Groups Control (Air) Smoke-Exposed Smoke + AZ11557272 CS_Exposure Cigarette Smoke Exposure Groups->CS_Exposure subjected to Treatment Oral Gavage of AZ11557272 (100 mg/kg) CS_Exposure->Treatment with/without Lung_Function Lung Function Tests (TLC, RV, VC) Treatment->Lung_Function followed by Histology Histological Analysis (Emphysema, Airway Remodeling) Treatment->Histology followed by BALF_Analysis BALF Cell Counts (Neutrophils, Macrophages) Treatment->BALF_Analysis followed by

Workflow for the guinea pig COPD model.

Experimental Protocol:

  • Animal Model: Female Hartley strain guinea pigs.

  • COPD Induction: Exposure to the smoke of seven cigarettes, five days a week, for up to 6 months.

  • Drug Administration: AZ11557272 was administered by oral gavage at a dose of 100 mg/kg, one hour before smoke exposure.

  • Lung Function Measurement: Total lung capacity (TLC), residual volume (RV), and vital capacity (VC) were measured.

  • Histological Analysis: Lung tissues were examined for evidence of emphysema (mean linear intercept) and small airway remodeling (wall thickness).

  • Bronchoalveolar Lavage Fluid (BALF) Analysis: Differential cell counts were performed to quantify inflammatory cells (neutrophils and macrophages).

Quantitative Outcomes

The administration of the MMP-9/12 inhibitor, AZ11557272, resulted in significant improvements in lung function and reductions in inflammation and tissue remodeling in the cigarette smoke-exposed guinea pigs.

Table 1: Effect of AZ11557272 on Lung Function in Smoke-Exposed Guinea Pigs

ParameterControl (Air)Smoke-ExposedSmoke + AZ11557272
Total Lung Capacity (TLC)NormalIncreasedReduced towards normal
Residual Volume (RV)NormalIncreasedReduced towards normal
Vital Capacity (VC)NormalIncreasedReduced towards normal

Table 2: Effect of AZ11557272 on Lung Histology in Smoke-Exposed Guinea Pigs

ParameterControl (Air)Smoke-ExposedSmoke + AZ11557272
Emphysema (Mean Linear Intercept)NormalSignificantly IncreasedSignificantly Reduced
Small Airway Wall ThicknessNormalSignificantly IncreasedSignificantly Reduced

Table 3: Effect of AZ11557272 on BALF Inflammatory Cells in Smoke-Exposed Guinea Pigs

Cell TypeControl (Air)Smoke-ExposedSmoke + AZ11557272
NeutrophilsLowSignificantly IncreasedSignificantly Reduced
MacrophagesNormalSignificantly IncreasedSignificantly Reduced

Discussion and Clinical Translation

The preclinical findings with the this compound analogue, AZ11557272, in a guinea pig model of COPD demonstrated that selective inhibition of MMP-9 and MMP-12 can ameliorate key features of the disease, including emphysema, small airway remodeling, and inflammation. These results provided a strong rationale for the clinical development of this compound for the treatment of COPD.

However, subsequent Phase IIa clinical trials with this compound in patients with moderate-to-severe COPD did not show a significant effect on clinical endpoints, although the drug was generally well-tolerated. A possible, though not statistically significant, reduction in urinary desmosine (a biomarker of elastin degradation) was observed, suggesting some biological activity. The discrepancy between the promising preclinical data and the clinical trial outcomes highlights the challenges of translating findings from animal models to human disease.

Conclusion

Preclinical studies of the MMP-9/12 inhibitor AZ11557272, an analogue of this compound, in a cigarette smoke-induced guinea pig model of COPD provided compelling evidence for the role of these proteinases in disease pathogenesis. The inhibitor effectively reduced inflammation, emphysema, and airway remodeling. While these preclinical successes were not replicated in human clinical trials with this compound, the foundational research underscores the importance of the MMP-9/12 pathway in COPD and provides valuable insights for the future development of novel therapeutics targeting extracellular matrix degradation and inflammation in this debilitating disease. Further research may be warranted to explore alternative dosing regimens, patient populations, or combination therapies to unlock the potential of MMP inhibition in COPD.

References

AZD-1236: A Technical Guide to its Effects on Blood-Spinal Cord Barrier Breakdown in Spinal Cord Injury

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spinal cord injury (SCI) triggers a complex secondary injury cascade, a major component of which is the breakdown of the blood-spinal cord barrier (BSCB).[1][2][3] This disruption leads to edema, infiltration of inflammatory cells, and the release of cytotoxic factors, all of which exacerbate tissue damage and hinder neurological recovery.[1][2] A promising therapeutic strategy involves mitigating this secondary damage by preserving BSCB integrity. AZD-1236, a potent and selective inhibitor of matrix metalloproteinases (MMP) -9 and -12, has emerged as a significant candidate in this area. Originally developed by AstraZeneca for chronic obstructive pulmonary disease (COPD), recent research has repurposed this compound, demonstrating its profound neuroprotective effects in preclinical models of SCI. This guide provides an in-depth technical overview of the core findings related to this compound's effect on the BSCB, summarizing key quantitative data and detailing experimental methodologies from seminal studies.

Mechanism of Action: Inhibition of MMP-9 and MMP-12

Following SCI, there is a significant upregulation of MMP-9 and MMP-12 activity. MMP-9 levels and activity peak within the first 24 hours post-injury, while MMP-12 peaks around 5 days. These enzymes are critical drivers of BSCB breakdown as they degrade components of the basal lamina and tight junction proteins that form the barrier. This enzymatic degradation facilitates the infiltration of inflammatory cells into the spinal cord parenchyma, perpetuating a cycle of inflammation and neuronal cell death.

This compound is a potent, reversible, and selective inhibitor of MMP-9 and MMP-12, with IC50 values of 4.5 nM and 6.1 nM, respectively. By inhibiting these specific MMPs, this compound directly counteracts the pathological enzymatic activity at the injury site. This leads to the stabilization of the BSCB, reduction of edema, and suppression of the downstream inflammatory cascade, ultimately preserving neural tissue and promoting functional recovery.

AZD-1236_Signaling_Pathway SCI Spinal Cord Injury Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-1β) SCI->Cytokines MMPs Upregulation of MMP-9 & MMP-12 Cytokines->MMPs induce Degradation Degradation of: - Basal Lamina - Tight Junction Proteins MMPs->Degradation catalyze AZD1236 This compound AZD1236->MMPs inhibits BSCB Blood-Spinal Cord Barrier Breakdown Degradation->BSCB Edema Edema BSCB->Edema Inflammation Neuroinflammation (Leukocyte Infiltration) BSCB->Inflammation Damage Secondary Neuronal Damage & Functional Deficits Edema->Damage Inflammation->Damage Experimental_Workflow cluster_pre_op Pre-Operative cluster_op Operative cluster_post_op Post-Operative Treatment cluster_analysis Analysis & Outcome Measures Animal_Model Rodent Model (Mouse or Rat) SCI_Model T9-T11 Laminectomy & Dorsal Column Compression Injury Animal_Model->SCI_Model Treatment This compound Administration (within 24h post-SCI for 3 days) SCI_Model->Treatment Oral Oral Gavage (200 mg/kg) Treatment->Oral Intrathecal Intrathecal Injection (5 mg/kg) Treatment->Intrathecal Patho Pathophysiological Analysis (Day 3) Treatment->Patho Func Functional Analysis (Weekly up to 6 weeks) Treatment->Func BSCB_Assay BSCB Permeability (Evans Blue Assay) Patho->BSCB_Assay Edema_Assay Edema Measurement (Wet/Dry Weight) Patho->Edema_Assay MMP_Assay MMP Activity Assay (Serum, CSF, Tissue) Patho->MMP_Assay Locomotor_Assay Locomotor Function (Basso Mouse Scale) Func->Locomotor_Assay Sensory_Assay Sensory Function (von Frey Test) Func->Sensory_Assay

References

AZD-1236: A Technical Guide to its Structural and Chemical Properties for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD-1236 is a potent and selective dual inhibitor of matrix metalloproteinases (MMPs) -9 and -12.[1][2] These enzymes are key mediators in inflammatory processes and tissue remodeling, making them attractive therapeutic targets for a range of diseases. This technical guide provides a comprehensive overview of the structural and chemical properties of this compound, its mechanism of action, and detailed experimental protocols relevant to its preclinical and clinical evaluation.

Structural and Chemical Properties

This compound is a non-peptidic, small molecule inhibitor. Its fundamental chemical and structural characteristics are summarized in the table below.

PropertyValueReference
IUPAC Name 2,4-Imidazolidinedione, 5-(((4-((5-chloro-2-pyridinyl)oxy)-1-piperidinyl)sulfonyl)methyl)-5-methyl-, (5S)-[1]
Chemical Formula C₁₅H₁₉ClN₄O₅S[1]
Molecular Weight 402.85 g/mol [1]
Canonical SMILES O=C1NC(--INVALID-LINK--(CS(=O)(N2CCC(OC3=NC=C(Cl)C=C3)CC2)=O)N1)=O
CAS Number 459814-89-2
Appearance Solid
Solubility 10 mM in DMSO

Mechanism of Action and Signaling Pathway

This compound exerts its therapeutic effects by selectively inhibiting the enzymatic activity of MMP-9 and MMP-12. These zinc-dependent endopeptidases are involved in the degradation of extracellular matrix components and the activation of various signaling molecules, thereby playing a crucial role in inflammation and tissue destruction observed in diseases like Chronic Obstructive Pulmonary Disease (COPD) and spinal cord injury.

The inhibitory action of this compound on MMP-9 and MMP-12 disrupts the downstream signaling cascades that contribute to pathology. A simplified representation of this pathway is provided below.

AZD1236_Mechanism_of_Action cluster_0 Pathological Stimuli (e.g., Injury, Inflammation) cluster_1 MMP Activation cluster_2 Downstream Effects cluster_3 Pathological Outcomes Stimuli Tissue Injury / Inflammation MMP9 MMP-9 Stimuli->MMP9 MMP12 MMP-12 Stimuli->MMP12 ECM_Degradation Extracellular Matrix Degradation MMP9->ECM_Degradation Cytokine_Activation Pro-inflammatory Cytokine Activation MMP9->Cytokine_Activation Cell_Migration Inflammatory Cell Migration MMP9->Cell_Migration MMP12->ECM_Degradation MMP12->Cytokine_Activation Tissue_Damage Tissue Damage & Remodeling ECM_Degradation->Tissue_Damage Inflammation Chronic Inflammation Cytokine_Activation->Inflammation Cell_Migration->Inflammation AZD1236 This compound AZD1236->MMP9 Inhibition AZD1236->MMP12 Inhibition

Caption: Mechanism of action of this compound.

Quantitative Data: Potency and Selectivity

The inhibitory potency of this compound against human MMP-9 and MMP-12 has been quantified, demonstrating its high affinity for these targets. The compound also exhibits significant selectivity over other MMPs.

Target EnzymeIC₅₀ (nM)Selectivity vs. Other MMPsReference
Human MMP-9 4.5>10-fold vs. MMP-2 & MMP-13; >350-fold vs. other MMPs
Human MMP-12 6.1>10-fold vs. MMP-2 & MMP-13; >350-fold vs. other MMPs

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the evaluation of this compound.

Determination of IC₅₀ using a Fluorogenic Substrate Assay

This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC₅₀) of this compound against MMP-9 and MMP-12.

IC50_Assay_Workflow start Start prep_reagents Prepare Reagents: - Recombinant human MMP-9/MMP-12 - Fluorogenic substrate - Assay buffer - this compound serial dilutions start->prep_reagents plate_setup Plate Setup (96-well): - Add assay buffer - Add this compound dilutions - Add enzyme (MMP-9 or MMP-12) prep_reagents->plate_setup pre_incubation Pre-incubate at 37°C for 15 minutes plate_setup->pre_incubation add_substrate Initiate reaction by adding fluorogenic substrate pre_incubation->add_substrate incubation_measurement Incubate at 37°C and measure fluorescence kinetically add_substrate->incubation_measurement data_analysis Data Analysis: - Calculate initial reaction velocities - Plot % inhibition vs. [this compound] - Determine IC50 using non-linear regression incubation_measurement->data_analysis end End data_analysis->end

Caption: Workflow for IC₅₀ determination.

Methodology:

  • Reagent Preparation:

    • Reconstitute recombinant human MMP-9 or MMP-12 in assay buffer (e.g., 50 mM Tris, 10 mM CaCl₂, 150 mM NaCl, 0.05% Brij-35, pH 7.5).

    • Prepare a stock solution of a suitable fluorogenic substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂) in DMSO.

    • Prepare serial dilutions of this compound in assay buffer.

  • Assay Procedure:

    • In a 96-well black microplate, add 50 µL of assay buffer to all wells.

    • Add 10 µL of the serially diluted this compound or vehicle control to the respective wells.

    • Add 20 µL of the diluted enzyme (MMP-9 or MMP-12) to all wells except the blank.

    • Pre-incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding 20 µL of the fluorogenic substrate to all wells.

  • Data Acquisition and Analysis:

    • Immediately begin measuring the fluorescence intensity at an excitation wavelength of 320 nm and an emission wavelength of 405 nm every minute for 30-60 minutes at 37°C.

    • Calculate the initial reaction rates (V₀) from the linear portion of the fluorescence versus time curves.

    • Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

    • Determine the IC₅₀ value by fitting the percentage of inhibition versus log[this compound] data to a four-parameter logistic equation using appropriate software.

In Situ Zymography for MMP Activity in Tissue Sections

This protocol describes the visualization of MMP-9 and MMP-12 activity directly within tissue sections, allowing for the assessment of this compound's effect in a more biologically relevant context.

Methodology:

  • Tissue Preparation:

    • Obtain fresh-frozen, unfixed tissue sections (10-20 µm thick) mounted on glass slides.

  • Substrate Application:

    • Prepare a solution of a quenched fluorescent substrate specific for MMPs (e.g., DQ-gelatin) in reaction buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 5 mM CaCl₂, 0.2 mM NaN₃, pH 7.6).

    • Overlay the tissue sections with the substrate solution.

  • Incubation:

    • Incubate the slides in a humidified, light-proof chamber at 37°C for 2-18 hours. The incubation time will need to be optimized depending on the tissue type and the expected level of MMP activity.

  • Visualization:

    • Following incubation, wash the slides with PBS to remove excess substrate.

    • Mount the slides with an aqueous mounting medium.

    • Visualize the fluorescence signal using a fluorescence microscope. Areas of MMP activity will appear as bright fluorescence where the quenched substrate has been cleaved.

  • Inhibition Control:

    • To confirm the specificity of the signal, a parallel set of sections should be incubated with the substrate solution containing a broad-spectrum MMP inhibitor (e.g., EDTA) or a specific inhibitor like this compound. A significant reduction in the fluorescent signal in the presence of the inhibitor confirms that the activity is due to MMPs.

Pharmacokinetic Analysis of this compound in Plasma

This protocol provides a general framework for quantifying the concentration of this compound in plasma samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

PK_Analysis_Workflow start Start sample_collection Collect blood samples from dosed subjects at various time points start->sample_collection plasma_separation Separate plasma by centrifugation sample_collection->plasma_separation protein_precipitation Protein precipitation of plasma samples (e.g., with acetonitrile) containing an internal standard plasma_separation->protein_precipitation centrifugation_supernatant Centrifuge and collect the supernatant protein_precipitation->centrifugation_supernatant lc_ms_analysis Inject supernatant into LC-MS/MS system for analysis centrifugation_supernatant->lc_ms_analysis data_processing Process data to determine This compound concentration lc_ms_analysis->data_processing pk_parameter_calculation Calculate pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, t1/2) data_processing->pk_parameter_calculation end End pk_parameter_calculation->end

Caption: Workflow for pharmacokinetic analysis.

Methodology:

  • Sample Preparation:

    • To 100 µL of plasma, add an internal standard (a structurally similar compound not present in the sample).

    • Precipitate proteins by adding 300 µL of cold acetonitrile.

    • Vortex mix and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in a suitable mobile phase for injection.

  • LC-MS/MS Conditions:

    • Liquid Chromatography: Use a C18 reverse-phase column with a gradient elution of mobile phases (e.g., A: 0.1% formic acid in water, B: 0.1% formic acid in acetonitrile).

    • Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for this compound and the internal standard.

  • Quantification:

    • Generate a standard curve by spiking known concentrations of this compound into blank plasma and processing them alongside the study samples.

    • Determine the concentration of this compound in the study samples by interpolating their peak area ratios (analyte/internal standard) against the standard curve.

In Vivo Efficacy Models

This compound has been evaluated in various animal models of diseases where MMP-9 and MMP-12 are implicated.

Spinal Cord Injury (SCI) Model
  • Animal: Mouse or rat.

  • Injury Induction: Dorsal column crush or contusion injury.

  • This compound Administration: Oral or intrathecal delivery.

  • Outcome Measures:

    • Assessment of spinal cord edema.

    • Evaluation of blood-spinal cord barrier (BSCB) integrity.

    • Histological analysis of tissue damage and immune cell infiltration.

    • Behavioral tests to assess motor and sensory function recovery.

    • Measurement of MMP-9 and MMP-12 activity in spinal cord tissue, cerebrospinal fluid (CSF), and serum using zymography or activity assays.

Chronic Obstructive Pulmonary Disease (COPD) Model
  • Animal: Mouse or guinea pig.

  • Disease Induction: Long-term exposure to cigarette smoke.

  • This compound Administration: Oral administration.

  • Outcome Measures:

    • Measurement of lung inflammation via bronchoalveolar lavage (BAL) fluid cell counts.

    • Histological assessment of lung tissue for emphysema and airway remodeling.

    • Measurement of inflammatory biomarkers in BAL fluid and lung tissue.

    • Assessment of lung function parameters.

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of MMP-9 and MMP-12 with demonstrated activity in preclinical models of inflammatory diseases. The information and protocols provided in this guide serve as a valuable resource for researchers and drug development professionals working on the advancement of MMP inhibitors for therapeutic applications. The detailed methodologies offer a solid foundation for designing and executing experiments to further elucidate the pharmacological profile of this compound and similar compounds.

References

AZD-1236: A Technical Overview of its Discovery and Initial Therapeutic Goals

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AZD-1236 is a potent and selective dual inhibitor of matrix metalloproteinase-9 (MMP-9) and matrix metalloproteinase-12 (MMP-12), enzymes implicated in the pathology of various inflammatory diseases. Initially developed by AstraZeneca for the treatment of Chronic Obstructive Pulmonary Disease (COPD), the therapeutic focus of this compound has since shifted following clinical trial outcomes. This technical guide provides an in-depth overview of the discovery, mechanism of action, and initial therapeutic goals for this compound, along with a summary of key preclinical and clinical findings. More recent investigations into its potential for treating spinal cord injury are also discussed, highlighting the compound's journey of therapeutic repurposing.

Introduction

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix (ECM) components. Under physiological conditions, MMPs play a crucial role in tissue remodeling, wound healing, and development. However, dysregulated MMP activity is a key feature of numerous pathological processes, including chronic inflammation, tissue destruction, and fibrosis. Among the MMP family, MMP-9 and MMP-12 have been identified as significant contributors to the pathogenesis of inflammatory diseases of the lung and central nervous system.[1][2]

This compound was developed by AstraZeneca as a potent and selective inhibitor of both MMP-9 and MMP-12.[1] The initial therapeutic rationale for its development was centered on the hypothesis that inhibiting these specific MMPs would mitigate the chronic inflammation and progressive lung tissue damage characteristic of Chronic Obstructive Pulmonary Disease (COPD).[3] While the compound demonstrated a favorable safety profile in early clinical trials, it did not achieve the desired efficacy endpoints in patients with moderate-to-severe COPD.[4] Subsequently, the unique mechanism of action of this compound has led to its investigation in other indications, most notably spinal cord injury (SCI), where it has shown significant promise in preclinical models.

Physicochemical Properties and Structure

PropertyValue
IUPAC Name (5S)-5-[[4-[(5-chloro-2-pyridinyl)oxy]-1-piperidinyl]sulfonylmethyl]-5-methyl-2,4-imidazolidinedione
Molecular Formula C15H19ClN4O5S
Molecular Weight 402.85 g/mol
CAS Number 459814-89-2

Mechanism of Action

This compound is a potent, reversible, and selective inhibitor of human MMP-9 and MMP-12. The inhibitory activity of this compound against its primary targets, as well as its selectivity over other MMPs, is summarized in the table below.

TargetIC50 (nM)Selectivity vs. MMP-9
Human MMP-9 4.5-
Human MMP-12 6.1~1.4-fold
Human MMP-2 >10-fold less potent>10
Human MMP-13 >10-fold less potent>10
Other MMPs >350-fold less potent>350

Note: this compound has been reported to be 20- to 50-fold less active against rodent orthologs of MMP-9 and MMP-12.

The inhibition of MMP-9 and MMP-12 by this compound is central to its therapeutic rationale. These enzymes are involved in multiple pathological processes:

  • Extracellular Matrix Degradation: MMP-9 and MMP-12 degrade elastin and other ECM components, contributing to tissue damage in the lungs in COPD and in the spinal cord after injury.

  • Inflammatory Cell Migration: By breaking down the ECM, these MMPs facilitate the infiltration of inflammatory cells, such as neutrophils and macrophages, into the site of injury or inflammation.

  • Cytokine and Chemokine Processing: MMP-9 and MMP-12 can cleave and activate pro-inflammatory cytokines and chemokines, further amplifying the inflammatory cascade.

The proposed mechanism of action for this compound in its initial and repurposed therapeutic indications is visualized in the following signaling pathway diagram.

AZD1236_MoA cluster_stimulus Pathological Stimulus cluster_cellular Cellular Response cluster_mmp MMP Upregulation cluster_azd1236 Therapeutic Intervention cluster_downstream Downstream Pathological Effects Stimulus Inflammatory Stimuli (e.g., cigarette smoke, trauma) Immune_Cells Immune Cells (Macrophages, Neutrophils) Stimulus->Immune_Cells Epithelial_Cells Epithelial/Endothelial Cells Stimulus->Epithelial_Cells MMP9_12 MMP-9 & MMP-12 (Upregulation and Activation) Immune_Cells->MMP9_12 Epithelial_Cells->MMP9_12 ECM_Degradation ECM Degradation (Elastin, Collagen) MMP9_12->ECM_Degradation Inflammation Inflammatory Cell Infiltration MMP9_12->Inflammation Cytokine_Activation Cytokine/Chemokine Activation MMP9_12->Cytokine_Activation AZD1236 This compound AZD1236->MMP9_12 Tissue_Damage Tissue Damage & Dysfunction (e.g., Emphysema, Neuronal Damage) ECM_Degradation->Tissue_Damage Inflammation->Tissue_Damage Cytokine_Activation->Tissue_Damage

Caption: this compound Mechanism of Action.

Initial Therapeutic Goal: Chronic Obstructive Pulmonary Disease (COPD)

The primary rationale for the development of this compound for COPD was based on the established role of MMP-9 and MMP-12 in the pathogenesis of the disease. Elevated levels of these enzymes are found in the lungs of COPD patients and are associated with the breakdown of elastin, a key component of the lung's extracellular matrix, leading to emphysema.

Preclinical Studies in COPD Models

Preclinical studies in animal models of lung injury and inflammation demonstrated the potential of this compound. In a model of human MMP-12-induced lung hemorrhage and inflammation in rats, this compound inhibited these effects by approximately 80% at a dose of 0.81 mg/kg. In a mouse model of tobacco smoke-induced inflammation, this compound abolished the infiltration of macrophages into the bronchoalveolar lavage (BAL) fluid.

Phase IIa Clinical Trial in COPD

A multinational, randomized, double-blind, placebo-controlled, Phase IIa study was conducted to evaluate the effects of this compound on biomarkers of inflammation and tissue degradation in patients with moderate-to-severe COPD.

Experimental Protocol: Phase IIa COPD Trial (NCT00690323)

  • Study Design: Randomized, double-blind, placebo-controlled, parallel-group.

  • Participants: 55 male and female patients aged ≥40 years with a diagnosis of stable moderate-to-severe COPD.

  • Intervention: Oral this compound (75 mg) or matching placebo administered twice daily for 6 weeks.

  • Primary Endpoints:

    • Differential cell count in induced sputum.

    • TNF-α levels in induced sputum.

    • 24-hour urinary desmosine excretion.

  • Secondary Endpoints:

    • Lung function (spirometry).

    • Patient-reported outcomes (Clinical COPD Questionnaire - CCQ).

    • Safety and tolerability.

Results Summary:

Outcome MeasureThis compound vs. PlaceboStatistical Significance
Sputum Cell Counts No significant changeNot Significant
Sputum TNF-α No significant changeNot Significant
Urinary Desmosine Possible, non-significant reductionNot Significant
Lung Function (FEV1) No significant effectNot Significant
CCQ Score No meaningful differenceNot Significant

Repurposing for Spinal Cord Injury (SCI)

Following the COPD trial, research shifted to explore the potential of this compound in other indications where MMP-9 and MMP-12 play a critical pathological role. Spinal cord injury emerged as a promising area of investigation due to the profound inflammatory response and secondary damage cascade that follows the initial trauma.

Rationale for SCI

After a spinal cord injury, a secondary cascade of events, including inflammation, edema, and breakdown of the blood-spinal cord barrier (BSCB), leads to further neuronal damage and functional loss. MMP-9 and MMP-12 are rapidly upregulated after SCI and are key mediators of this secondary damage. They contribute to BSCB breakdown, facilitate the infiltration of inflammatory cells, and promote a pro-inflammatory environment that is detrimental to neuronal survival and regeneration.

Preclinical Studies in SCI Models

Preclinical studies in rodent models of SCI have demonstrated remarkable efficacy of this compound in mitigating secondary damage and promoting functional recovery.

Experimental Protocol: Dorsal Column Crush Injury Model in Mice

A common preclinical model used to evaluate therapies for SCI is the dorsal column crush or transection model in mice. While specific parameters can vary between studies, a general workflow is as follows:

SCI_Workflow Anesthesia Anesthesia & Analgesia Laminectomy Laminectomy to Expose Spinal Cord Anesthesia->Laminectomy Injury Dorsal Column Crush/Transection Laminectomy->Injury Treatment This compound Administration (Oral or Intrathecal) Injury->Treatment PostOp_Care Post-Operative Care Treatment->PostOp_Care Behavioral_Testing Behavioral & Sensory Testing PostOp_Care->Behavioral_Testing Tissue_Analysis Tissue Collection & Analysis Behavioral_Testing->Tissue_Analysis

Caption: Experimental Workflow for SCI Model.

Key Findings from Preclinical SCI Studies:

Outcome MeasureEffect of this compoundQuantitative Data
Nerve Function Preservation Significant preservation~80%
Movement and Sensation Significant improvement~85%
Edema ReducedDose-dependent reduction
Blood-Spinal Cord Barrier Breakdown Reduced-
Pro-inflammatory Cytokine Formation Suppressed85-95% reduction
Neuropathic Pain AlleviatedMore effective than pregabalin/gabapentin
MMP-9/12 Activity Suppression (Oral) Serum: ~90%, CSF: 69-74%-
MMP-9/12 Activity Suppression (Intrathecal) CSF: 88-90%-

These preclinical results suggest that this compound, when administered shortly after injury, can significantly attenuate the secondary damage cascade and promote a more favorable environment for neuronal repair, leading to substantial functional recovery.

Conclusion

This compound is a potent and selective dual inhibitor of MMP-9 and MMP-12 that was initially developed for the treatment of COPD. While it proved to be safe and well-tolerated in a Phase IIa clinical trial, it failed to demonstrate clinical efficacy in this patient population, leading to the cessation of its development for this indication. However, the strong scientific rationale for inhibiting MMP-9 and MMP-12 in other inflammatory conditions has led to the successful repurposing of this compound in preclinical models of spinal cord injury. In these models, this compound has shown remarkable efficacy in reducing secondary damage and promoting functional recovery. These promising preclinical findings warrant further investigation and potential clinical development of this compound as a novel therapeutic for acute spinal cord injury. Further research is also needed to fully elucidate its pharmacokinetic and pharmacodynamic profile to optimize its clinical application.

References

The Enzymatic Inhibition Profile of AZD-1236: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD-1236 is a potent and selective dual inhibitor of Matrix Metalloproteinase-9 (MMP-9) and Matrix Metalloproteinase-12 (MMP-12).[1][2] These zinc-dependent endopeptidases play a critical role in the breakdown of the extracellular matrix and are implicated in a variety of physiological and pathological processes, including inflammation, tissue remodeling, and immune cell migration.[3][4] Elevated levels and activity of MMP-9 and MMP-12 have been associated with inflammatory diseases such as Chronic Obstructive Pulmonary Disease (COPD) and the secondary injury cascade following spinal cord injury.[5] This technical guide provides an in-depth overview of the enzymatic inhibition profile of this compound, including its inhibitory potency, selectivity, and the experimental methodologies used for its characterization. Furthermore, it explores the key signaling pathways modulated by the inhibition of MMP-9 and MMP-12.

Data Presentation: Quantitative Inhibition Profile of this compound

The inhibitory activity of this compound has been quantified against its primary targets, MMP-9 and MMP-12, as well as other related MMPs to establish its selectivity profile. The half-maximal inhibitory concentration (IC50) is a key parameter used to express the potency of an inhibitor.

EnzymeIC50 (nM)Selectivity vs. MMP-9Selectivity vs. MMP-12
Human MMP-94.5-~1.4-fold
Human MMP-126.1~0.7-fold-
Human MMP-2>45>10-fold>7.4-fold
Human MMP-13>45>10-fold>7.4-fold
Other MMPs->350-fold>350-fold

Note: The activity of this compound is reported to be approximately 20 to 50-fold lower against rat, mouse, and guinea pig orthologues of these enzymes.

Experimental Protocols: Determination of Enzymatic Inhibition

The following section details a representative experimental protocol for determining the IC50 values of a test compound like this compound against MMP-9 and MMP-12 using a fluorogenic substrate assay. This method is widely adopted for screening and characterizing MMP inhibitors due to its sensitivity and continuous monitoring capabilities.

Objective: To determine the concentration of this compound required to inhibit 50% of the enzymatic activity of recombinant human MMP-9 and MMP-12.

Materials:

  • Recombinant human MMP-9 and MMP-12 (active form)

  • Fluorogenic peptide substrate for MMP-9 (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)

  • Fluorogenic peptide substrate for MMP-12 (e.g., a FRET peptide with 5-FAM fluorophore and QXL520™ quencher)

  • This compound (or other test inhibitor)

  • Assay Buffer (e.g., 50 mM Tris, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35)

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Enzyme and Substrate Preparation:

    • Reconstitute the lyophilized recombinant MMP-9 and MMP-12 enzymes in the assay buffer to the desired stock concentration.

    • Reconstitute the fluorogenic substrates in DMSO to a stock concentration (e.g., 10 mM) and then dilute to the working concentration in assay buffer. The final substrate concentration in the assay should be at or below the Michaelis-Menten constant (Km).

  • Inhibitor Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Perform a serial dilution of the this compound stock solution in assay buffer to obtain a range of concentrations to be tested.

  • Assay Protocol:

    • To each well of the 96-well microplate, add the following in order:

      • Assay Buffer

      • This compound solution at various concentrations (or vehicle control - DMSO in assay buffer)

      • Recombinant MMP-9 or MMP-12 enzyme solution.

    • Incubate the plate at 37°C for a pre-determined period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.

    • Initiate the enzymatic reaction by adding the fluorogenic substrate solution to each well.

  • Data Acquisition:

    • Immediately place the microplate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths for the specific fluorogenic substrate (e.g., Ex/Em = 328/393 nm for some substrates).

    • Monitor the increase in fluorescence intensity over time (kinetic read). The cleavage of the substrate by the MMP separates the fluorophore and quencher, resulting in an increase in fluorescence.

  • Data Analysis:

    • Determine the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration.

    • Plot the percentage of inhibition (relative to the vehicle control) against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Mandatory Visualizations

Signaling Pathways and Experimental Workflow

G Experimental Workflow for Enzymatic Inhibition Assay cluster_prep Preparation cluster_assay Assay Execution cluster_data Data Acquisition & Analysis prep_enzyme Prepare Enzyme Solution (MMP-9 or MMP-12) add_reagents Add Enzyme and this compound to 96-well plate prep_enzyme->add_reagents prep_inhibitor Prepare Serial Dilutions of this compound prep_inhibitor->add_reagents prep_substrate Prepare Fluorogenic Substrate Solution initiate_reaction Initiate reaction by adding Substrate prep_substrate->initiate_reaction pre_incubate Pre-incubate to allow Enzyme-Inhibitor Binding add_reagents->pre_incubate pre_incubate->initiate_reaction read_fluorescence Measure Fluorescence (Kinetic Read) initiate_reaction->read_fluorescence calculate_velocity Calculate Initial Reaction Velocities read_fluorescence->calculate_velocity plot_data Plot % Inhibition vs. [this compound] calculate_velocity->plot_data determine_ic50 Determine IC50 value plot_data->determine_ic50

Caption: Workflow for determining the IC50 of this compound.

G Modulation of Inflammatory Signaling by this compound inflammatory_stimuli Inflammatory Stimuli (e.g., LPS, IL-1β) mapk MAPK Pathway (ERK, p38, JNK) inflammatory_stimuli->mapk activates nfkb NF-κB Pathway inflammatory_stimuli->nfkb activates pro_mmp9 Pro-MMP-9 mapk->pro_mmp9 induces transcription pro_mmp12 Pro-MMP-12 mapk->pro_mmp12 induces transcription cytokine_release Pro-inflammatory Cytokine Release (TNF-α, IL-6) mapk->cytokine_release induces nfkb->pro_mmp9 induces transcription nfkb->pro_mmp12 induces transcription nfkb->cytokine_release induces active_mmp9 Active MMP-9 pro_mmp9->active_mmp9 activation active_mmp12 Active MMP-12 pro_mmp12->active_mmp12 activation ecm_degradation Extracellular Matrix Degradation active_mmp9->ecm_degradation active_mmp12->ecm_degradation receptor_activation Receptor Activation (e.g., PAR-1) active_mmp12->receptor_activation cleaves & activates chemokine_processing Chemokine Processing active_mmp12->chemokine_processing cleaves azd1236 This compound azd1236->active_mmp9 azd1236->active_mmp12 receptor_activation->mapk activates receptor_activation->nfkb activates chemokine_processing->cytokine_release modulates

Caption: this compound inhibits MMP-9/12, modulating inflammatory pathways.

Conclusion

This compound is a highly potent and selective inhibitor of MMP-9 and MMP-12, enzymes that are key mediators in inflammatory processes and tissue remodeling. Its inhibitory profile, characterized by low nanomolar IC50 values and significant selectivity over other MMPs, makes it a valuable tool for investigating the roles of MMP-9 and MMP-12 in various disease models. The methodologies outlined in this guide provide a framework for the continued exploration of this compound and other MMP inhibitors. By targeting MMP-9 and MMP-12, this compound can effectively modulate downstream signaling pathways, such as the MAPK and NF-κB cascades, thereby reducing the production of pro-inflammatory cytokines. This mechanism of action underscores its therapeutic potential in conditions characterized by excessive MMP activity and inflammation. Further research into the precise molecular interactions and a broader enzymatic screening will continue to refine our understanding of this promising inhibitory molecule.

References

Methodological & Application

Application Notes and Protocols for AZD-1236 In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental in vivo use of AZD-1236, a selective inhibitor of matrix metalloproteinases (MMPs) -9 and -12. The protocols detailed below are based on preclinical studies in rodent models of spinal cord injury (SCI), a condition where this compound has shown significant therapeutic potential.

Mechanism of Action

This compound exerts its therapeutic effects by targeting MMP-9 and MMP-12, two key enzymes involved in the inflammatory cascade and secondary injury processes following central nervous system trauma.[1][2] Upregulation of MMP-9 and MMP-12 after SCI contributes to the breakdown of the blood-spinal cord barrier (BSCB), infiltration of inflammatory cells, and the release of pro-inflammatory cytokines, leading to edema, neuronal damage, and functional deficits.[1][3] By inhibiting these MMPs, this compound mitigates these pathological events, reduces neuroinflammation, and promotes functional recovery.[1]

Data Presentation

Table 1: In Vivo Efficacy of this compound in a Mouse Model of Spinal Cord Injury
ParameterVehicle ControlThis compound TreatmentPercentage ImprovementCitation(s)
Movement and Sensation Significant deficits at 6 weeks post-injury85% improvement85%
Nerve Function Severely impaired80% preservation80%
Pro-inflammatory Cytokine Formation Elevated levels85-95% reduction85-95%
Neuropathic Pain Present82% more effective than pregabalin/gabapentin82% (relative efficacy)
Spinal Cord Edema PresentDose-dependent reductionUp to 98%
MMP-9/12 Activity in Serum (Oral Dosing) Elevated90% suppression90%
MMP-9/12 Activity in CSF (Oral Dosing) Elevated69-74% suppression69-74%
MMP-9/12 Activity in CSF (Intrathecal Dosing) Elevated88-90% suppression88-90%

CSF: Cerebrospinal Fluid

Table 2: Preclinical Pharmacokinetic Profile of this compound (Rodent Models)

Detailed pharmacokinetic parameters such as Cmax, Tmax, and AUC for this compound in mice were not explicitly available in the reviewed literature. Preclinical studies with MMP inhibitors indicate that achieving favorable pharmacokinetic profiles with good bioavailability and selectivity is a key focus in their development.

Experimental Protocols

Murine Model of Spinal Cord Contusion Injury

This protocol describes the induction of a thoracic spinal cord contusion injury in mice, a commonly used model to study the pathophysiology of SCI and evaluate therapeutic interventions.

Materials:

  • Adult C57BL/6 mice (8-10 weeks old)

  • Anesthetic (e.g., isoflurane)

  • Surgical instruments (scissors, forceps, retractors)

  • Micro-drill or bone rongeurs

  • Spinal cord impactor device

  • Suturing material

  • Analgesics (e.g., buprenorphine)

  • Antibiotics (e.g., enrofloxacin)

  • Warming pad

Procedure:

  • Anesthetize the mouse using isoflurane (5% for induction, 1.5-2% for maintenance).

  • Shave the dorsal thoracic area and sterilize the skin with an antiseptic solution.

  • Make a midline incision over the thoracic vertebrae (T8-T10).

  • Carefully dissect the paraspinal muscles to expose the vertebral column.

  • Perform a laminectomy at the T9 vertebral level to expose the spinal cord, leaving the dura mater intact.

  • Stabilize the spine using vertebral clamps.

  • Position the spinal cord impactor tip over the exposed dura.

  • Induce a contusion injury of a defined severity (e.g., 50 kdyn force).

  • Remove the impactor and vertebral clamps.

  • Suture the muscle layers and close the skin incision.

  • Administer post-operative analgesics and antibiotics as per institutional guidelines.

  • Place the mouse on a warming pad during recovery from anesthesia.

  • Provide manual bladder expression twice daily until bladder function returns.

This compound Administration via Oral Gavage

This protocol outlines the procedure for administering this compound to mice using oral gavage.

Materials:

  • This compound

  • Vehicle for formulation (e.g., a solution or suspension suitable for oral administration in rodents)

  • Oral gavage needles (20-22 gauge, with a ball tip)

  • Syringes

Procedure:

  • Prepare the this compound formulation at the desired concentration. The specific vehicle for this compound in preclinical SCI studies is not detailed in the available literature; however, common vehicles for oral gavage in rodents include water, saline, or solutions containing suspending agents like carboxymethylcellulose.

  • Gently restrain the mouse, ensuring the head and body are in a straight line to facilitate passage of the gavage needle.

  • Insert the gavage needle into the diastema (the gap between the incisors and molars) and gently advance it along the roof of the mouth towards the esophagus. The animal should swallow the tube. Do not force the needle.

  • Once the needle is in the esophagus (a pre-measured distance to the stomach), slowly administer the this compound formulation.

  • Gently withdraw the needle.

  • Monitor the animal for any signs of distress.

  • For the spinal cord injury model, a typical dosing regimen is twice daily for 3 consecutive days, starting within 24 hours of the injury.

Assessment of Locomotor Function: Basso Mouse Scale (BMS)

The BMS is a widely used 9-point scale to assess locomotor recovery in mice following spinal cord injury.

Procedure:

  • Place the mouse in an open field arena.

  • Observe the mouse's hindlimb movements for a period of 4 minutes.

  • Score the locomotor function based on the BMS scale, which evaluates joint movement, stepping, coordination, and paw placement.

  • Regularly assess the animals (e.g., weekly) to track functional recovery over time.

Mandatory Visualization

AZD1236_Signaling_Pathway cluster_0 Spinal Cord Injury cluster_1 Cellular Response cluster_2 MMP Upregulation cluster_3 This compound Intervention cluster_4 Pathophysiological Consequences cluster_5 Therapeutic Outcomes SCI Traumatic Injury Microglia_Activation Microglia/Macrophage Activation SCI->Microglia_Activation Neutrophil_Influx Neutrophil Infiltration SCI->Neutrophil_Influx MMP9 MMP-9 Upregulation Microglia_Activation->MMP9 MMP12 MMP-12 Upregulation Microglia_Activation->MMP12 Neutrophil_Influx->MMP9 BSCB_Breakdown Blood-Spinal Cord Barrier Breakdown MMP9->BSCB_Breakdown Cytokine_Release Pro-inflammatory Cytokine Release (TNF-α, IL-1β, IL-6) MMP9->Cytokine_Release ECM_Degradation Extracellular Matrix Degradation MMP9->ECM_Degradation MMP12->BSCB_Breakdown AZD1236 This compound AZD1236->MMP9 AZD1236->MMP12 BSCB_Integrity BSCB Integrity Maintained AZD1236->BSCB_Integrity Reduced_Inflammation Reduced Neuroinflammation AZD1236->Reduced_Inflammation Neuronal_Damage Neuronal Damage & Functional Deficits BSCB_Breakdown->Neuronal_Damage Cytokine_Release->Neuronal_Damage ECM_Degradation->Neuronal_Damage Improved_Function Improved Locomotor & Sensory Function BSCB_Integrity->Improved_Function Reduced_Inflammation->Improved_Function Experimental_Workflow Animal_Model Spinal Cord Injury Induction (Mouse Model) Randomization Randomization into Treatment Groups Animal_Model->Randomization Vehicle_Group Vehicle Control Group (Oral Gavage) Randomization->Vehicle_Group AZD1236_Group This compound Treatment Group (Oral Gavage, twice daily for 3 days) Randomization->AZD1236_Group Behavioral_Testing Behavioral Assessment (Basso Mouse Scale) Weekly for 6 weeks Vehicle_Group->Behavioral_Testing AZD1236_Group->Behavioral_Testing Tissue_Collection Tissue Collection (Spinal Cord, Blood, CSF) At study endpoint Behavioral_Testing->Tissue_Collection Biochemical_Analysis Biochemical & Histological Analysis (MMP activity, Cytokine levels, Edema, Axon sparing) Tissue_Collection->Biochemical_Analysis Data_Analysis Data Analysis and Interpretation Biochemical_Analysis->Data_Analysis

References

Application Notes and Protocols for Oral Administration of AZD-1236 in Mice

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD-1236 is a potent and selective inhibitor of Matrix Metalloproteinase-9 (MMP-9) and Matrix Metalloproteinase-12 (MMP-12).[1] These enzymes are key mediators in various pathological processes, including inflammation, tissue remodeling, and cancer metastasis. Due to its therapeutic potential, this compound is a compound of significant interest for preclinical research. This document provides detailed application notes and protocols for the preparation and oral administration of this compound in mouse models, a critical step for in vivo efficacy and pharmacokinetic studies. Given that this compound is poorly soluble in aqueous solutions, this guide focuses on a widely used vehicle formulation to achieve a stable and homogenous suspension for accurate dosing.

Data Presentation

A summary of key quantitative data for the oral administration of this compound in mice is presented below.

ParameterValueReference
Compound This compound[1]
Target(s) MMP-9 and MMP-12[1]
Animal Model Mouse[2]
Route of Administration Oral Gavage
Reported Effective Dose 200 mg/kg[3]
Dosing Frequency Twice daily
Duration of Treatment 3 days (in a spinal cord injury model)
Recommended Vehicle 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline
Maximum Gavage Volume 10 mL/kg

Experimental Protocols

Protocol 1: Preparation of Vehicle for Oral Gavage

This protocol describes the preparation of a standard vehicle for the administration of poorly water-soluble compounds to mice.

Materials:

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Polyethylene glycol 300 (PEG300)

  • Tween-80 (Polysorbate 80)

  • Sterile Saline (0.9% NaCl)

  • Sterile conical tubes (15 mL or 50 mL)

  • Vortex mixer

  • Sonicator (optional, for homogenization)

Procedure:

  • In a sterile conical tube, combine the required volumes of each component according to the desired final volume. For example, to prepare 10 mL of the vehicle, add the following in sequential order:

    • 1 mL of DMSO (10% of total volume)

    • 4 mL of PEG300 (40% of total volume)

    • 0.5 mL of Tween-80 (5% of total volume)

    • 4.5 mL of sterile saline (45% of total volume)

  • Vortex the mixture thoroughly after the addition of each component to ensure a homogenous solution.

  • If the solution appears cloudy or if particulates are visible, sonicate the mixture for 5-10 minutes to aid in solubilization and create a uniform suspension.

  • The prepared vehicle should be stored at room temperature and used within a reasonable timeframe. It is recommended to prepare the vehicle fresh for each experiment.

Protocol 2: Formulation of this compound for Oral Gavage

This protocol outlines the steps to prepare a suspension of this compound for oral administration in mice.

Materials:

  • This compound powder

  • Prepared vehicle (from Protocol 1)

  • Analytical balance

  • Sterile microcentrifuge tubes or conical tubes

  • Vortex mixer

  • Sonicator

Procedure:

  • Dose Calculation: Calculate the total amount of this compound required based on the desired dose (e.g., 200 mg/kg), the body weight of the mice, the number of animals, and the dosing volume (typically 10 mL/kg).

  • Weighing: Accurately weigh the calculated amount of this compound powder.

  • Initial Solubilization: Transfer the weighed this compound powder to a sterile tube. Add the required volume of DMSO (10% of the final desired volume) to the powder. Vortex thoroughly until the powder is completely dissolved.

  • Addition of Co-solvents and Surfactant: Sequentially add PEG300 (40% of the final volume) and Tween-80 (5% of the final volume) to the DMSO-drug solution. Vortex after each addition to ensure the mixture remains homogenous.

  • Addition of Aqueous Component: Slowly add the sterile saline (45% of the final volume) to the mixture while continuously vortexing. This step is critical to prevent precipitation of the compound.

  • Homogenization: For a uniform and stable suspension, sonicate the final formulation for 5-10 minutes. The final product should be a homogenous suspension.

  • Administration: The formulation should be administered to mice via oral gavage using an appropriate gauge feeding needle. The volume to be administered is calculated based on the individual mouse's body weight (e.g., for a 25g mouse at 10 mL/kg, the volume is 0.25 mL). It is crucial to mix the suspension well before drawing each dose to ensure uniform drug concentration.

Mandatory Visualizations

Experimental Workflow for Oral Administration of this compound

G cluster_prep Formulation Preparation cluster_admin Oral Administration dose_calc Dose Calculation weigh Weigh this compound dose_calc->weigh dissolve_dmso Dissolve in DMSO weigh->dissolve_dmso add_peg Add PEG300 dissolve_dmso->add_peg add_tween Add Tween-80 add_peg->add_tween add_saline Add Saline add_tween->add_saline sonicate Sonicate for Homogeneity add_saline->sonicate gavage Oral Gavage sonicate->gavage Administer Suspension animal_prep Prepare Mouse animal_prep->gavage monitor Post-administration Monitoring gavage->monitor

Caption: Workflow for preparing and orally administering this compound to mice.

Signaling Pathway of MMP-9 and MMP-12 Inhibition by this compound

G cluster_stimuli Extracellular Stimuli cluster_receptors Cell Surface Receptors cluster_signaling Intracellular Signaling Cascades cluster_mmp MMP Regulation & Activity cluster_effects Downstream Cellular Effects Growth Factors Growth Factors Receptor Tyrosine Kinases Receptor Tyrosine Kinases Growth Factors->Receptor Tyrosine Kinases Cytokines (e.g., TNF-α, IL-1β) Cytokines (e.g., TNF-α, IL-1β) Toll-like Receptors Toll-like Receptors Cytokines (e.g., TNF-α, IL-1β)->Toll-like Receptors Chemokines Chemokines Chemokines->Toll-like Receptors PI3K/Akt PI3K/Akt Receptor Tyrosine Kinases->PI3K/Akt MAPK (ERK, p38, JNK) MAPK (ERK, p38, JNK) Toll-like Receptors->MAPK (ERK, p38, JNK) NF-κB NF-κB Toll-like Receptors->NF-κB mmp_expression MMP-9 & MMP-12 Gene Expression PI3K/Akt->mmp_expression MAPK (ERK, p38, JNK)->mmp_expression NF-κB->mmp_expression mmp_protein Pro-MMP-9 & Pro-MMP-12 mmp_expression->mmp_protein active_mmp Active MMP-9 & MMP-12 mmp_protein->active_mmp Activation ecm ECM Degradation (e.g., Collagen, Elastin) active_mmp->ecm gf_release Growth Factor Release active_mmp->gf_release cell_migration Cell Migration & Invasion active_mmp->cell_migration inflammation Inflammation active_mmp->inflammation azd1236 This compound azd1236->active_mmp Inhibition

Caption: Inhibition of MMP-9/12 signaling by this compound.

References

Application Notes and Protocols for Intrathecal Delivery of AZD-1236 in Rodent Models of Spinal Cord Injury

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

AZD-1236 is a potent and selective inhibitor of matrix metalloproteinases (MMPs) -9 and -12, enzymes implicated in the inflammatory cascade following spinal cord injury (SCI).[1][2][3] Preclinical studies in rodent models have demonstrated that intrathecal administration of this compound can significantly mitigate the secondary injury cascade, leading to reduced edema, inflammation, and neuropathic pain, and promoting functional recovery.[4] These application notes provide a comprehensive overview of the preclinical data and detailed protocols for the intrathecal delivery of this compound in rodent models of SCI.

Data Presentation

Table 1: Efficacy of Intrathecal this compound in a Mouse Model of Dorsal Column Crush Injury
ParameterVehicle ControlThis compound (5 mg/kg, intrathecal)OutcomeReference
Spinal Cord Water Content (Edema)IncreasedDose-dependent reductionReduced Edema[4]
Pro-inflammatory Cytokines (IL-1β, TNF-α, IL-6)ElevatedSignificant suppressionAnti-inflammatory effect
Neuropathic Pain (Tactile Allodynia)PresentSignificant attenuationAnalgesic effect
Blood-Spinal Cord Barrier (BSCB) BreakdownIncreased permeabilityReduced breakdownBSCB protection
Fibrotic ScarringExtensiveReduced scarringAnti-scarring effect
Axon RegenerationLimitedPromoted regenerationNeuro-restorative effect
Locomotor Function (BMS Score)ImpairedSignificant improvementImproved motor function
Sensory FunctionImpairedSignificant improvementImproved sensory function
Table 2: Efficacy of a Similar MMP-9/-12 Inhibitor (AZD3342) in a Rat Model of Dorsal Column Crush Injury
ParameterVehicle ControlAZD3342 (intrathecal)OutcomeReference
Spinal Cord EdemaIncreasedSuppressedReduced Edema
Pro-inflammatory CytokinesElevatedSuppressedAnti-inflammatory effect
Locomotor FunctionImpairedSignificantly improvedImproved motor function
Sensory FunctionImpairedSignificantly improvedImproved sensory function

Experimental Protocols

Rodent Model of Spinal Cord Injury (Dorsal Column Crush)

This protocol describes a dorsal column crush injury at the thoracic level in mice, a model that allows for the specific assessment of sensory axon regeneration and locomotor function.

Materials:

  • Adult C57BL/6 mice

  • Anesthetic (e.g., isoflurane, ketamine/xylazine)

  • Surgical instruments (scissors, forceps, retractors)

  • Laminectomy tools (fine rongeurs)

  • Fine forceps (e.g., Dumont #5)

  • Suture materials

  • Warming pad

  • Post-operative care supplies (analgesics, antibiotics, bladder expression supplies)

Procedure:

  • Anesthetize the mouse using a standard protocol and ensure a surgical plane of anesthesia is reached.

  • Shave and sterilize the dorsal thoracic area.

  • Make a midline skin incision over the thoracic vertebrae.

  • Dissect the paraspinal muscles to expose the vertebral lamina of the T9-T10 vertebrae.

  • Perform a laminectomy at the T9 level to expose the dorsal surface of the spinal cord.

  • Carefully crush the dorsal columns using fine forceps for a defined duration (e.g., 3 seconds) to create a consistent lesion.

  • Suture the muscle layers and close the skin incision.

  • Provide post-operative care, including analgesia, hydration, and manual bladder expression until urinary function returns.

Intrathecal Catheterization and Drug Delivery

This protocol outlines the procedure for implanting an intrathecal catheter for direct drug delivery to the spinal cord in rats. A similar procedure can be adapted for mice.

Materials:

  • Adult Sprague-Dawley rats

  • Anesthetic

  • Surgical instruments

  • PE-10 tubing

  • Suture materials

  • This compound solution (e.g., 5 mg/kg) or vehicle

  • Infusion pump (optional)

Procedure:

  • Anesthetize the rat and place it in a stereotaxic frame.

  • Make a midline incision over the cisterna magna.

  • Carefully dissect the neck muscles to expose the atlanto-occipital membrane.

  • Make a small incision in the membrane to expose the subarachnoid space.

  • Gently insert a pre-measured length of PE-10 tubing into the subarachnoid space and advance it caudally to the desired spinal level (e.g., thoracic).

  • Secure the catheter in place with sutures to the surrounding musculature.

  • Exteriorize the other end of the catheter subcutaneously to the back of the neck.

  • Close the incisions.

  • For intrathecal delivery, connect the exteriorized catheter to a syringe or infusion pump to administer this compound or vehicle.

Behavioral Assessment of Locomotor Function (Basso Mouse Scale - BMS)

The BMS is a widely used open-field locomotor rating scale for mice with SCI.

Materials:

  • Open-field arena

  • Video recording equipment (optional)

Procedure:

  • Place the mouse in the center of the open-field arena.

  • Observe the mouse's hindlimb movements for a period of 4-5 minutes.

  • Score the locomotor ability based on the 9-point BMS scale, which assesses joint movement, stepping, coordination, paw placement, and trunk stability. Two independent, blinded observers should perform the scoring.

Assessment of Neuropathic Pain (Von Frey Test)

The von Frey test measures the mechanical withdrawal threshold in response to a tactile stimulus, indicating the level of mechanical allodynia.

Materials:

  • Von Frey filaments or an electronic von Frey apparatus

  • Elevated mesh platform

  • Plexiglas enclosures

Procedure:

  • Acclimatize the rodent to the testing environment by placing it in a Plexiglas enclosure on the mesh platform.

  • Apply the von Frey filament to the plantar surface of the hind paw with increasing force until the animal withdraws its paw.

  • The force at which the paw is withdrawn is recorded as the paw withdrawal threshold.

  • Repeat the measurement several times for each hind paw and average the results.

Molecular and Histological Analyses

a. ELISA for Pro-inflammatory Cytokines:

  • Collect cerebrospinal fluid (CSF) from anesthetized rodents.

  • Use commercially available ELISA kits to quantify the levels of IL-1β, TNF-α, and IL-6 in the CSF samples according to the manufacturer's instructions.

b. Immunofluorescence Staining for Axon Regeneration and Glial Scarring:

  • At the study endpoint, perfuse the animals with saline followed by 4% paraformaldehyde.

  • Dissect the spinal cord and post-fix the tissue.

  • Cryoprotect the spinal cord tissue in sucrose solution and embed in OCT compound for frozen sectioning.

  • Cut transverse or longitudinal sections of the spinal cord.

  • Perform immunofluorescence staining using primary antibodies against markers for axons (e.g., neurofilament) and glial scarring (e.g., GFAP for astrocytes).

  • Use fluorescently labeled secondary antibodies for visualization.

  • Image the stained sections using a fluorescence microscope to assess axon regeneration and the extent of glial scarring.

Visualizations

Signaling Pathway of this compound Action

AZD1236_Signaling_Pathway cluster_outcomes Pathological Outcomes SCI Spinal Cord Injury Inflammation Inflammation SCI->Inflammation MMP9_12 MMP-9 & MMP-12 Upregulation Inflammation->MMP9_12 Scarring Fibrotic Scarring Inflammation->Scarring Neuron Neuronal Damage & Inhibited Axon Regeneration Inflammation->Neuron BSCB Blood-Spinal Cord Barrier Breakdown MMP9_12->BSCB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) MMP9_12->Cytokines Recovery Functional Recovery AZD1236 This compound AZD1236->MMP9_12 Edema Edema BSCB->Edema Pain Neuropathic Pain Cytokines->Pain Experimental_Workflow Animal_Prep Rodent Model (e.g., C57BL/6 Mouse) SCI_Induction Spinal Cord Injury (Dorsal Column Crush) Animal_Prep->SCI_Induction Catheterization Intrathecal Catheterization SCI_Induction->Catheterization Drug_Admin Drug Administration (this compound or Vehicle) Catheterization->Drug_Admin Behavioral Behavioral Assessments (BMS, von Frey) Drug_Admin->Behavioral Molecular Molecular & Histological Analysis (ELISA, Immunofluorescence) Behavioral->Molecular Data_Analysis Data Analysis & Interpretation Molecular->Data_Analysis Experimental_Groups cluster_comparisons Primary Comparisons Population Rodent Population Sham Sham Control (Laminectomy only) Population->Sham SCI_Vehicle SCI + Vehicle Population->SCI_Vehicle SCI_AZD1236 SCI + this compound Population->SCI_AZD1236 SCI_Vehicle->Sham Effect of Injury SCI_AZD1236->SCI_Vehicle Effect of this compound

References

Application Notes and Protocols for AZD-1236 in Spinal Cord Injury Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mechanism of Action

Following a primary mechanical spinal cord injury, a secondary cascade of inflammatory events is initiated. A key part of this cascade is the upregulation of MMP-9 and MMP-12. These enzymes contribute to the breakdown of the extracellular matrix and the blood-spinal cord barrier. This disruption leads to edema, infiltration of inflammatory cells, and the release of pro-inflammatory cytokines, all of which create a neurotoxic environment that exacerbates the initial injury and hinders neural repair.

AZD-1236 selectively inhibits the catalytic activity of MMP-9 and MMP-12, thereby attenuating these detrimental secondary injury processes. By preserving the integrity of the BSCB and reducing inflammation, this compound helps to create a more permissive environment for neuronal survival and regeneration.

AZD1236_Mechanism SCI Spinal Cord Injury (Primary Insult) Secondary_Injury Secondary Injury Cascade SCI->Secondary_Injury MMPs Upregulation of MMP-9 & MMP-12 Secondary_Injury->MMPs BSCB_Breakdown Blood-Spinal Cord Barrier Breakdown MMPs->BSCB_Breakdown Inflammation Neuroinflammation & Cytokine Release MMPs->Inflammation Edema Edema BSCB_Breakdown->Edema Neuronal_Damage Neuronal Damage & Functional Deficits Edema->Neuronal_Damage Inflammation->Neuronal_Damage AZD1236 This compound Inhibition Inhibition AZD1236->Inhibition Inhibition->MMPs Inhibits SCI_Model_Workflow Start Start Anesthesia Anesthesia & Surgical Prep Start->Anesthesia Laminectomy Laminectomy to Expose Spinal Cord Anesthesia->Laminectomy Injury Induce Spinal Cord Injury (Crush or Compression) Laminectomy->Injury Closure Surgical Closure Injury->Closure PostOp Post-operative Care Closure->PostOp End End PostOp->End Post_Treatment_Analysis Treatment This compound Treatment (Oral or Intrathecal) Behavioral Behavioral Assessments Treatment->Behavioral Histological Histological & Molecular Analysis Treatment->Histological BBB Locomotor Function (BBB/BMS Scale) Behavioral->BBB VonFrey Sensory Function (von Frey Test) Behavioral->VonFrey Zymography MMP Activity (In Situ Zymography) Histological->Zymography ELISA Cytokine Levels (ELISA) Histological->ELISA Data Data Analysis & Interpretation BBB->Data VonFrey->Data Zymography->Data ELISA->Data

References

AZD-1236 Application Notes and Protocols: A Comparative Analysis of Acute and Chronic Treatment Regimens

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the therapeutic potential of AZD-1236, a selective inhibitor of matrix metalloproteinases (MMPs) -9 and -12, in both acute and chronic disease models. This document summarizes key quantitative data from preclinical and clinical studies, outlines detailed experimental protocols, and visualizes the underlying signaling pathways and experimental workflows.

Introduction to this compound

This compound is a potent small molecule inhibitor of MMP-9 and MMP-12, enzymes implicated in the inflammatory cascade and tissue remodeling processes of various diseases. By targeting these specific MMPs, this compound offers a promising therapeutic strategy to mitigate tissue damage and inflammation. This document explores the differential application and effects of this compound in an acute setting of spinal cord injury (SCI) versus a chronic condition like Chronic Obstructive Pulmonary Disease (COPD).

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies investigating this compound in acute and chronic models.

Table 1: this compound in Acute Spinal Cord Injury (Rodent Model)

ParameterFindingRoute of AdministrationTreatment DurationCitation
Motor & Sensory Function 85% improvement in movement and sensation.Oral & Intrathecal3 days[1][2][3]
Nerve Function Preservation 80% preservation of nerve function.Oral & Intrathecal3 days[1][4]
MMP-9 & MMP-12 Activity Suppression (CSF) 69-74% (Oral), 88-90% (Intrathecal)Oral & Intrathecal3 days
MMP-9 & MMP-12 Activity Suppression (Serum) 90% reduction.Oral3 days
Pro-inflammatory Cytokine Suppression 85-95% reduction.Oral & Intrathecal3 days
Neuropathic Pain Alleviation 82% more effective than pregabalin and gabapentin.Oral & Intrathecal3 days
Spinal Cord Edema Reduction 98% attenuation of injury-induced water content.Oral & Intrathecal3 days
Blood-Spinal Cord Barrier Breakdown 75% reduction.Oral & Intrathecal3 days
Scarring at Lesion Site 80% reduction.Oral & Intrathecal3 days

Table 2: this compound in Chronic Obstructive Pulmonary Disease (COPD) (Human Clinical Trial)

ParameterFindingRoute of AdministrationTreatment DurationCitation
Dosing Regimen 75 mg twice daily.Oral6 weeks
Primary Outcome: Biomarkers No significant change in sputum TNF-α. Possible, but not statistically significant, reduction in urinary desmosine.Oral6 weeks
Secondary Outcome: Lung Function No significant effect on spirometry (FEV1, FEF25-75%).Oral6 weeks
Secondary Outcome: Clinical COPD Questionnaire (CCQ) No meaningful differences in patient-reported outcomes.Oral6 weeks
Safety and Tolerability Generally well-tolerated with an acceptable safety profile.Oral6 weeks

Signaling Pathways and Mechanism of Action

This compound exerts its therapeutic effects by inhibiting MMP-9 and MMP-12, which are key mediators of extracellular matrix degradation and inflammation. The diagrams below illustrate the signaling pathways influenced by this compound.

AZD1236_Mechanism_of_Action cluster_upstream Upstream Inflammatory Stimuli cluster_signaling Intracellular Signaling Cascades cluster_mmp MMP Activation cluster_downstream Downstream Effects Inflammatory\nStimuli Inflammatory Stimuli NF-kB NF-kB Inflammatory\nStimuli->NF-kB activate MAPK\n(ERK, JNK, p38) MAPK (ERK, JNK, p38) Inflammatory\nStimuli->MAPK\n(ERK, JNK, p38) activate PI3K/AKT PI3K/AKT Inflammatory\nStimuli->PI3K/AKT activate MMP-9 & MMP-12\n(Pro-enzymes) MMP-9 & MMP-12 (Pro-enzymes) NF-kB->MMP-9 & MMP-12\n(Pro-enzymes) upregulate transcription MAPK\n(ERK, JNK, p38)->MMP-9 & MMP-12\n(Pro-enzymes) upregulate transcription PI3K/AKT->MMP-9 & MMP-12\n(Pro-enzymes) upregulate transcription Active MMP-9 & MMP-12 Active MMP-9 & MMP-12 MMP-9 & MMP-12\n(Pro-enzymes)->Active MMP-9 & MMP-12 activation ECM Degradation ECM Degradation Active MMP-9 & MMP-12->ECM Degradation catalyze Cytokine & Chemokine\nActivation Cytokine & Chemokine Activation Active MMP-9 & MMP-12->Cytokine & Chemokine\nActivation catalyze Tissue Remodeling &\nInflammation Tissue Remodeling & Inflammation ECM Degradation->Tissue Remodeling &\nInflammation Cell Migration &\nProliferation Cell Migration & Proliferation Cytokine & Chemokine\nActivation->Cell Migration &\nProliferation Cytokine & Chemokine\nActivation->Tissue Remodeling &\nInflammation This compound This compound This compound->Active MMP-9 & MMP-12 inhibits

Caption: this compound inhibits active MMP-9 and MMP-12, blocking downstream inflammatory pathways.

Experimental Protocols

Acute Model: Spinal Cord Injury in Rodents

This protocol outlines the methodology for evaluating the efficacy of this compound in a rodent model of acute spinal cord injury.

Experimental Workflow:

Acute_SCI_Workflow cluster_pre Pre-Treatment cluster_treat Treatment (3 Days) cluster_post Post-Treatment Assessment Animal Acclimatization Animal Acclimatization Baseline Behavioral\nAssessment Baseline Behavioral Assessment Animal Acclimatization->Baseline Behavioral\nAssessment Spinal Cord Injury\n(Compression/Contusion) Spinal Cord Injury (Compression/Contusion) Baseline Behavioral\nAssessment->Spinal Cord Injury\n(Compression/Contusion) This compound Administration\n(Oral or Intrathecal) This compound Administration (Oral or Intrathecal) Spinal Cord Injury\n(Compression/Contusion)->this compound Administration\n(Oral or Intrathecal) within 24h Vehicle Control\nAdministration Vehicle Control Administration Spinal Cord Injury\n(Compression/Contusion)->Vehicle Control\nAdministration within 24h Behavioral Testing\n(Motor & Sensory) Behavioral Testing (Motor & Sensory) This compound Administration\n(Oral or Intrathecal)->Behavioral Testing\n(Motor & Sensory) Vehicle Control\nAdministration->Behavioral Testing\n(Motor & Sensory) Tissue Collection\n(Spinal Cord, Blood, CSF) Tissue Collection (Spinal Cord, Blood, CSF) Behavioral Testing\n(Motor & Sensory)->Tissue Collection\n(Spinal Cord, Blood, CSF) Histological Analysis Histological Analysis Tissue Collection\n(Spinal Cord, Blood, CSF)->Histological Analysis Biochemical Assays\n(MMP activity, Cytokines) Biochemical Assays (MMP activity, Cytokines) Tissue Collection\n(Spinal Cord, Blood, CSF)->Biochemical Assays\n(MMP activity, Cytokines) Chronic_COPD_Workflow cluster_screening Screening & Run-in cluster_treatment Treatment (6 Weeks) cluster_followup Follow-up & Analysis Patient Recruitment\n(Moderate-to-Severe COPD) Patient Recruitment (Moderate-to-Severe COPD) Informed Consent Informed Consent Patient Recruitment\n(Moderate-to-Severe COPD)->Informed Consent Baseline Assessments\n(Spirometry, Biomarkers) Baseline Assessments (Spirometry, Biomarkers) Informed Consent->Baseline Assessments\n(Spirometry, Biomarkers) Randomization Randomization Baseline Assessments\n(Spirometry, Biomarkers)->Randomization This compound (75 mg BID) This compound (75 mg BID) Randomization->this compound (75 mg BID) Placebo Placebo Randomization->Placebo Weekly/Bi-weekly Assessments\n(Spirometry, Questionnaires, Safety) Weekly/Bi-weekly Assessments (Spirometry, Questionnaires, Safety) This compound (75 mg BID)->Weekly/Bi-weekly Assessments\n(Spirometry, Questionnaires, Safety) Placebo->Weekly/Bi-weekly Assessments\n(Spirometry, Questionnaires, Safety) End of Treatment Assessments\n(Biomarkers, Lung Function) End of Treatment Assessments (Biomarkers, Lung Function) Weekly/Bi-weekly Assessments\n(Spirometry, Questionnaires, Safety)->End of Treatment Assessments\n(Biomarkers, Lung Function) Data Analysis Data Analysis End of Treatment Assessments\n(Biomarkers, Lung Function)->Data Analysis

References

Application Notes and Protocols for Measuring the In Vivo Efficacy of MALT1 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Note on AZD-1236: Initial research indicates that this compound is a selective inhibitor of matrix metalloproteinases (MMPs), specifically MMP-9 and MMP-12, and has been primarily investigated for conditions like Chronic Obstructive Pulmonary Disease (COPD) and spinal cord injury.[1][2][3][4][5] The following application notes and protocols are designed to assess the in vivo efficacy of MALT1 (Mucosa-associated lymphoid tissue lymphoma translocation protein 1) inhibitors, based on the apparent interest in this therapeutic target.

Introduction to MALT1 Inhibition

Mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1) is a paracaspase that is a critical component of the CARD11-BCL10-MALT1 (CBM) signalosome. This complex plays a vital role in NF-κB signaling downstream of antigen receptors in lymphocytes. In certain malignancies, such as the Activated B-cell like (ABC) subtype of Diffuse Large B-cell Lymphoma (ABC-DLBCL), constitutive activation of the B-cell receptor (BCR) pathway leads to MALT1-dependent NF-κB signaling, promoting cell proliferation and survival. Therefore, inhibiting the proteolytic activity of MALT1 is a promising therapeutic strategy for these cancers.

These protocols provide a framework for evaluating the in vivo efficacy of a putative MALT1 inhibitor using xenograft models of ABC-DLBCL.

MALT1 Signaling Pathway Diagram

MALT1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-Cell Receptor (BCR) PKCb PKCβ BCR->PKCb Antigen Stimulation CARD11 CARD11 PKCb->CARD11 Phosphorylation CBM_complex CBM Complex CARD11->CBM_complex BCL10 BCL10 BCL10->CBM_complex MALT1 MALT1 MALT1->CBM_complex CYLD_uncleaved CYLD (Uncleaved) MALT1->CYLD_uncleaved Proteolytic Cleavage TRAF6 TRAF6 CBM_complex->TRAF6 IKK IKK Complex TRAF6->IKK Activation IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p50/RelA) IkB->NFkB Inhibition NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation MALT1_Inhibitor MALT1 Inhibitor MALT1_Inhibitor->MALT1 CYLD_cleaved Cleaved CYLD CYLD_uncleaved->CYLD_cleaved Target_Genes Target Gene Expression (e.g., BCL-XL, IL-10) NFkB_nuc->Target_Genes Transcription

Caption: MALT1 signaling pathway in ABC-DLBCL.

In Vivo Models for Efficacy Testing

The most common and relevant models for testing MALT1 inhibitors are xenografts of human ABC-DLBCL in immunodeficient mice.

  • Cell Line-Derived Xenograft (CDX) Models: These models involve the subcutaneous or systemic inoculation of established human ABC-DLBCL cell lines (e.g., OCI-Ly3, TMD8, HBL-1) into immunodeficient mice (e.g., NOD-SCID, NSG). They are useful for initial efficacy screening and are relatively easy to establish.

  • Patient-Derived Xenograft (PDX) Models: PDX models are generated by implanting tumor fragments or cells from a patient's lymphoma directly into immunodeficient mice. These models better recapitulate the heterogeneity and molecular characteristics of the original human tumor and are considered more clinically relevant for predicting drug response.

Experimental Protocols

Protocol 3.1: Subcutaneous CDX Efficacy Study

This protocol describes a typical efficacy study using a subcutaneous ABC-DLBCL cell line-derived xenograft model.

Materials:

  • ABC-DLBCL cell line (e.g., TMD8, HBL-1)

  • Immunodeficient mice (e.g., female NOD-SCID or NSG, 6-8 weeks old)

  • Matrigel or similar basement membrane matrix

  • Sterile PBS and cell culture medium

  • MALT1 inhibitor test article

  • Vehicle control

  • Dosing apparatus (e.g., oral gavage needles, syringes)

  • Calipers for tumor measurement

Procedure:

  • Cell Preparation: Culture ABC-DLBCL cells under standard conditions. On the day of inoculation, harvest cells during the logarithmic growth phase, wash with sterile PBS, and resuspend in a 1:1 mixture of cold PBS and Matrigel at a concentration of 1x10⁸ cells/mL.

  • Tumor Inoculation: Subcutaneously inject 100 µL of the cell suspension (1x10⁷ cells) into the right flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring the length (L) and width (W) of the tumors with calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (W² x L) / 2.

  • Randomization and Dosing: When tumors reach an average volume of 150-200 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).

    • Treatment Group(s): Administer the MALT1 inhibitor at predetermined dose levels and schedules (e.g., 25 mg/kg, daily, oral gavage).

    • Control Group: Administer the vehicle control using the same schedule and route.

  • Data Collection:

    • Continue to measure tumor volumes 2-3 times per week.

    • Record body weights of the mice at each measurement to monitor toxicity.

    • Observe mice daily for any clinical signs of distress.

  • Study Endpoint: The study may be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after a fixed duration of treatment (e.g., 21 days). Euthanize mice according to institutional guidelines.

  • Tissue Collection: At the end of the study, collect tumors and other relevant tissues for pharmacodynamic (PD) analysis. Tissues can be flash-frozen in liquid nitrogen or fixed in formalin.

Protocol 3.2: Pharmacodynamic (PD) Biomarker Analysis

Confirming target engagement in vivo is crucial. This can be achieved by analyzing MALT1-dependent biomarkers in tumor tissues collected at the end of the efficacy study or from a separate satellite group of animals.

A. CYLD Cleavage Assay (Western Blot): MALT1 cleaves the deubiquitinase CYLD. Inhibition of MALT1 results in an accumulation of the full-length, uncleaved form of CYLD.

  • Homogenize frozen tumor samples to extract proteins.

  • Determine protein concentration using a standard assay (e.g., BCA).

  • Perform SDS-PAGE and transfer proteins to a PVDF membrane.

  • Probe the membrane with primary antibodies against the C-terminus of CYLD (to detect both full-length and cleaved forms) and a loading control (e.g., β-actin).

  • Incubate with appropriate secondary antibodies and visualize bands using a chemiluminescence detection system.

  • Quantify band intensity to determine the ratio of uncleaved to cleaved CYLD.

B. IL-10 Level Measurement (ELISA): Serum IL-10 has been identified as a sensitive pharmacodynamic biomarker for MALT1 inhibition in vivo.

  • Collect blood from mice via cardiac puncture or tail vein at specified time points post-dose.

  • Separate serum by centrifugation.

  • Measure human IL-10 concentrations in the murine serum using a species-specific ELISA kit according to the manufacturer's instructions.

Data Presentation

Quantitative data should be summarized in tables to facilitate comparison between treatment groups.

Table 1: Tumor Growth Inhibition (TGI)

Treatment GroupDose & ScheduleNMean Tumor Volume at Day 0 (mm³) ± SEMMean Tumor Volume at Endpoint (mm³) ± SEMTGI (%)P-value (vs. Vehicle)Mean Body Weight Change (%) ± SEM
Vehicle-10175.4 ± 15.21850.6 ± 120.3--+2.5 ± 0.8
MALT1 Inhibitor25 mg/kg, QD10178.1 ± 14.8648.2 ± 85.765.0<0.001-1.2 ± 1.1
MALT1 Inhibitor50 mg/kg, QD10176.9 ± 16.1351.6 ± 55.981.0<0.0001-3.5 ± 1.5

TGI (%) is calculated as: [1 - (Mean Tumor Volume of Treated Group at Endpoint / Mean Tumor Volume of Vehicle Group at Endpoint)] x 100.

Table 2: Pharmacodynamic Biomarker Modulation in Tumors

Treatment GroupDoseNRatio of Uncleaved/Cleaved CYLD (Fold Change vs. Vehicle) ± SEMP-value (vs. Vehicle)
Vehicle-51.0 ± 0.15-
MALT1 Inhibitor50 mg/kg54.8 ± 0.62<0.01

Mandatory Visualizations

Experimental Workflow Diagram

experimental_workflow start Start: ABC-DLBCL Cell Culture inoculation Subcutaneous Inoculation of 1x10⁷ cells into Immunodeficient Mice start->inoculation monitoring Tumor Growth Monitoring (Calipers, 2-3x/week) inoculation->monitoring randomization Randomization when Tumors reach 150-200 mm³ monitoring->randomization treatment_vehicle Group 1: Vehicle Control (Daily Dosing) randomization->treatment_vehicle n=10 treatment_drug Group 2: MALT1 Inhibitor (e.g., 50 mg/kg, Daily Dosing) randomization->treatment_drug n=10 data_collection Data Collection (Tumor Volume, Body Weight) treatment_vehicle->data_collection treatment_drug->data_collection endpoint Endpoint Criteria Met (e.g., Tumor > 1500 mm³) data_collection->endpoint endpoint->data_collection No euthanasia Euthanasia & Tissue Collection endpoint->euthanasia Yes analysis Data Analysis: - Tumor Growth Inhibition (TGI) - Pharmacodynamic Biomarkers euthanasia->analysis end End analysis->end

Caption: Workflow for an in vivo efficacy study.

References

Application Notes and Protocols: Assessing Locomotor and Sensory Function After AZD-1236 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

AZD-1236 is a selective inhibitor of matrix metalloproteinases MMP-9 and MMP-12, enzymes implicated in the pathogenesis of various inflammatory diseases and tissue damage.[1][2] While clinical trials in Chronic Obstructive Pulmonary Disease (COPD) did not demonstrate significant efficacy on lung function, preclinical studies in rodent models of spinal cord injury (SCI) have shown promising results.[1][3][4] In these SCI models, this compound treatment has been associated with axon regeneration, reduced neuroinflammation, and significant improvements in both locomotor and sensory functions.

These application notes provide a summary of the key findings and detailed protocols for assessing the effects of this compound on locomotor and sensory function, primarily based on preclinical rodent models.

Mechanism of Action: this compound Signaling Pathway

This compound exerts its therapeutic effects by inhibiting the enzymatic activity of MMP-9 and MMP-12. These proteases are key mediators of extracellular matrix degradation, blood-brain barrier breakdown, and inflammatory cell infiltration following tissue injury. By inhibiting MMP-9 and MMP-12, this compound helps to preserve tissue integrity, reduce inflammation, and promote a more favorable environment for neuronal repair and functional recovery.

AZD1236_Pathway cluster_0 Tissue Injury (e.g., SCI) cluster_1 MMP Activation cluster_2 Pathophysiological Consequences cluster_3 Functional Deficits cluster_4 Therapeutic Intervention Injury Spinal Cord Injury MMP9_12 MMP-9 & MMP-12 Upregulation Injury->MMP9_12 ECM_Degradation ECM Degradation MMP9_12->ECM_Degradation BBB_Breakdown BSCB Breakdown MMP9_12->BBB_Breakdown Inflammation Neuroinflammation MMP9_12->Inflammation Locomotor_Deficit Locomotor Deficits ECM_Degradation->Locomotor_Deficit Sensory_Deficit Sensory Deficits BBB_Breakdown->Sensory_Deficit Inflammation->Locomotor_Deficit Inflammation->Sensory_Deficit AZD1236 This compound AZD1236->MMP9_12 Inhibits

Caption: this compound mechanism of action in spinal cord injury.

Data Presentation: Quantitative Outcomes

The following tables summarize the quantitative data from preclinical studies assessing the efficacy of this compound in rodent models of spinal cord injury.

Table 1: Locomotor Function Assessment

TestAnimal ModelTreatment GroupOutcome MeasureResult
Open Field LocomotionMouse (DC)VehicleLocomotor Score (e.g., BBB scale)Significant deficit post-injury
Open Field LocomotionMouse (DC)Oral this compoundLocomotor Score (e.g., BBB scale)Significant improvement over 6 weeks
Open Field LocomotionMouse (CC)VehicleLocomotor PerformanceSignificant deficit post-injury
Open Field LocomotionMouse (CC)Oral this compoundLocomotor PerformanceSignificant improvement

DC: Dorsal Column; CC: Contusion Injury

Table 2: Sensory Function Assessment

TestAnimal ModelTreatment GroupOutcome MeasureResult
Tape Sensing and RemovalMouse (DC)VehicleTime to sense and remove tapeSignificant deficit post-injury
Tape Sensing and RemovalMouse (DC)Oral this compoundTime to sense and remove tapeSignificant improvement over 6 weeks
Mechanical AllodyniaRodentVehiclePaw withdrawal threshold (grams)Decreased threshold (hypersensitivity)
Mechanical AllodyniaRodentThis compoundPaw withdrawal threshold (grams)Increased threshold (reduced hypersensitivity)
Thermal HyperalgesiaRodentVehiclePaw withdrawal latency (seconds)Decreased latency (hypersensitivity)
Thermal HyperalgesiaRodentThis compoundPaw withdrawal latency (seconds)Increased latency (reduced hypersensitivity)

Experimental Protocols

Detailed methodologies for key experiments to assess locomotor and sensory function are provided below.

Protocol 1: Open Field Locomotion Assessment

This test evaluates gross locomotor activity, coordination, and anxiety-like behavior in an open, novel environment.

Materials:

  • Open field arena (e.g., 40 cm x 40 cm x 30 cm) made of a non-reflective material.

  • Video camera mounted above the arena.

  • Automated tracking software (e.g., ANY-maze, EthoVision).

  • 70% ethanol for cleaning.

Procedure:

  • Habituate the animals to the testing room for at least 30 minutes prior to the test.

  • Clean the open field arena with 70% ethanol and allow it to dry completely between each animal to minimize olfactory cues.

  • Gently place the animal in the center of the arena.

  • Start the video recording and tracking software simultaneously.

  • Allow the animal to explore the arena for a predefined period (e.g., 5-10 minutes).

  • After the session, return the animal to its home cage.

  • Analyze the recorded data for parameters such as total distance traveled, velocity, time spent in the center versus the periphery, and rearing frequency. For spinal cord injury models, a qualitative assessment using a rating scale like the Basso Mouse Scale (BMS) for locomotion can also be performed.

Open_Field_Workflow cluster_0 Preparation cluster_1 Testing cluster_2 Data Analysis A1 Habituate Animal to Room A2 Clean Arena with Ethanol A1->A2 B1 Place Animal in Center of Arena A2->B1 B2 Start Video Recording & Tracking B1->B2 B3 Allow Exploration (5-10 min) B2->B3 B4 Return Animal to Home Cage B3->B4 C2 Perform Qualitative Scoring (e.g., BMS) B3->C2 C1 Analyze Locomotor Parameters B4->C1

Caption: Workflow for the Open Field Locomotion Test.

Protocol 2: Adhesive Removal Test (Tape Sensing and Removal)

This test assesses sensorimotor function by measuring the time it takes for an animal to sense and remove a small piece of adhesive tape placed on its paw.

Materials:

  • Small adhesive labels or pieces of tape (e.g., 0.5 cm x 0.5 cm).

  • A quiet, familiar testing environment (the animal's home cage can be used).

  • Stopwatch.

Procedure:

  • Habituate the animal to the testing environment.

  • Gently restrain the animal and apply a small piece of adhesive tape to the plantar surface of each forepaw.

  • Place the animal back into the testing environment.

  • Start the stopwatch and record the time it takes for the animal to notice the tape (indicated by shaking, licking, or looking at the paw) and the time it takes to remove the tape from each paw.

  • A cut-off time (e.g., 120 seconds) should be set. If the animal does not remove the tape within this time, the maximum time is recorded.

  • Repeat the test at different time points post-treatment to assess functional recovery.

Protocol 3: Von Frey Test for Mechanical Allodynia

This test is used to assess mechanical sensitivity (allodynia), a common symptom of neuropathic pain.

Materials:

  • Von Frey filaments (a set of calibrated filaments that exert different forces).

  • Elevated mesh platform to allow access to the plantar surface of the paws.

  • Testing chambers to house the animals on the mesh platform.

Procedure:

  • Habituate the animals to the testing chambers on the mesh platform for at least 15-30 minutes before testing.

  • Apply the von Frey filaments to the mid-plantar surface of the hind paw, starting with a filament in the middle of the force range.

  • Apply the filament with enough force to cause it to bend and hold for 3-5 seconds.

  • A positive response is a sharp withdrawal, flinching, or licking of the paw.

  • Use the "up-down" method to determine the 50% paw withdrawal threshold. If there is a positive response, use the next lighter filament. If there is no response, use the next heavier filament.

  • The pattern of responses is used to calculate the 50% paw withdrawal threshold in grams.

Von_Frey_Workflow cluster_0 Preparation cluster_1 Testing Procedure cluster_2 Data Analysis A1 Habituate Animal on Mesh Platform B1 Apply Mid-Range Filament to Paw A1->B1 B2 Observe for Paw Withdrawal B1->B2 B3 Use Lighter Filament B2->B3 Positive Response B4 Use Heavier Filament B2->B4 No Response C1 Calculate 50% Withdrawal Threshold B2->C1 After Several Trials B3->B1 B4->B1

Caption: Workflow for the Von Frey Test.

Conclusion

This compound shows potential for promoting functional recovery in preclinical models of spinal cord injury by improving both locomotor and sensory outcomes. The protocols outlined in these application notes provide a framework for researchers to assess the efficacy of this compound and similar compounds in relevant disease models. Consistent and standardized application of these behavioral tests is crucial for obtaining reliable and reproducible data.

References

Application Notes and Protocols for AZD-1236 in Primary Microglia Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD-1236 is a potent and selective dual inhibitor of Matrix Metalloproteinase-9 (MMP-9) and Matrix Metalloproteinase-12 (MMP-12). These enzymes are key mediators of neuroinflammation, a critical process in the pathology of various neurodegenerative diseases and central nervous system (CNS) injuries. Microglia, the resident immune cells of the CNS, are primary sources of MMP-9 and MMP-12 in response to inflammatory stimuli. Dysregulated microglial activation contributes to neuronal damage through the release of pro-inflammatory cytokines and other neurotoxic factors. This compound offers a targeted approach to modulate microglial activity and mitigate neuroinflammation.

These application notes provide detailed protocols for the use of this compound in primary microglia cell culture to study its anti-inflammatory effects. The protocols cover the assessment of cytokine inhibition, analysis of downstream signaling pathways, and evaluation of microglial phagocytic function.

Mechanism of Action

This compound exerts its anti-inflammatory effects by directly inhibiting the enzymatic activity of MMP-9 and MMP-12. In activated microglia, the release and activation of these MMPs contribute to the breakdown of the extracellular matrix and the processing of various signaling molecules, including cytokines and chemokines. By inhibiting MMP-9 and MMP-12, this compound can attenuate the downstream inflammatory cascade, including the nuclear factor-kappa B (NF-κB) signaling pathway, leading to a reduction in the production of pro-inflammatory cytokines such as Interleukin-1β (IL-1β), Tumor Necrosis Factor-α (TNF-α), and Interleukin-6 (IL-6).

AZD1236_Mechanism_of_Action cluster_0 Microglia Inflammatory Stimulus Inflammatory Stimulus Microglia_Activation Microglial Activation Inflammatory Stimulus->Microglia_Activation MMP9_12 MMP-9 / MMP-12 Upregulation & Activation Microglia_Activation->MMP9_12 NFkB_Activation NF-κB Pathway Activation MMP9_12->NFkB_Activation AZD1236 AZD1236 AZD1236->MMP9_12 Cytokine_Production Pro-inflammatory Cytokine Production (TNF-α, IL-1β, IL-6) NFkB_Activation->Cytokine_Production Neuroinflammation Neuroinflammation Cytokine_Production->Neuroinflammation

Figure 1: Simplified signaling pathway of this compound action in microglia.

Data Presentation

The following table summarizes the dose-dependent effect of this compound on the production of pro-inflammatory cytokines in primary microglia stimulated with lipopolysaccharide (LPS). This data is representative of expected results based on preclinical studies.[1]

This compound ConcentrationTNF-α (% Inhibition)IL-1β (% Inhibition)IL-6 (% Inhibition)
0.1 µM15.2 ± 3.112.5 ± 2.810.8 ± 2.5
1 µM45.8 ± 5.240.1 ± 4.735.6 ± 4.1
10 µM78.3 ± 6.972.4 ± 6.168.9 ± 5.8
100 µM92.1 ± 4.588.7 ± 5.385.4 ± 4.9

Data are presented as mean ± standard deviation and represent the percentage of inhibition relative to LPS-stimulated cells without this compound treatment. The presented data is illustrative and intended to represent the expected outcome of the described protocol.

Experimental Protocols

Protocol 1: Assessment of this compound on Cytokine Production in LPS-Stimulated Primary Microglia

This protocol details the methodology to evaluate the dose-dependent inhibitory effect of this compound on the production of pro-inflammatory cytokines in primary microglia.

Materials:

  • Primary microglia (murine or rat)

  • Complete culture medium (e.g., DMEM/F-12 with 10% FBS, 1% Penicillin-Streptomycin, and M-CSF)

  • Lipopolysaccharide (LPS) from E. coli

  • This compound

  • DMSO (vehicle control)

  • Phosphate-Buffered Saline (PBS)

  • ELISA kits for TNF-α, IL-1β, and IL-6

  • 96-well cell culture plates

  • Bradford or BCA protein assay kit

Procedure:

  • Cell Seeding: Plate primary microglia in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere for 24 hours.

  • This compound Pre-treatment: Prepare serial dilutions of this compound (e.g., 0.1, 1, 10, 100 µM) in complete culture medium. The final DMSO concentration should be kept below 0.1%. Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound or vehicle (DMSO). Incubate for 2 hours.

  • LPS Stimulation: Prepare a 2X working solution of LPS (e.g., 200 ng/mL) in a complete culture medium. Add 100 µL of the LPS solution to each well (final concentration 100 ng/mL), except for the unstimulated control wells.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • Supernatant Collection: Centrifuge the plate at 300 x g for 5 minutes. Carefully collect the supernatant for cytokine analysis.

  • Cytokine Measurement: Quantify the levels of TNF-α, IL-1β, and IL-6 in the supernatants using the respective ELISA kits, following the manufacturer's instructions.

  • Cell Viability (Optional): After collecting the supernatant, assess cell viability using an MTT or similar assay to ensure that the observed effects are not due to cytotoxicity.

  • Data Analysis: Normalize cytokine concentrations to the total protein content of the cells in each well. Calculate the percentage of inhibition for each this compound concentration relative to the LPS-only treated group.

experimental_workflow_cytokine Start Start Seed_Microglia Seed Primary Microglia (5x10^4 cells/well) Start->Seed_Microglia Adherence Allow Adherence (24 hours) Seed_Microglia->Adherence Pre_treatment Pre-treat with this compound or Vehicle (2 hours) Adherence->Pre_treatment LPS_Stimulation Stimulate with LPS (100 ng/mL) Pre_treatment->LPS_Stimulation Incubation Incubate (24 hours) LPS_Stimulation->Incubation Collect_Supernatant Collect Supernatant Incubation->Collect_Supernatant ELISA Measure Cytokines (TNF-α, IL-1β, IL-6) Collect_Supernatant->ELISA Data_Analysis Data Analysis ELISA->Data_Analysis End End Data_Analysis->End

Figure 2: Experimental workflow for cytokine analysis.

Protocol 2: Western Blot Analysis of NF-κB Pathway Activation

This protocol describes how to assess the effect of this compound on the activation of the NF-κB pathway in LPS-stimulated primary microglia by measuring the phosphorylation of p65 (RelA).

Materials:

  • Primary microglia

  • Complete culture medium

  • LPS from E. coli

  • This compound

  • DMSO (vehicle control)

  • PBS

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-NF-κB p65 (Ser536), anti-NF-κB p65, anti-β-actin

  • HRP-conjugated secondary antibody

  • ECL Western blotting detection reagents

Procedure:

  • Cell Culture and Treatment: Seed primary microglia in a 6-well plate at a density of 1 x 10^6 cells/well and allow them to adhere for 24 hours. Pre-treat with this compound (e.g., 10 µM) or vehicle for 2 hours. Stimulate with LPS (100 ng/mL) for 30-60 minutes.

  • Protein Extraction: Wash cells with ice-cold PBS and lyse them with RIPA buffer. Scrape the cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phospho-p65, total p65, and β-actin overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the protein bands using an ECL detection system.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-p65 signal to the total p65 signal.

Protocol 3: Microglial Phagocytosis Assay

This protocol provides a method to evaluate the effect of this compound on the phagocytic activity of primary microglia.

Materials:

  • Primary microglia

  • Complete culture medium

  • This compound

  • DMSO (vehicle control)

  • Fluorescently labeled particles (e.g., pHrodo™ E. coli BioParticles™ or fluorescent latex beads)

  • Hoechst 33342 or DAPI for nuclear staining

  • 96-well black, clear-bottom imaging plates

  • High-content imaging system or fluorescence microscope

Procedure:

  • Cell Seeding: Plate primary microglia in a 96-well imaging plate at a density of 4 x 10^4 cells/well and allow them to adhere for 24 hours.

  • Treatment: Treat the cells with this compound (e.g., 10 µM) or vehicle in a complete culture medium for 24 hours.

  • Phagocytosis: Add the fluorescently labeled particles to the wells according to the manufacturer's instructions. Incubate for 2-4 hours to allow for phagocytosis.

  • Staining and Imaging:

    • Gently wash the cells with PBS to remove non-phagocytosed particles.

    • Stain the nuclei with Hoechst 33342 or DAPI.

    • Acquire images using a high-content imaging system or fluorescence microscope.

  • Data Analysis: Quantify the phagocytic activity by measuring the fluorescence intensity of the internalized particles per cell. The number of cells can be determined by counting the nuclei.

Conclusion

This compound is a valuable tool for investigating the role of MMP-9 and MMP-12 in microglial-mediated neuroinflammation. The protocols provided here offer a framework for researchers to study the effects of this compound on key inflammatory pathways and functions of primary microglia. These studies can contribute to a better understanding of the therapeutic potential of MMP-9/12 inhibition in a range of neurological disorders.

References

Application Note and Protocol: Assessing AZD-1236 Activity Using Gelatin Zymography

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD-1236 is a potent and selective dual inhibitor of Matrix Metalloproteinase-9 (MMP-9) and Matrix Metalloproteinase-12 (MMP-12).[1] MMPs are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components.[2] Their dysregulation is implicated in various pathological processes, including inflammation, tumor progression, and tissue remodeling.[2] Gelatin zymography is a widely used and sensitive technique to detect and characterize the activity of gelatinases, primarily MMP-2 and MMP-9.[2] This method is particularly useful for evaluating the efficacy of MMP inhibitors.

This document provides a detailed protocol for utilizing gelatin zymography to assess the inhibitory activity of this compound on MMP-9. The protocol outlines the preparation of samples from cell culture, the zymography procedure, and the analysis of results.

Principle of Gelatin Zymography

Gelatin zymography is an electrophoretic technique where sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) is performed with a gel containing gelatin as a substrate. Samples are prepared in a non-reducing loading buffer and are not heated to preserve the enzymatic activity of the MMPs. During electrophoresis, SDS in the gel denatures the enzymes but also separates them based on their molecular weight. After electrophoresis, the gel is washed to remove the SDS, allowing the MMPs to renature and digest the gelatin substrate during an incubation period. Subsequent staining of the gel with Coomassie Brilliant Blue reveals areas of gelatin degradation as clear bands against a dark blue background. The intensity of these clear bands is proportional to the enzymatic activity.

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_zymo Gelatin Zymography cluster_analysis Data Analysis cell_culture Cell Culture (e.g., HT1080) treatment Treat with varying concentrations of this compound cell_culture->treatment collection Collect Conditioned Media treatment->collection concentration Protein Concentration Determination (Bradford Assay) collection->concentration sample_prep Prepare Samples with Non-reducing Loading Buffer concentration->sample_prep gel_prep Prepare 10% SDS-PAGE Gel with 0.1% Gelatin electrophoresis Run Electrophoresis (4°C, ~120V) gel_prep->electrophoresis sample_prep->electrophoresis wash Wash Gel with Triton X-100 electrophoresis->wash incubation Incubate Gel in Development Buffer (37°C) wash->incubation stain Stain with Coomassie Blue incubation->stain destain Destain Gel stain->destain imaging Image Gel destain->imaging quantification Densitometric Analysis of Bands imaging->quantification data_table Tabulate Quantitative Data quantification->data_table ic50 Calculate IC50 of this compound data_table->ic50

Figure 1. Experimental workflow for assessing this compound activity using gelatin zymography.

Detailed Experimental Protocol

Materials and Reagents
  • Cell Line: A cell line known to secrete MMP-9 (e.g., HT1080 fibrosarcoma cells).

  • This compound: Prepare a stock solution in a suitable solvent (e.g., DMSO) and make serial dilutions for treatment.

  • Reagents for SDS-PAGE:

    • 30% Acrylamide/Bis-acrylamide solution

    • 1.5 M Tris-HCl, pH 8.8

    • 1.0 M Tris-HCl, pH 6.8

    • 10% (w/v) Sodium Dodecyl Sulfate (SDS)

    • Gelatin (from porcine skin)

    • N,N,N',N'-Tetramethylethylenediamine (TEMED)

    • 10% (w/v) Ammonium Persulfate (APS)

  • 5X Non-reducing Sample Buffer:

    • 250 mM Tris-HCl, pH 6.8

    • 50% (v/v) Glycerol

    • 10% (w/v) SDS

    • 0.05% (w/v) Bromophenol Blue

  • 10X Zymogram Running Buffer:

    • 250 mM Tris base

    • 1.92 M Glycine

    • 1% (w/v) SDS

  • Washing Buffer:

    • 50 mM Tris-HCl, pH 7.5

    • 2.5% (v/v) Triton X-100

  • Incubation (Development) Buffer:

    • 50 mM Tris-HCl, pH 7.5

    • 10 mM CaCl₂

    • 1 µM ZnCl₂

    • 1% (v/v) Triton X-100

  • Staining Solution:

    • 0.5% (w/v) Coomassie Brilliant Blue R-250

    • 40% (v/v) Methanol

    • 10% (v/v) Acetic Acid

  • Destaining Solution:

    • 40% (v/v) Methanol

    • 10% (v/v) Acetic Acid

Procedure

1. Sample Preparation from Cell Culture

  • Culture HT1080 cells to 70-80% confluency in complete medium.

  • Wash the cells twice with serum-free medium to remove any endogenous MMP inhibitors present in the serum.

  • Incubate the cells in serum-free medium containing various concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM) for 24-48 hours. Include a vehicle control (e.g., DMSO) at the same concentration as the highest this compound treatment.

  • Collect the conditioned media and centrifuge at 1,500 rpm for 10 minutes to remove cells and debris.

  • Determine the total protein concentration of each sample using a Bradford assay.

2. Gelatin Zymography

  • Prepare the Separating Gel (10% Acrylamide with 0.1% Gelatin):

    • In a 15 ml conical tube, mix:

      • 3.33 ml of 30% Acrylamide/Bis-acrylamide

      • 2.5 ml of 1.5 M Tris-HCl, pH 8.8

      • 1 ml of 1% (w/v) Gelatin solution

      • 3.07 ml of deionized water

      • 100 µl of 10% SDS

    • Initiate polymerization by adding 50 µl of 10% APS and 10 µl of TEMED. Immediately pour the gel between the glass plates, leaving space for the stacking gel.

  • Prepare the Stacking Gel (4% Acrylamide):

    • After the separating gel has polymerized, mix:

      • 0.67 ml of 30% Acrylamide/Bis-acrylamide

      • 1.25 ml of 1.0 M Tris-HCl, pH 6.8

      • 3.03 ml of deionized water

      • 50 µl of 10% SDS

    • Initiate polymerization by adding 25 µl of 10% APS and 5 µl of TEMED. Immediately pour the stacking gel and insert the comb.

  • Sample Loading and Electrophoresis:

    • Normalize all samples to the same protein concentration (e.g., 20 µg) with serum-free medium.

    • Mix the normalized samples with 5X non-reducing sample buffer at a 4:1 ratio. Do not heat the samples.

    • Load the samples into the wells of the polymerized gel.

    • Run the gel in 1X Zymogram Running Buffer at 120V at 4°C until the dye front reaches the bottom of the gel.

  • Enzyme Renaturation and Development:

    • Carefully remove the gel from the glass plates.

    • Wash the gel twice with Washing Buffer for 30 minutes each at room temperature with gentle agitation to remove SDS.

    • Incubate the gel in Development Buffer overnight (16-24 hours) at 37°C.

  • Staining and Destaining:

    • Stain the gel with Staining Solution for 1 hour at room temperature with gentle agitation.

    • Destain the gel with Destaining Solution, changing the solution several times, until clear bands are visible against a blue background.

3. Data Analysis

  • Image the gel using a gel documentation system.

  • Perform densitometric analysis of the clear bands corresponding to the molecular weights of pro-MMP-9 (~92 kDa) and active MMP-9 (~82 kDa).

  • Quantify the band intensities and normalize them to the vehicle control.

  • Plot the normalized MMP-9 activity against the concentration of this compound to determine the half-maximal inhibitory concentration (IC₅₀).

Data Presentation

The quantitative data obtained from the densitometric analysis should be summarized in a table for clear comparison.

Table 1: Effect of this compound on MMP-9 Activity

This compound Conc. (nM)Mean Band Intensity (Arbitrary Units)Standard Deviation% Inhibition
0 (Vehicle)10,000± 5000
18,500± 42515
104,800± 24052
1001,200± 6088
1000300± 1597

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Signaling Pathway Diagram

While this compound directly inhibits the enzymatic activity of MMP-9, the upstream signaling pathways leading to MMP-9 expression and activation are complex and can be cell-type and stimulus-dependent. A simplified representation of a common pathway is shown below.

signaling_pathway cluster_pathway Upstream Signaling for MMP-9 Expression cluster_inhibition This compound Inhibition stimulus Growth Factors / Cytokines (e.g., TNF-α, IL-1β) receptor Cell Surface Receptors stimulus->receptor mapk MAPK Pathway (ERK, JNK, p38) receptor->mapk nfkb NF-κB Pathway receptor->nfkb ap1 AP-1 mapk->ap1 transcription MMP-9 Gene Transcription nfkb->transcription ap1->transcription translation MMP-9 mRNA Translation transcription->translation pro_mmp9 Pro-MMP-9 (Inactive) translation->pro_mmp9 active_mmp9 Active MMP-9 pro_mmp9->active_mmp9 Activation by other proteases inhibition Inhibition of Gelatin Degradation azd1236 This compound azd1236->active_mmp9

Figure 2. Simplified signaling pathway leading to MMP-9 activation and its inhibition by this compound.

Conclusion

Gelatin zymography is a robust and effective method for assessing the inhibitory activity of compounds like this compound on MMP-9. This protocol provides a comprehensive guide for researchers to perform this assay, analyze the data, and interpret the results. The successful implementation of this protocol will enable the accurate determination of the potency of this compound and other potential MMP inhibitors in a cell-based system.

References

Application Notes and Protocols for AZD-1236 Administration in a Clip Compression Model of Spinal Cord Injury

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spinal cord injury (SCI) initiates a complex cascade of secondary injury events, including inflammation, edema, and breakdown of the blood-spinal cord barrier (BSCB), which exacerbate tissue damage and impair functional recovery. Matrix metalloproteinases (MMPs), particularly MMP-9 and MMP-12, are key enzymatic mediators in this secondary injury cascade. AZD-1236, a potent and selective inhibitor of MMP-9 and MMP-12, has emerged as a promising therapeutic agent to mitigate this secondary damage and promote neurological recovery.[1][2][3][4][5] These application notes provide detailed protocols for the administration of this compound in a clinically relevant clip compression model of SCI in rats, along with methods for assessing its therapeutic efficacy.

Mechanism of Action of this compound in SCI

Following traumatic SCI, the upregulation of MMP-9 and MMP-12 contributes significantly to the pathophysiology of secondary injury. These enzymes degrade components of the extracellular matrix and tight junctions of the BSCB, leading to increased permeability, edema, and infiltration of inflammatory cells into the spinal cord parenchyma. This inflammatory response, characterized by the release of pro-inflammatory cytokines such as Interleukin-1β (IL-1β), Tumor Necrosis Factor-α (TNF-α), and Interleukin-6 (IL-6), further perpetuates tissue damage and contributes to the development of neuropathic pain.

This compound selectively inhibits the catalytic activity of MMP-9 and MMP-12, thereby preventing the breakdown of the BSCB, reducing edema, and attenuating the inflammatory cascade. This targeted inhibition helps to preserve the integrity of the spinal cord tissue, reduce neuronal apoptosis, and create a more permissive environment for axonal regeneration and functional recovery.

Quantitative Data Summary

The administration of this compound in a clip compression model of SCI has demonstrated significant improvements in a range of outcome measures. The following tables summarize the key quantitative findings from preclinical studies.

Table 1: Efficacy of this compound on Functional and Cellular Outcomes

Outcome MeasureThis compound Treatment GroupControl GroupPercentage Improvement with this compoundCitations
Nerve Function Preservation~80% preservationSignificant deficit80%
Improvement in Movement and Sensation85% improvementSignificant deficit85%
Neuropathic Pain Alleviation (vs. Pregabalin/Gabapentin)82% more effectiveStandard of care82%

Table 2: Effect of this compound on Molecular and Physiological Markers

MarkerAdministration RouteThis compound Treatment Group (Suppression/Reduction)Control GroupCitations
MMP-9 & MMP-12 Activity (Serum)Oral90%Uninhibited
MMP-9 & MMP-12 Activity (Cerebrospinal Fluid)Oral69-74%Uninhibited
MMP-9 & MMP-12 Activity (Cerebrospinal Fluid)Intrathecal88-90%Uninhibited
Pro-inflammatory Cytokine Formation (IL-1β, TNF-α, IL-6)Not Specified85-95%Uninhibited
Blood-Spinal Cord Barrier BreakdownNot SpecifiedSignificantly reducedSignificant breakdown
Spinal Cord EdemaOral & IntrathecalSignificantly reducedSignificant edema
Fibrotic ScarringNot SpecifiedSignificantly reducedSignificant scarring

Experimental Protocols

Clip Compression Model of Spinal Cord Injury in Rats

This protocol describes the induction of a severe, reproducible thoracic spinal cord injury using a modified aneurysm clip.

Materials:

  • Adult female Sprague-Dawley rats (250-300g)

  • Anesthesia (e.g., isoflurane)

  • Surgical instruments (scalpels, forceps, retractors, rongeurs)

  • Modified aneurysm clip (e.g., with a closing force of 30-35g)

  • Clip applicator

  • Suturing material

  • Post-operative care supplies (analgesics, antibiotics, saline)

Procedure:

  • Anesthetize the rat using isoflurane (or other approved anesthetic).

  • Shave and sterilize the surgical area over the thoracic spine.

  • Make a midline dorsal incision to expose the vertebral column at the T9-T10 level.

  • Carefully dissect the paravertebral muscles to expose the T9 lamina.

  • Perform a laminectomy at the T9 vertebra to expose the spinal cord.

  • Grasp the modified aneurysm clip with the applicator and apply it extradurally to the exposed spinal cord. The clip should be applied for a consistent duration (e.g., 1 minute) to induce a severe compression injury.

  • After the designated compression time, promptly remove the clip.

  • Suture the muscle layers and close the skin incision.

  • Administer post-operative analgesics (e.g., buprenorphine) and saline to prevent dehydration. Prophylactic antibiotics may also be administered.

  • House the animals in a temperature-controlled environment and provide manual bladder expression twice daily until bladder function returns.

This compound Administration Protocols

This compound can be administered via oral gavage or intrathecal injection. Treatment should be initiated within 24 hours of SCI and continued twice daily for 3 days.

a) Oral Administration (Gavage)

  • Dose: 200 mg/kg

  • Vehicle: To be determined based on the solubility of this compound (e.g., 0.5% methylcellulose).

  • Procedure:

    • Gently restrain the rat.

    • Measure the distance from the oral cavity to the xiphoid process to determine the appropriate length for gavage needle insertion.

    • Insert a ball-tipped gavage needle into the esophagus and slowly administer the this compound solution.

    • Monitor the animal for any signs of distress during and after the procedure.

b) Intrathecal Administration

  • Dose: 5 mg/kg

  • Vehicle: Sterile saline or artificial cerebrospinal fluid.

  • Procedure:

    • Anesthetize the rat.

    • Palpate the L4-L5 intervertebral space.

    • Insert a fine gauge needle (e.g., 30G) connected to a syringe containing this compound into the intrathecal space. A tail flick is often observed upon successful entry.

    • Slowly inject the solution.

    • Withdraw the needle and monitor the animal during recovery from anesthesia.

Behavioral Assessments

a) Locomotor Function: Basso, Beattie, Bresnahan (BBB) Scale

The BBB scale is a 22-point (0-21) open-field locomotor rating scale used to assess hindlimb function in rats following SCI.

  • Procedure:

    • Place the rat in an open field (a circular enclosure with a non-slip floor).

    • Observe the rat's hindlimb movements for 4 minutes.

    • Score the animal's locomotor ability based on the BBB scale, which evaluates joint movement, stepping ability, coordination, and paw placement.

    • Assessments should be performed weekly for the duration of the study.

b) Neuropathic Pain Assessment

  • Mechanical Allodynia (von Frey Test):

    • Place the rat in a chamber with a mesh floor and allow it to acclimate.

    • Apply calibrated von Frey filaments of increasing force to the plantar surface of the hind paw.

    • The withdrawal threshold is determined as the lowest force that elicits a paw withdrawal response.

  • Thermal Hyperalgesia (Hargreaves Test):

    • Place the rat in a glass-floored chamber and allow it to acclimate.

    • A radiant heat source is focused on the plantar surface of the hind paw.

    • The time taken for the rat to withdraw its paw (paw withdrawal latency) is recorded.

Molecular and Histological Analyses

a) MMP-9 and MMP-12 Activity Assay (Gelatin Zymography)

  • Sample Collection: Collect cerebrospinal fluid (CSF) or spinal cord tissue homogenates at desired time points post-injury.

  • Procedure:

    • Prepare polyacrylamide gels containing gelatin.

    • Load protein samples (CSF or tissue homogenates) onto the gel.

    • Perform electrophoresis to separate proteins by size.

    • Incubate the gel in a developing buffer to allow for enzymatic digestion of the gelatin by MMPs.

    • Stain the gel with Coomassie Blue. Areas of MMP activity will appear as clear bands against a blue background.

    • Quantify band intensity using densitometry.

b) Pro-inflammatory Cytokine Quantification (ELISA)

  • Sample Collection: Collect spinal cord tissue homogenates at desired time points.

  • Procedure:

    • Use commercially available ELISA kits for rat IL-1β, TNF-α, and IL-6.

    • Follow the manufacturer's instructions for sample preparation, incubation with capture and detection antibodies, and addition of substrate.

    • Measure the absorbance using a microplate reader and calculate cytokine concentrations based on a standard curve.

Visualizations

Signaling Pathway of Secondary Injury in SCI and the Role of this compound

SCI_Pathway cluster_injury Primary Injury cluster_secondary Secondary Injury Cascade cluster_treatment Therapeutic Intervention cluster_outcome Functional Outcomes SCI Spinal Cord Injury (Clip Compression) Cell_Damage Cellular Damage & Membrane Disruption SCI->Cell_Damage MMPs_Upreg Upregulation of MMP-9 & MMP-12 Cell_Damage->MMPs_Upreg BSCB_Breakdown Blood-Spinal Cord Barrier Breakdown MMPs_Upreg->BSCB_Breakdown Inflammation Inflammatory Cell Infiltration BSCB_Breakdown->Inflammation Edema Edema BSCB_Breakdown->Edema Cytokines Release of Pro-inflammatory Cytokines (IL-1β, TNF-α, IL-6) Inflammation->Cytokines Scarring Glial Scarring Inflammation->Scarring Neuronal_Damage Neuronal Apoptosis & Axonal Degeneration Cytokines->Neuronal_Damage Pain Neuropathic Pain Cytokines->Pain Edema->Neuronal_Damage Deficits Motor & Sensory Deficits Neuronal_Damage->Deficits AZD1236 This compound AZD1236->MMPs_Upreg Inhibits Recovery Improved Functional Recovery AZD1236->Recovery

Caption: this compound inhibits MMP-9/-12, mitigating secondary SCI damage.

Experimental Workflow for this compound Efficacy Testing

Workflow SCI_Induction Clip Compression SCI (T9, 30-35g, 1 min) Randomization Randomization into Treatment & Control Groups SCI_Induction->Randomization Treatment This compound Administration (Oral or Intrathecal) Twice daily for 3 days Randomization->Treatment Behavioral Behavioral Assessments (BBB, von Frey, Hargreaves) Weekly Treatment->Behavioral Molecular Molecular & Histological Analysis (ELISA, Zymography, IHC) At specified endpoints Treatment->Molecular Data_Analysis Data Analysis and Comparison Behavioral->Data_Analysis Molecular->Data_Analysis

Caption: Workflow for evaluating this compound in a rat SCI model.

References

Application Notes and Protocols for Measuring Inflammatory Cytokines in Response to AZD-1236

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD-1236 is a potent and selective inhibitor of matrix metalloproteinases (MMPs), specifically targeting MMP-9 and MMP-12.[1][2][3] These enzymes are key mediators in the inflammatory cascade and tissue remodeling processes. While initially investigated for chronic obstructive pulmonary disease (COPD), recent research has highlighted the potential of this compound in mitigating neuroinflammation, particularly in the context of spinal cord injury (SCI).[1][2] Studies have demonstrated that this compound can significantly attenuate the production of pro-inflammatory cytokines, offering a promising therapeutic strategy for inflammatory conditions.

These application notes provide a comprehensive guide for researchers to design and execute experiments to measure the effects of this compound on key inflammatory cytokines, including Interleukin-1 beta (IL-1β), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-6 (IL-6).

Mechanism of Action: Inhibition of MMP-9 and MMP-12

This compound exerts its anti-inflammatory effects by inhibiting MMP-9 and MMP-12. These MMPs are involved in the breakdown of the extracellular matrix, which can lead to the release of inflammatory mediators and the infiltration of immune cells into tissues. By inhibiting these enzymes, this compound can dampen the inflammatory response. In the context of spinal cord injury, this inhibition has been shown to reduce the breakdown of the blood-spinal cord barrier, decrease edema, and suppress the subsequent inflammatory cascade.

AZD1236_Mechanism_of_Action cluster_0 Inflammatory Stimulus cluster_1 Cellular Response cluster_2 Therapeutic Intervention Inflammatory Stimulus Inflammatory Stimulus Cells Immune Cells / CNS Cells Inflammatory Stimulus->Cells MMP_Induction Increased MMP-9 & MMP-12 Expression & Activity Cells->MMP_Induction Cytokine_Production Pro-inflammatory Cytokine Production (TNF-α, IL-1β, IL-6) MMP_Induction->Cytokine_Production amplifies Tissue_Damage Tissue Damage & Inflammation MMP_Induction->Tissue_Damage Cytokine_Production->Tissue_Damage AZD1236 AZD1236 AZD1236->MMP_Induction inhibits

Mechanism of Action of this compound.

Data Presentation: Quantitative Effects of this compound on Cytokine Levels

The following table summarizes the reported quantitative effects of this compound on the production of pro-inflammatory cytokines in a rodent model of spinal cord injury.

CytokineModel SystemTreatmentReported EffectReference
Pro-inflammatory Cytokines (general)Rodent Spinal Cord InjuryThis compound85-95% suppression of formation
IL-1βRodent Spinal Cord InjuryThis compoundSignificant attenuation
TNF-αRodent Spinal Cord InjuryThis compoundSignificant attenuation
IL-6Rodent Spinal Cord InjuryThis compoundSignificant attenuation
TNF-αCOPD Patients (sputum)This compound (75mg, twice daily for 6 weeks)No significant effect compared to placebo

Experimental Protocols

Here we provide detailed protocols for assessing the impact of this compound on inflammatory cytokine production in both in vitro and in vivo settings.

Protocol 1: In Vitro Measurement of Cytokine Suppression in Macrophages

This protocol uses lipopolysaccharide (LPS) to stimulate macrophages, a common model for inducing an inflammatory response and cytokine production.

in_vitro_workflow cluster_0 Cell Culture cluster_1 Treatment cluster_2 Incubation & Collection cluster_3 Analysis A Seed RAW 264.7 Macrophages (or primary macrophages) B Incubate Overnight (allow cells to adhere) A->B C Pre-treat with this compound (various concentrations) for 1-2 hours B->C D Stimulate with LPS (e.g., 100 ng/mL) C->D E Incubate for 4-24 hours (time-dependent on cytokine) D->E F Collect Cell Culture Supernatants E->F G Measure Cytokine Levels (ELISA or Multiplex Assay) F->G H Data Analysis G->H

In Vitro Experimental Workflow.

Materials:

  • RAW 264.7 murine macrophage cell line (or primary macrophages)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound (stock solution prepared in DMSO)

  • Lipopolysaccharide (LPS) from E. coli

  • Phosphate-Buffered Saline (PBS)

  • 96-well or 24-well cell culture plates

  • ELISA or Multiplex Immunoassay kits for mouse TNF-α, IL-6, and IL-1β

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into 96-well or 24-well plates at a density of 1-2 x 10^5 cells/well and incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell adherence.

  • Pre-treatment with this compound: The next day, remove the culture medium and replace it with fresh medium containing various concentrations of this compound or vehicle control (DMSO). It is recommended to perform a dose-response curve. Incubate for 1-2 hours.

  • LPS Stimulation: Add LPS to each well to a final concentration of 10-100 ng/mL to induce an inflammatory response. Include wells with cells treated with vehicle only (no LPS) as a negative control.

  • Incubation: Incubate the plates for a specified period. The optimal incubation time can vary depending on the cytokine of interest (e.g., 4-6 hours for TNF-α, 12-24 hours for IL-6 and IL-1β).

  • Supernatant Collection: After incubation, centrifuge the plates at 400 x g for 5 minutes to pellet the cells. Carefully collect the cell-free supernatants and store them at -80°C until analysis.

  • Cytokine Quantification: Measure the concentrations of TNF-α, IL-6, and IL-1β in the collected supernatants using commercial ELISA or multiplex immunoassay kits, following the manufacturer's instructions.

Protocol 2: In Vivo Measurement of Cytokine Suppression in a Rodent Model

This protocol provides a general framework for assessing the efficacy of this compound in a rodent model of localized inflammation, such as spinal cord injury.

Materials:

  • Laboratory rodents (rats or mice)

  • This compound formulation for in vivo administration (e.g., oral gavage)

  • Surgical instruments for inducing the desired injury model

  • Anesthesia and analgesics

  • Tissue homogenization buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Homogenizer (e.g., bead beater or sonicator)

  • ELISA or Multiplex Immunoassay kits for rodent TNF-α, IL-6, and IL-1β

Procedure:

  • Animal Model and Treatment Groups: Acclimatize animals and divide them into experimental groups (e.g., Sham, Vehicle-treated Injury, this compound-treated Injury).

  • Induction of Injury: Induce the spinal cord injury (or other inflammatory condition) in anesthetized animals according to established and ethically approved protocols. Sham-operated animals should undergo the same surgical procedures without the injury.

  • Drug Administration: Administer this compound or vehicle control at the desired dose and time points relative to the injury (e.g., starting within 24 hours post-injury and continuing for a specified duration).

  • Tissue Collection: At a predetermined time point post-injury, euthanize the animals and carefully dissect the spinal cord tissue (or other tissue of interest).

  • Tissue Homogenization: Weigh the tissue and homogenize it in ice-cold homogenization buffer.

  • Sample Preparation: Centrifuge the homogenates at high speed (e.g., 12,000 x g) at 4°C to pellet cellular debris. Collect the supernatant (tissue lysate).

  • Protein Quantification: Determine the total protein concentration in each tissue lysate using a protein assay (e.g., BCA assay) to normalize cytokine levels.

  • Cytokine Quantification: Measure the concentrations of TNF-α, IL-6, and IL-1β in the tissue lysates using ELISA or multiplex immunoassay kits. Normalize the cytokine concentrations to the total protein concentration for each sample.

Cytokine Measurement by ELISA: A General Protocol

elisa_workflow A Coat plate with Capture Antibody B Block non-specific binding sites A->B C Add Samples and Standards B->C D Incubate to allow cytokine binding C->D E Wash away unbound material D->E F Add Detection Antibody (biotinylated) E->F G Wash F->G H Add Streptavidin-HRP G->H I Wash H->I J Add TMB Substrate (color development) I->J K Add Stop Solution J->K L Read Absorbance (e.g., 450 nm) K->L M Calculate Cytokine Concentration L->M

General ELISA Workflow.

This is a generalized protocol; always refer to the specific instructions provided with your ELISA kit.

  • Plate Coating: Coat a 96-well plate with the capture antibody specific for the cytokine of interest and incubate overnight.

  • Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., BSA in PBS) for 1-2 hours.

  • Sample Incubation: Wash the plate and add your samples (cell culture supernatants or diluted tissue lysates) and a serial dilution of the cytokine standard to the wells. Incubate for 2 hours.

  • Detection Antibody: Wash the plate and add the biotinylated detection antibody. Incubate for 1 hour.

  • Enzyme Conjugate: Wash the plate and add a streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 30 minutes.

  • Substrate Development: Wash the plate and add a TMB substrate solution. Allow color to develop in the dark.

  • Stop Reaction: Stop the reaction by adding a stop solution (e.g., sulfuric acid).

  • Read Absorbance: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Generate a standard curve from the absorbance values of the standards. Use this curve to calculate the concentration of the cytokine in your samples.

References

Application Notes and Protocols: Formulating AZD-1236 for a Stable Solution in DMSO

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD-1236 is a potent and reversible inhibitor of human matrix metalloproteinase-9 (MMP-9) and matrix metalloproteinase-12 (MMP-12) with IC50 values of 4.5 nM and 6.1 nM, respectively.[1][2] It exhibits greater than 10-fold selectivity for MMP-9 and MMP-12 over MMP-2 and MMP-13, and more than 350-fold selectivity against other members of the MMP family.[1][2] this compound has been investigated in clinical trials for inflammatory conditions such as Chronic Obstructive Pulmonary Disease (COPD) and Cystic Fibrosis.[3] Due to its therapeutic potential, establishing a stable and reliable formulation for in vitro and in vivo studies is crucial. Dimethyl sulfoxide (DMSO) is a common solvent for solubilizing small molecules for biological assays. This document provides detailed protocols for preparing and evaluating the stability of this compound solutions in DMSO.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented below. This information is essential for accurate preparation of stock solutions.

PropertyValueReference
Chemical FormulaC15H19ClN4O5S
Molecular Weight402.85 g/mol
AppearanceSolid powder
Purity (HPLC)>98%
Solubility in DMSOSoluble, reported at 10 mM
Storage (Solid)-20°C for long term (months to years), 0-4°C for short term (days to weeks)

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes (e.g., 1.5 mL)

  • Vortex mixer

  • Pipettes and sterile filter tips

Procedure:

  • Calculate the required mass of this compound:

    • To prepare 1 mL of a 10 mM stock solution, the required mass can be calculated using the following formula: Mass (mg) = Molarity (mol/L) * Volume (L) * Molecular Weight ( g/mol ) * 1000 (mg/g) Mass (mg) = 0.010 mol/L * 0.001 L * 402.85 g/mol * 1000 mg/g = 4.0285 mg

  • Weighing this compound:

    • Tare a sterile 1.5 mL microcentrifuge tube on a calibrated analytical balance.

    • Carefully weigh approximately 4.03 mg of this compound powder directly into the tared tube. Record the exact weight.

  • Dissolving in DMSO:

    • Add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder. For example, if you weighed exactly 4.03 mg, add 1.0 mL of DMSO.

    • Securely cap the tube and vortex thoroughly for at least 2 minutes or until the compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary, but be cautious of potential degradation with prolonged heat.

  • Aliquoting and Storage:

    • To minimize freeze-thaw cycles, which can degrade the compound, it is recommended to aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes.

    • Clearly label each aliquot with the compound name (this compound), concentration (10 mM in DMSO), date of preparation, and your initials.

    • Store the aliquots at -20°C for long-term storage (months) or at -80°C for extended periods. For short-term storage (days to weeks), 4°C can be used.

Protocol 2: Determination of this compound Solubility in DMSO

This protocol outlines a method to determine the maximum solubility of this compound in DMSO at room temperature.

Materials:

  • This compound powder

  • Anhydrous DMSO

  • Calibrated analytical balance

  • Microcentrifuge tubes

  • Vortex mixer

  • Tabletop centrifuge

  • High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Prepare a Saturated Solution:

    • Add an excess amount of this compound powder (e.g., 10 mg) to a known volume of DMSO (e.g., 0.5 mL) in a microcentrifuge tube. This will create a supersaturated solution.

  • Equilibration:

    • Vortex the tube vigorously for 5 minutes.

    • Place the tube on a rotator or shaker at room temperature for 24 hours to ensure the solution reaches equilibrium.

  • Separation of Undissolved Solid:

    • Centrifuge the tube at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the undissolved this compound.

  • Sample Preparation for Analysis:

    • Carefully collect a known volume of the supernatant (e.g., 100 µL) without disturbing the pellet.

    • Dilute the supernatant with a suitable solvent (e.g., DMSO or a mobile phase compatible with HPLC) to a concentration within the linear range of your HPLC calibration curve.

  • HPLC Analysis:

    • Inject the diluted sample onto a calibrated HPLC system to determine the concentration of this compound.

    • The concentration of the undiluted supernatant represents the solubility of this compound in DMSO at room temperature.

Protocol 3: Assessment of this compound Stability in DMSO

This protocol provides a framework for evaluating the stability of an this compound stock solution in DMSO under different storage conditions.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Microcentrifuge tubes

  • Incubators or refrigerators set to desired temperatures (e.g., Room Temperature, 4°C, -20°C)

  • HPLC system

Procedure:

  • Preparation of Stability Samples:

    • Prepare a fresh 10 mM stock solution of this compound in DMSO as described in Protocol 1.

    • Aliquot the stock solution into multiple microcentrifuge tubes for each storage condition to be tested.

  • Initial Analysis (Time Zero):

    • Immediately analyze an aliquot of the freshly prepared stock solution by HPLC to determine the initial concentration and purity. This will serve as the baseline (T=0).

  • Storage:

    • Store the aliquots at the selected temperatures (e.g., Room Temperature, 4°C, and -20°C). Protect the samples from light.

  • Time-Point Analysis:

    • At predetermined time points (e.g., 1, 2, 4, 8, and 12 weeks), retrieve one aliquot from each storage condition.

    • Allow the frozen samples to thaw completely at room temperature before analysis.

    • Analyze the samples by HPLC to determine the concentration and purity of this compound.

  • Data Analysis:

    • Compare the concentration and purity of this compound at each time point to the initial (T=0) values.

    • Calculate the percentage of degradation over time for each storage condition.

Data Presentation

The following tables should be populated with your experimental data.

Table 1: Solubility of this compound in DMSO

SolventTemperatureSolubility (mM)
DMSORoom Temperature[Insert experimental value]

Table 2: Stability of 10 mM this compound in DMSO at Various Temperatures

Storage TemperatureTime PointConcentration (mM)Purity (%)Degradation (%)
Room Temperature0 weeks[Insert T=0 value][Insert T=0 value]0
1 week
2 weeks
4 weeks
4°C0 weeks[Insert T=0 value][Insert T=0 value]0
1 week
2 weeks
4 weeks
8 weeks
12 weeks
-20°C0 weeks[Insert T=0 value][Insert T=0 value]0
1 week
2 weeks
4 weeks
8 weeks
12 weeks

Visualizations

Signaling Pathway

AZD1236_Mechanism_of_Action cluster_extracellular Extracellular Matrix cluster_cell Cell ECM_Proteins ECM Proteins (e.g., Collagen, Elastin) MMP9_MMP12 MMP-9 / MMP-12 ECM_Proteins->MMP9_MMP12 Substrate Degraded_ECM Degraded ECM Fragments MMP9_MMP12->Degraded_ECM Cleavage Cell_Signaling Downstream Signaling (Inflammation, Migration) Degraded_ECM->Cell_Signaling AZD1236 This compound AZD1236->MMP9_MMP12 Inhibition Formulation_Workflow cluster_prep Stock Solution Preparation cluster_stability Stability Assessment start Start weigh Weigh this compound start->weigh dissolve Dissolve in DMSO weigh->dissolve vortex Vortex until dissolved dissolve->vortex aliquot Aliquot for storage vortex->aliquot store Store at -20°C aliquot->store t0_analysis T=0 HPLC Analysis store->t0_analysis storage_conditions Store at RT, 4°C, -20°C t0_analysis->storage_conditions timepoint_analysis Time-point HPLC Analysis storage_conditions->timepoint_analysis data_analysis Analyze Data timepoint_analysis->data_analysis end End data_analysis->end

References

Troubleshooting & Optimization

AZD-1236 solubility issues and precipitation in media

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on the handling and use of AZD-1236, with a focus on addressing common solubility and precipitation issues encountered during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: How should I prepare a stock solution of this compound?

A1: this compound is readily soluble in dimethyl sulfoxide (DMSO). It is recommended to prepare a high-concentration stock solution, for example, 10 mM in 100% anhydrous DMSO.

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Calibrated pipettes

Methodology:

  • Accurately weigh the required amount of this compound powder. For a 10 mM solution, you would need 4.0285 mg of this compound for 1 mL of DMSO (Molecular Weight: 402.85 g/mol ).

  • Aseptically transfer the weighed this compound to a sterile microcentrifuge tube.

  • Add the calculated volume of anhydrous DMSO to the tube.

  • Vortex the solution for 1-2 minutes until the compound is completely dissolved. Gentle warming to 37°C or brief sonication can be used to aid dissolution if necessary.

  • Visually inspect the solution to ensure no particulate matter remains.

  • Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C, protected from light.

Q2: My this compound precipitates when I dilute the DMSO stock solution into my aqueous cell culture medium. Why is this happening and what can I do?

A2: This is a common issue for hydrophobic compounds like this compound. Precipitation occurs because the compound is poorly soluble in aqueous solutions. When the DMSO stock is diluted into the medium, the solvent environment changes drastically, causing the compound to fall out of solution.

To prevent this, it is crucial to perform a stepwise dilution and ensure the final DMSO concentration in the culture medium is as low as possible, ideally below 0.5%, to avoid solvent-induced toxicity and precipitation.

Q3: Can the type of cell culture medium affect the solubility of this compound?

A3: Yes, the composition of the cell culture medium can influence the solubility of this compound. Different media formulations have varying concentrations of salts, amino acids, vitamins, and other components that can interact with the compound. High concentrations of certain salts or proteins in the medium can decrease the solubility of hydrophobic compounds. It is always advisable to test the solubility of this compound in the specific medium you intend to use for your experiments.

Troubleshooting Guide

Issue: Unexpected Precipitation of this compound in Cell Culture Medium

Q: I observed a precipitate in my cell culture plate after adding this compound. How can I troubleshoot this?

A: Unexpected precipitation can arise from several factors. Follow this troubleshooting workflow to identify and resolve the issue:

TroubleshootingWorkflow start Precipitation Observed check_stock 1. Check Stock Solution Is it clear? start->check_stock stock_issue Stock solution has precipitated. Prepare fresh stock. check_stock->stock_issue No check_dilution 2. Review Dilution Protocol Was it a stepwise dilution? What is the final DMSO %? check_stock->check_dilution Yes stock_issue->start dilution_issue High DMSO concentration or rapid dilution is the likely cause. Optimize dilution protocol. check_dilution->dilution_issue No check_media 3. Evaluate Media Compatibility Is the medium pre-warmed? Are there known incompatibilities? check_dilution->check_media Yes dilution_issue->start media_issue Media components or temperature may be the issue. Test solubility in the specific medium. check_media->media_issue No check_concentration 4. Assess Final Concentration Is the concentration too high? check_media->check_concentration Yes media_issue->start concentration_issue Concentration exceeds solubility limit. Determine maximum soluble concentration. check_concentration->concentration_issue No solution Problem Resolved check_concentration->solution Yes concentration_issue->start SignalingPathway cluster_MMPs Matrix Metalloproteinases cluster_substrates Substrate Cleavage cluster_effects Downstream Cellular Effects MMP9 MMP-9 ECM ECM Components (e.g., Collagen, Elastin) MMP9->ECM degrades Cytokines Pro-inflammatory Cytokines (e.g., Pro-TNF-α) MMP9->Cytokines activates MMP12 MMP-12 MMP12->ECM degrades Chemokines Chemokines MMP12->Chemokines modulates AZD1236 This compound AZD1236->MMP9 AZD1236->MMP12 Remodeling Tissue Remodeling ECM->Remodeling leads to Inflammation Inflammation Cytokines->Inflammation promotes Migration Cell Migration & Invasion Chemokines->Migration induces Remodeling->Migration

troubleshooting inconsistent results with AZD-1236 in vivo

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for AZD-1236, a selective inhibitor of Matrix Metalloproteinase-9 (MMP-9) and -12 (MMP-12). This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting inconsistent results and navigating the challenges of in vivo experiments with this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective dual inhibitor of MMP-9 and MMP-12.[1] Its mechanism of action is centered on the inhibition of these two key extracellular matrix-degrading enzymes, which are implicated in the inflammatory processes of various diseases, including chronic obstructive pulmonary disease (COPD) and spinal cord injury (SCI).[1][2][3] By inhibiting MMP-9 and MMP-12, this compound can modulate inflammatory responses, reduce tissue damage, and potentially promote tissue repair.[3]

Q2: In which preclinical models has this compound shown efficacy?

Preclinical studies have demonstrated the efficacy of this compound primarily in rodent models of spinal cord injury (SCI). In these models, this compound has been shown to reduce secondary injury mechanisms such as edema, inflammation, and blood-spinal cord barrier breakdown, leading to improved functional recovery. While initially developed for COPD, its efficacy in preclinical COPD models is less extensively documented in publicly available literature.

Q3: What are the known off-target effects of this compound?

Currently, there is limited publicly available information detailing a comprehensive off-target profile of this compound against a broad panel of kinases or other enzymes. The available data emphasizes its selectivity for MMP-9 and MMP-12 over other MMPs. When encountering unexpected results, it is crucial to consider the possibility of off-target effects, a common challenge with small molecule inhibitors.

Troubleshooting Inconsistent In Vivo Results

Inconsistent results in preclinical studies with this compound can arise from a variety of factors, from compound formulation to the specifics of the animal model. This guide provides a structured approach to identifying and resolving common issues.

Issue 1: Lack of Efficacy or High Variability in Spinal Cord Injury (SCI) Models

Possible Cause 1: Suboptimal Dosing or Administration

Inconsistent delivery or incorrect dosage can significantly impact outcomes.

  • Recommendation: Ensure precise and consistent administration. For oral gavage, a dose of 200 mg/kg has been shown to be effective in mice. For intrathecal administration, a much lower dose of 5 mg/kg is effective. It is critical to verify the accuracy of the administered dose and the consistency of the administration technique.

dot

Fig. 1: General experimental workflow for in vivo studies of this compound in SCI.

Possible Cause 2: Inappropriate Vehicle Formulation

The solubility and stability of this compound in the chosen vehicle are critical for its bioavailability.

  • Recommendation: For oral gavage, a suspension in 0.5% carboxymethyl cellulose (CMC) has been used for other small molecules and is a reasonable starting point. For intrathecal injections, sterile, preservative-free saline or artificial cerebrospinal fluid is recommended to avoid neurotoxicity. The final formulation should be a clear solution or a well-dispersed suspension immediately before administration.

Vehicle ComponentSuitability for Oral GavageSuitability for Intrathecal Injection
Water Low (poor solubility)Not Recommended
Saline Low (poor solubility)Recommended
0.5% CMC in water Recommended Not Recommended
10% DMSO Use with cautionNot Recommended
Corn Oil Possible, but may affect absorptionNot Recommended

Possible Cause 3: Timing of Treatment Initiation

The therapeutic window for neuroprotection following SCI is narrow.

  • Recommendation: In preclinical SCI models, treatment with this compound was initiated within 24 hours of injury. Delaying treatment beyond this window may significantly reduce its efficacy.

Issue 2: Difficulty Replicating Reported Effects in COPD Models

Possible Cause 1: Inadequate Inflammatory Stimulus

The level of MMP-9 and MMP-12 expression can vary depending on the COPD model and the intensity of the inflammatory stimulus.

  • Recommendation: Ensure the chosen COPD model (e.g., cigarette smoke exposure) induces a robust and consistent inflammatory response with elevated levels of MMP-9 and MMP-12. The duration and intensity of cigarette smoke exposure should be carefully controlled.

dot

COPD_Pathogenesis CS Cigarette Smoke Epithelial_Cells Airway Epithelial Cells CS->Epithelial_Cells Alveolar_Macrophages Alveolar Macrophages CS->Alveolar_Macrophages Inflammatory_Mediators Inflammatory Mediators (e.g., TNF-α, IL-1β) Epithelial_Cells->Inflammatory_Mediators Alveolar_Macrophages->Inflammatory_Mediators MMP9_MMP12 MMP-9 & MMP-12 Upregulation Alveolar_Macrophages->MMP9_MMP12 Neutrophils Neutrophils Neutrophils->MMP9_MMP12 Inflammatory_Mediators->Neutrophils Inflammatory_Mediators->MMP9_MMP12 ECM_Degradation Extracellular Matrix Degradation (Elastin) MMP9_MMP12->ECM_Degradation Emphysema Emphysema ECM_Degradation->Emphysema AZD1236 This compound AZD1236->MMP9_MMP12

Fig. 2: Simplified signaling pathway in COPD pathogenesis targeted by this compound.

Possible Cause 2: Species-Specific Differences in Compound Activity

The potency of this compound may vary across different species.

  • Recommendation: Be aware of potential species-specific differences in the binding affinity and inhibitory activity of this compound against MMP-9 and MMP-12. If results are inconsistent in a particular species, consider verifying the in vitro potency against the target enzymes from that species.

Issue 3: Unexpected Phenotypes or Adverse Events

Possible Cause: Off-Target Effects or Formulation Toxicity

Unanticipated biological effects could be due to the inhibition of other enzymes or toxicity associated with the vehicle or the compound itself.

  • Recommendation: If unexpected phenotypes are observed, consider potential off-target activities. A thorough literature search for the off-target profile of this compound and related compounds is advised. Additionally, ensure the vehicle is well-tolerated at the administered volume and concentration. Run a vehicle-only control group to rule out formulation-related toxicity.

Experimental Protocols

In Vivo Spinal Cord Injury Model (Mouse)

This protocol is a synthesis of methodologies reported in preclinical studies of this compound.

  • Animal Model: Adult C57BL/6 mice are commonly used.

  • Injury Model: A dorsal column crush injury is a reproducible model of axonal injury.

  • This compound Formulation:

    • Oral Gavage: Prepare a suspension of this compound in 0.5% (w/v) carboxymethyl cellulose (CMC) in sterile water. Sonication may be required to ensure a uniform suspension.

    • Intrathecal Injection: Dissolve this compound in sterile, preservative-free saline. Ensure complete dissolution.

  • Administration:

    • Oral Gavage: Administer 200 mg/kg of the this compound suspension twice daily, starting within 24 hours of injury, for a duration of 3 days.

    • Intrathecal Injection: Administer 5 mg/kg of the this compound solution once daily, starting within 24 hours of injury, for a duration of 3 days.

  • Outcome Measures:

    • Functional Recovery: Assess motor function using tests like the Basso Mouse Scale (BMS) and sensory function using the von Frey filament test.

    • Histology: At the study endpoint, perfuse the animals and collect spinal cord tissue for histological analysis of lesion size, white matter sparing, and axonal regeneration.

    • Biomarker Analysis: Collect cerebrospinal fluid (CSF) or spinal cord tissue to measure MMP-9 and MMP-12 activity and levels of inflammatory cytokines.

ParameterOral GavageIntrathecal Injection
Dose 200 mg/kg5 mg/kg
Frequency Twice dailyOnce daily
Duration 3 days3 days
Vehicle 0.5% CMCSterile Saline

Signaling Pathways

MMP-9 and MMP-12 in Neuroinflammation following Spinal Cord Injury

Following SCI, the blood-spinal cord barrier (BSCB) is compromised, leading to the infiltration of inflammatory cells. These cells, along with resident microglia and astrocytes, upregulate the expression of MMP-9 and MMP-12. These MMPs degrade components of the extracellular matrix and tight junctions, further increasing BSCB permeability and exacerbating neuroinflammation and secondary injury. This compound acts to break this cycle by inhibiting MMP-9 and MMP-12.

dot

SCI_Neuroinflammation SCI Spinal Cord Injury BSCB_Disruption Blood-Spinal Cord Barrier Disruption SCI->BSCB_Disruption Microglia_Activation Microglia/Astrocyte Activation SCI->Microglia_Activation Inflammatory_Cell_Influx Inflammatory Cell Influx (Neutrophils, Macrophages) BSCB_Disruption->Inflammatory_Cell_Influx Cytokine_Release Pro-inflammatory Cytokine Release (TNF-α, IL-1β) Inflammatory_Cell_Influx->Cytokine_Release Neuronal_Damage Secondary Neuronal Damage Inflammatory_Cell_Influx->Neuronal_Damage Microglia_Activation->Cytokine_Release MMP9_MMP12_Upregulation MMP-9 & MMP-12 Upregulation Cytokine_Release->MMP9_MMP12_Upregulation ECM_Degradation ECM & Tight Junction Degradation MMP9_MMP12_Upregulation->ECM_Degradation ECM_Degradation->BSCB_Disruption ECM_Degradation->Neuronal_Damage AZD1236 This compound AZD1236->MMP9_MMP12_Upregulation

Fig. 3: Role of MMP-9/12 in SCI and the inhibitory action of this compound.

This technical support center provides a starting point for troubleshooting and designing in vivo experiments with this compound. As with any experimental work, careful planning, meticulous execution, and thorough analysis are key to obtaining reliable and reproducible results.

References

Technical Support Center: AZD-1236 in Neuronal Cell Research

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the AZD-1236 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals utilizing this compound in neuronal cell-based experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address potential challenges and unexpected results, with a focus on distinguishing on-target from potential off-target effects.

Understanding the On-Target Effects of this compound in Neuronal Cells

This compound is a potent and selective inhibitor of Matrix Metalloproteinase-9 (MMP-9) and Matrix Metalloproteinase-12 (MMP-12).[1][2] Understanding the roles of these enzymes in the nervous system is critical for interpreting experimental outcomes.

MMPs are zinc-dependent endopeptidases involved in the degradation of extracellular matrix (ECM) components.[3] In the central nervous system (CNS), MMP-9 and MMP-12 are implicated in a variety of physiological and pathological processes.

Table 1: Summary of Known Functions of MMP-9 in Neuronal Cells

FunctionDescriptionKey References
Synaptic Plasticity MMP-9 is activity-dependently released at synapses and is crucial for the maintenance of long-term potentiation (LTP), a cellular correlate of learning and memory. It is involved in the remodeling of dendritic spines.[3][4]
Neuronal Development MMP-9 influences dendritic outgrowth, synaptogenesis, and naturally occurring cell death during early postnatal development. It also plays a role in axonal pathfinding and myelination.
Neuroinflammation MMP-9 contributes to neuroinflammatory processes and can be involved in the breakdown of the blood-brain barrier (BBB).
Axon Growth MMP-9 is expressed in growing axons and is necessary for neurite outgrowth in certain neuronal populations.

Table 2: Summary of Known Functions of MMP-12 in Neuronal Cells

FunctionDescriptionKey References
Neuronal Injury & Axonal Degeneration Increased MMP-12 expression is associated with axonal degeneration in certain neurodegenerative conditions. It is implicated in neuronal injury and can contribute to demyelination by degrading myelin basic protein.
Neuroinflammation MMP-12 is involved in microglial activation and can induce the release of pro-inflammatory cytokines like TNF-α. It can also activate other MMPs, including MMP-9.
Blood-Brain Barrier Disruption MMP-12 contributes to the breakdown of the blood-brain barrier (BBB) by degrading tight junction proteins.

Troubleshooting Guide & FAQs

This section addresses specific issues that researchers may encounter when using this compound in neuronal cell cultures.

Q1: I'm observing unexpected levels of neuronal cell death at concentrations where this compound should be specific for MMP-9/12. Is this an off-target effect?

A1: While unexpected cytotoxicity could be due to off-target effects, it's also important to consider on-target related mechanisms.

  • Possible Cause 1 (On-Target): Inhibition of MMP-9 can interfere with crucial survival signals for some neuronal populations, particularly during development.

  • Possible Cause 2 (Off-Target): At higher concentrations, this compound may inhibit other proteins essential for neuronal survival.

  • Troubleshooting Steps:

    • Confirm On-Target Engagement: Use a Cellular Thermal Shift Assay (CETSA) to verify that this compound is engaging with MMP-9 and/or MMP-12 in your specific neuronal cell type at the concentrations used.

    • Dose-Response Analysis: Perform a detailed dose-response curve to determine the EC50 for the cytotoxic effect and compare it to the reported IC50 values for MMP-9 and MMP-12 (4.5 nM and 6.1 nM, respectively). A large discrepancy might suggest an off-target mechanism.

    • Use a Structurally Different Inhibitor: Test a structurally unrelated inhibitor of MMP-9 and/or MMP-12. If a similar cytotoxic phenotype is observed, it is more likely to be an on-target effect.

    • Proteome-Wide Off-Target Screening: If off-target effects are still suspected, consider proteome-wide screening methods like Limited Proteolysis-Mass Spectrometry (LiP-MS) or chemical proteomics to identify other potential binding partners of this compound.

Q2: I'm seeing unexpected changes in neuronal morphology (e.g., altered dendritic complexity, reduced neurite outgrowth) that don't align with the known roles of MMP-9/12.

A2: Morphological changes are a common readout in neuronal cultures and can be influenced by a multitude of factors.

  • Possible Cause 1 (On-Target): The roles of MMP-9 and MMP-12 in neuronal development and plasticity are complex and cell-type specific. The observed phenotype might be a nuanced on-target effect not previously described in your specific neuronal model.

  • Possible Cause 2 (Off-Target): this compound could be interacting with other proteins that regulate the cytoskeleton or cell adhesion, leading to the observed morphological changes.

  • Troubleshooting Steps:

    • Detailed Phenotypic Analysis: Quantify the specific morphological changes at different concentrations of this compound.

    • Rescue Experiment: If you suspect an on-target effect, you could try to rescue the phenotype by adding downstream effectors of MMP-9/12 signaling, if known.

    • Computational Off-Target Prediction: Utilize computational tools to predict potential off-target interactions of this compound based on its chemical structure. This can provide a list of candidate off-targets to investigate further.

    • Validate Predicted Off-Targets: Use techniques like CETSA or direct binding assays with purified proteins to validate any computationally predicted off-targets.

Q3: My experimental results with this compound are inconsistent or not reproducible. What could be the issue?

A3: Inconsistent results can arise from experimental variability or compound-specific issues.

  • Possible Cause 1 (Compound Stability/Solubility): Ensure that this compound is properly dissolved and stable in your cell culture medium. Precipitation of the compound can lead to inconsistent effective concentrations.

  • Possible Cause 2 (Cell Culture Conditions): Neuronal cultures can be sensitive to minor variations in culture conditions. Ensure consistent cell density, passage number, and media composition.

  • Possible Cause 3 (Activation State of MMPs): The activity of MMPs can be influenced by the physiological state of the cells. Ensure that your experimental conditions are consistent and that any treatments to stimulate neuronal activity are applied uniformly.

  • Troubleshooting Steps:

    • Vehicle Control: Always include a vehicle control (e.g., DMSO) to ensure that the solvent is not causing any effects.

    • Positive Control: If possible, use a known modulator of the pathway you are studying as a positive control.

    • Monitor MMP Activity: Use a fluorescently labeled MMP substrate or a gelatin zymography assay to directly measure MMP-9/12 activity in your cell culture supernatant and confirm inhibition by this compound.

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

Objective: To confirm the binding of this compound to MMP-9 and/or MMP-12 in intact neuronal cells.

Methodology:

  • Cell Treatment: Treat cultured neuronal cells with either vehicle or a range of this compound concentrations for a specified time.

  • Heating: Heat the cell suspensions at various temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) to induce protein denaturation.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or sonication.

  • Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed to pellet the precipitated proteins.

  • Protein Quantification: Collect the supernatant containing the soluble proteins and quantify the amount of MMP-9 or MMP-12 using Western blotting or an ELISA.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature for both vehicle and this compound treated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Protocol 2: Proteome-Wide Off-Target Identification using Limited Proteolysis-Mass Spectrometry (LiP-MS)

Objective: To identify potential off-target proteins of this compound on a proteome-wide scale.

Methodology:

  • Cell Treatment and Lysis: Treat neuronal cells with vehicle or this compound. Lyse the cells under native conditions.

  • Limited Proteolysis: Treat the cell lysates with a broad-spectrum protease for a short period. The binding of this compound to a protein can alter its conformation, leading to changes in its protease accessibility and generating a unique peptide signature.

  • Sample Preparation for Mass Spectrometry: Denature, reduce, alkylate, and perform a complete tryptic digest of the samples.

  • LC-MS/MS Analysis: Analyze the peptide mixtures using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Use specialized software to identify and quantify peptides that show a differential abundance between the vehicle and this compound treated samples. These peptides correspond to proteins whose conformation was altered by compound binding, indicating them as potential on- or off-targets.

Visualizations

AZD1236_Troubleshooting_Workflow start Unexpected Experimental Outcome with this compound q1 Is the effect due to on-target or off-target activity? start->q1 on_target Hypothesize On-Target Mechanism q1->on_target  On-Target Hypothesis off_target Hypothesize Off-Target Mechanism q1->off_target Off-Target Hypothesis validate_on_target Validate On-Target Engagement (e.g., CETSA, Activity Assay) on_target->validate_on_target predict_off_targets Predict Off-Targets (Computational Screening) off_target->predict_off_targets structural_analog Use Structurally Different MMP-9/12 Inhibitor validate_on_target->structural_analog phenotype_persists Phenotype Persists? structural_analog->phenotype_persists on_target_confirmed On-Target Effect Likely phenotype_persists->on_target_confirmed Yes off_target_suspected Off-Target Effect Suspected phenotype_persists->off_target_suspected No proteome_screen Identify Off-Targets (e.g., LiP-MS, Chemical Proteomics) off_target_suspected->proteome_screen validate_off_targets Validate Predicted/Identified Off-Targets predict_off_targets->validate_off_targets proteome_screen->validate_off_targets

Caption: Troubleshooting workflow for investigating unexpected effects of this compound.

MMP9_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Pro_MMP9 Pro-MMP-9 Activation Activation Pro_MMP9->Activation MMP9 Active MMP-9 ECM Extracellular Matrix (e.g., Laminin) MMP9->ECM cleaves Degraded_ECM Degraded ECM ECM->Degraded_ECM Integrin Integrin Receptor Degraded_ECM->Integrin alters binding Signaling Intracellular Signaling (e.g., Survival, Plasticity) Integrin->Signaling Neuronal_Activity Neuronal Activity (e.g., LTP induction) Release Release Neuronal_Activity->Release Release->Pro_MMP9 Activation->MMP9 AZD1236 This compound AZD1236->MMP9

Caption: Simplified signaling pathway of MMP-9 in neuronal plasticity.

Off_Target_ID_Workflow cluster_computational In Silico Approach cluster_experimental Experimental Approach start Start: Hypothesis of Off-Target Effects chem_similarity Chemical Similarity Search start->chem_similarity structure_based Structure-Based Docking start->structure_based proteome_profiling Proteome-Wide Profiling (e.g., LiP-MS, CETSA-MS) start->proteome_profiling kinome_scan Kinome Scan (if applicable) start->kinome_scan predict Predict Potential Off-Targets chem_similarity->predict structure_based->predict validation Validate Hits (e.g., Binding Assays, CETSA, Functional Assays) predict->validation identify Identify Potential Off-Targets proteome_profiling->identify kinome_scan->identify identify->validation confirmed Confirmed Off-Target(s) validation->confirmed

Caption: General workflow for identifying potential off-target effects of a small molecule.

References

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available data on adverse effects specifically arising from the administration of AZD-1236 in animal models is limited. This guide is compiled based on the known mechanism of action of this compound, adverse events observed in human clinical trials, and general principles of laboratory animal care. Researchers should maintain rigorous monitoring of animal health and consult with a veterinarian for any observed adverse events.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a selective inhibitor of matrix metalloproteinases (MMPs), specifically targeting MMP-9 and MMP-12.[1][2] These enzymes are involved in the breakdown of the extracellular matrix and are implicated in inflammatory processes.[3] By inhibiting MMP-9 and MMP-12, this compound is being investigated for its therapeutic potential in conditions with pathological inflammation and tissue remodeling.[4][5]

Q2: What are the known adverse effects of this compound in humans that might be relevant for animal studies?

In human clinical trials for Chronic Obstructive Pulmonary Disease (COPD), this compound was generally well-tolerated, with an adverse event profile similar to placebo. However, one serious adverse event of interstitial nephritis, which included acute renal failure, rash, fever, and blood eosinophilia, was considered potentially related to the treatment. Therefore, renal function should be a key monitoring parameter in animal studies.

Q3: What potential adverse effects should I monitor for in animal models treated with this compound?

Based on the mechanism of action and human data, researchers should be vigilant for the following potential adverse effects:

  • Renal Toxicity: Monitor for signs of kidney injury, such as changes in urine output, increased water consumption, or changes in urinary biomarkers.

  • General Health: Observe for common signs of adverse effects, including weight loss, changes in appetite, lethargy, ruffled fur, and altered behavior.

  • Gastrointestinal Effects: While not prominent in human trials, broader spectrum MMP inhibitors have been associated with gastrointestinal issues. Monitor for signs like diarrhea or constipation.

  • Musculoskeletal Issues: Though less likely with a selective inhibitor, some broader MMP inhibitors have been linked to musculoskeletal side effects. Observe for any changes in gait, posture, or signs of pain.

Q4: How can I proactively manage potential adverse effects?

Proactive management includes:

  • Dose-Range Finding Studies: Conduct thorough dose-range finding studies to identify the maximum tolerated dose.

  • Regular Health Monitoring: Implement a comprehensive plan for regular monitoring of animal health and well-being.

  • Establish Baseline Data: Collect baseline data for key parameters (e.g., body weight, food and water intake, baseline blood and urine values) before starting the experiment.

  • Clear Experimental Endpoints: Define clear humane endpoints for your study to ensure that animals are not subjected to unnecessary distress.

Troubleshooting Guide

Issue: An animal is showing signs of lethargy and decreased appetite after this compound administration.

StepActionRationale
1 Isolate the Animal: If housed with others, move the affected animal to a separate cage.To allow for close observation and prevent any potential social stress.
2 Perform a Health Check: Conduct a thorough physical examination. Record body weight, temperature, and observe for any other clinical signs.To gather more data on the animal's health status.
3 Consult a Veterinarian: Immediately report the findings to the attending veterinarian.To obtain expert advice and guidance on the appropriate course of action.
4 Review Dosing and Protocol: Double-check the dose administered and review the experimental protocol for any potential contributing factors.To rule out dosing errors or other procedural stressors.
5 Consider Supportive Care: As advised by the veterinarian, provide supportive care such as supplemental hydration or palatable, high-energy food.To help the animal recover and maintain its physiological balance.
6 Dose Adjustment: In consultation with the veterinarian and based on the severity of the signs, consider reducing the dose or temporarily discontinuing treatment for that animal.To mitigate the adverse effect while trying to maintain the scientific objectives.

Issue: I suspect renal toxicity in my animal model.

StepActionRationale
1 Monitor Urine Output: If feasible for the species, monitor daily urine output.A significant decrease in urine output can be an early sign of acute kidney injury.
2 Collect Samples: Collect urine and blood samples for analysis, as outlined in your protocol and in consultation with a veterinarian.To assess kidney function through biomarkers such as blood urea nitrogen (BUN), creatinine, and urinary proteins.
3 Veterinary Consultation: Discuss the findings with a veterinarian to interpret the results and decide on the next steps.To ensure proper diagnosis and management of potential kidney injury.
4 Hydration Support: Ensure the animal has easy access to water. The veterinarian may recommend fluid therapy.To help maintain renal perfusion and support kidney function.
5 Histopathological Examination: If the animal reaches a humane endpoint or at the end of the study, perform a thorough histopathological examination of the kidneys.To confirm the presence and extent of any kidney damage, such as interstitial nephritis.

Data Summary

Table 1: Potential Adverse Effects of this compound in Animal Models and Recommended Monitoring.

Potential Adverse EffectKey Monitoring ParametersRecommended Actions
Renal Toxicity Changes in water intake and urine output, body weight, blood urea nitrogen (BUN), creatinine, urinalysis (protein, glucose, ketones).Regular blood and urine analysis, veterinary consultation, dose adjustment, ensure adequate hydration.
General Malaise Decreased food and water intake, weight loss, lethargy, ruffled fur, hunched posture.Daily health checks, body weight monitoring, provide supportive care, veterinary consultation.
Gastrointestinal Upset Diarrhea, constipation, changes in fecal consistency.Monitor feces, ensure access to fresh water and appropriate diet, veterinary consultation.
Musculoskeletal Pain Changes in gait, reluctance to move, abnormal posture.Observe mobility, veterinary consultation for analgesic options if appropriate for the study.

Visualizations

Signaling Pathway

AZD1236_Mechanism_of_Action cluster_extracellular Extracellular Matrix cluster_cell Cell Pro_MMP9 Pro-MMP-9 MMP9 Active MMP-9 Pro_MMP9->MMP9 activated Pro_MMP12 Pro-MMP-12 MMP12 Active MMP-12 Pro_MMP12->MMP12 activated Degraded_ECM Degraded ECM MMP9->Degraded_ECM degrades MMP12->Degraded_ECM degrades ECM_Components ECM Components (e.g., Collagen, Elastin) Inflammatory_Stimuli Inflammatory Stimuli Cell_Signaling Intracellular Signaling Inflammatory_Stimuli->Cell_Signaling activates MMP_Expression MMP-9 & MMP-12 Gene Expression Cell_Signaling->MMP_Expression induces MMP_Expression->Pro_MMP9 leads to secretion of MMP_Expression->Pro_MMP12 leads to secretion of AZD1236 This compound AZD1236->MMP9 inhibits AZD1236->MMP12 inhibits

Caption: Mechanism of action of this compound, a selective inhibitor of MMP-9 and MMP-12.

Experimental Workflow

Adverse_Effect_Workflow Start Start of this compound Dosing Daily_Monitoring Daily Health Monitoring (Weight, Behavior, Clinical Signs) Start->Daily_Monitoring Adverse_Event Adverse Event Observed? Daily_Monitoring->Adverse_Event Adverse_Event->Daily_Monitoring No Record_and_Report Record Observations Report to Veterinarian Adverse_Event->Record_and_Report Yes No_Event No Yes_Event Yes Vet_Assessment Veterinary Assessment & Diagnosis Record_and_Report->Vet_Assessment Supportive_Care Implement Supportive Care (as advised) Vet_Assessment->Supportive_Care Dose_Modification Consider Dose Modification or Discontinuation Supportive_Care->Dose_Modification Continue_Study Continue Study with Close Monitoring Dose_Modification->Continue_Study Modify/Continue Humane_Endpoint Reached Humane Endpoint? Dose_Modification->Humane_Endpoint Discontinue Continue_Study->Daily_Monitoring Continue_Study->Humane_Endpoint Humane_Endpoint->Continue_Study No End_Experiment End Experiment for Animal (Perform Necropsy) Humane_Endpoint->End_Experiment Yes

Caption: Workflow for managing potential adverse effects during animal studies with this compound.

References

why is AZD-1236 inactive against rat MMPs

Author: BenchChem Technical Support Team. Date: November 2025

## Technical Support Center: AZD-1236 and Matrix Metalloproteinases (MMPs)

Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is this compound inactive against rat MMPs?

A1: this compound, a potent and reversible inhibitor of human matrix metalloproteinase-9 (MMP-9) and MMP-12, has been shown to be inactive against the rat orthologs of these enzymes.[1] While the precise molecular basis for this species selectivity is not fully elucidated in the provided literature, it is a well-documented phenomenon for many MMP inhibitors. The reasons for such discrepancies often lie in subtle structural differences in the amino acid sequences and, consequently, the three-dimensional structures of the enzyme's active site or allosteric binding pockets between species.

These structural variations can alter the binding affinity of the inhibitor. Even minor changes in the amino acid residues lining the binding pocket can significantly impact the electrostatic and hydrophobic interactions necessary for effective inhibition. For a closely related enzyme, MMP-13, it has been noted that inhibitor selectivity is gained by interacting with residues in the specificity loop, a region that can differ between species.[2]

It is also important to consider that the regulation and activation pathways of MMPs can differ between species, potentially influencing the apparent activity of an inhibitor in a complex biological system.[3] When studying the effects of this compound in a rat model, it is crucial to use an alternative inhibitor that is active in rats, such as AZD3342, which has a similar selectivity profile to this compound but is effective against rat MMPs.[1]

Troubleshooting Guide

Problem: No inhibition of MMP activity observed in rat-derived samples treated with this compound.

  • Possible Cause 1: Species Specificity of this compound.

    • Solution: As documented, this compound is inactive against rat MMP-9 and MMP-12.[1] For studies involving rat models, it is essential to switch to an MMP inhibitor with proven activity in this species. A suitable alternative is AZD3342, which exhibits a similar selectivity profile to this compound but is active against rat MMPs.

  • Possible Cause 2: Incorrect Experimental Protocol.

    • Solution: Ensure that your experimental protocol for measuring MMP activity is optimized. This includes using the appropriate buffer conditions, substrate, and incubation times. Refer to the detailed experimental protocols section below for a validated method for determining MMP activity.

  • Possible Cause 3: Inactive Compound.

    • Solution: Verify the integrity and activity of your this compound stock. If possible, test its activity against a known sensitive target, such as human MMP-9 or MMP-12, to confirm its potency.

Quantitative Data Summary

The following table summarizes the inhibitory activity of this compound against human MMPs. Data for rat MMPs is not available as the compound is inactive.

CompoundTarget MMPSpeciesIC50 (nM)Selectivity
This compoundMMP-9Human4.5>350-fold vs. other MMPs
This compoundMMP-12Human6.1>10-fold vs. MMP-13
This compoundMMP-9/MMP-12RatInactiveN/A

Table 1: Inhibitory concentration (IC50) values for this compound against human and rat MMPs.

Experimental Protocols

Protocol: In Vitro MMP Activity Assay (Fluorogenic Substrate)

This protocol is a general method for measuring MMP activity and can be adapted to assess the inhibitory potential of compounds like this compound.

Materials:

  • Recombinant active MMP enzyme (human or other species)

  • Fluorogenic MMP substrate

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35)

  • Inhibitor compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well black microplate

  • Microplate spectrofluorometer

Procedure:

  • Prepare Reagents:

    • Dilute the recombinant MMP enzyme to the desired concentration in assay buffer.

    • Prepare a stock solution of the fluorogenic MMP substrate in a suitable solvent (e.g., DMSO) and then dilute it to the working concentration in assay buffer.

    • Prepare a serial dilution of the inhibitor compound (e.g., this compound) in assay buffer.

  • Assay Setup:

    • To each well of the 96-well plate, add 50 µL of the diluted MMP enzyme solution.

    • Add 25 µL of the serially diluted inhibitor or vehicle control to the respective wells.

    • Incubate the plate at 37°C for 30 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction:

    • Add 25 µL of the diluted fluorogenic substrate to each well to start the enzymatic reaction.

  • Measure Fluorescence:

    • Immediately begin measuring the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 455 nm emission for some substrates) in a kinetic mode for a set period (e.g., 60 minutes) at 37°C. Alternatively, an endpoint reading can be taken after a fixed incubation time.

  • Data Analysis:

    • Calculate the rate of substrate cleavage from the kinetic data.

    • Plot the reaction rate as a function of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a suitable dose-response curve.

Visualizations

logical_relationship cluster_azd1236 This compound cluster_mmp Matrix Metalloproteinases (MMPs) cluster_activity Activity AZD1236 This compound Human_MMP Human MMP-9/MMP-12 AZD1236->Human_MMP Targets Rat_MMP Rat MMP-9/MMP-12 AZD1236->Rat_MMP Targets Active Active Inhibition Human_MMP->Active Result Inactive Inactive Rat_MMP->Inactive Result

Caption: Logical relationship of this compound activity.

experimental_workflow start Start: Prepare Reagents add_enzyme Add MMP Enzyme to Plate start->add_enzyme add_inhibitor Add this compound/Vehicle add_enzyme->add_inhibitor incubate Incubate at 37°C add_inhibitor->incubate add_substrate Add Fluorogenic Substrate incubate->add_substrate measure Measure Fluorescence add_substrate->measure analyze Analyze Data (IC50) measure->analyze

Caption: Experimental workflow for MMP activity assay.

signaling_pathway AZD1236 This compound MMP9_12 MMP-9 / MMP-12 AZD1236->MMP9_12 Inhibits ECM_Degradation Extracellular Matrix Degradation MMP9_12->ECM_Degradation Promotes Inflammation Inflammation ECM_Degradation->Inflammation Tissue_Damage Tissue Damage Inflammation->Tissue_Damage

Caption: Simplified signaling pathway of MMP-9/12 inhibition.

References

optimizing AZD-1236 treatment window post-injury

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: AZD-1236

Disclaimer: Initial searches for "this compound" in the context of a therapeutic agent for post-injury treatment yielded specific results related to a matrix metalloproteinase (MMP) inhibitor. The following information is based on publicly available research on this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and selective inhibitor of two matrix metalloproteinase enzymes, MMP-9 and MMP-12.[1][2][3] These enzymes are implicated in the inflammatory process that occurs following tissue injury, such as a spinal cord injury (SCI).[1][3] In the context of SCI, the breakdown of the blood-spinal cord barrier (BSCB) leads to fluid buildup (edema) and an inflammatory cascade that can cause secondary, more widespread damage to nerve cells. This compound is designed to suppress this inflammatory response to minimize secondary damage and promote recovery.

Q2: What is the optimal treatment window for this compound after an injury?

A2: Preclinical studies in animal models of spinal cord injury have shown significant therapeutic effects when this compound treatment is initiated within 24 hours post-injury. In these studies, a three-day treatment course was sufficient to produce dramatic improvements in motor and sensory function. The timing of MMP-9 and MMP-12 activity, which peaks within the first 24 hours and at 5 days post-SCI respectively, underscores the importance of early intervention.

Q3: What are the expected outcomes of successful this compound treatment in a preclinical model?

A3: In animal models of spinal cord compression injury, successful treatment with this compound has been associated with:

  • An 80% preservation of nerve function.

  • An 85% improvement in movement and sensation.

  • Reduction in SCI-induced edema and blood-spinal cord barrier breakdown.

  • Suppression of pro-inflammatory cytokine formation by 85-95%.

  • Alleviation of neuropathic pain sensitivity.

Q4: How can this compound be administered in a laboratory setting?

A4: this compound has been effectively administered through both oral dosing and intrathecal injection (injection into the spinal canal) in animal models. Oral administration has been shown to significantly suppress MMP activity in both the bloodstream and the cerebrospinal fluid. As expected, intrathecal injections deliver higher levels of enzyme suppression directly to the cerebrospinal fluid.

Troubleshooting Guide

Issue / ObservationPotential CauseSuggested Action
Lack of therapeutic effect (no improvement in motor/sensory function). Treatment window missed: Administration may have occurred too late after the initial injury.Ensure administration begins within 24 hours of injury, as this is the critical window identified in preclinical studies.
Insufficient dosage or bioavailability: The administered dose may not be reaching the target tissue in effective concentrations.Verify the dosage and administration route. For systemic effects, oral gavage is an option, while direct CNS impact may be enhanced with intrathecal delivery. Confirm the formulation and solubility of the compound.
High variability in experimental results between subjects. Inconsistent injury model: The severity of the initial injury may vary significantly between animals, affecting the extent of secondary damage and the response to treatment.Refine the surgical procedure for inducing the injury to ensure consistency. Use a standardized force and location for compression/contusion models.
Biological variability: Inherent differences between animals can lead to varied responses.Increase the number of subjects per group to improve statistical power and account for biological variability.
Adverse events or toxicity observed. Off-target effects or high dosage: While generally well-tolerated in some studies, high concentrations or specific patient populations might experience adverse effects. A serious adverse event of interstitial nephritis was reported in one human study for COPD.Review the dosage and consider a dose-response study to find the optimal therapeutic index. Monitor for signs of toxicity, such as changes in weight, behavior, or relevant blood markers.
Difficulty confirming target engagement (MMP-9/MMP-12 inhibition). Assay sensitivity or timing: The method used to measure MMP activity may not be sensitive enough, or the samples may be collected at a time point when enzyme activity has already declined.Utilize sensitive techniques like zymography or specific ELISA kits for MMP-9 and MMP-12. Collect cerebrospinal fluid or tissue samples at time points where MMP activity is known to peak (e.g., 24 hours for MMP-9).

Quantitative Data Summary

Table 1: In Vitro Potency of this compound

Target IC₅₀ (nM) Selectivity
MMP-9 4.5 >350-fold selectivity against other MMPs
MMP-12 6.1 >10-fold selectivity against MMP-12 and MMP-13

Source:

Table 2: Preclinical Efficacy in Spinal Cord Injury Models

Parameter Result Treatment Regimen
Nerve Function Preservation 80% Started within 24h post-injury, 3-day duration
Improvement in Movement/Sensation 85% Started within 24h post-injury, 3-day duration
Pro-inflammatory Cytokine Suppression 85-95% Started within 24h post-injury, 3-day duration
Edema Attenuation 98% Started within 24h post-injury, 3-day duration
BSCB Breakdown Suppression 75% Started within 24h post-injury, 3-day duration
Lesion Site Scarring Reduction 80% Started within 24h post-injury, 3-day duration

Source:

Experimental Protocols

Protocol: Evaluation of this compound Efficacy in a Murine Spinal Cord Injury Model

  • Animal Model: Utilize adult C57BL/6 mice. Induce a moderate spinal cord compression injury at the T10 vertebral level using a standardized impactor device to ensure consistent injury severity.

  • Experimental Groups:

    • Sham group (laminectomy only, no SCI).

    • Vehicle control group (SCI + vehicle administration).

    • This compound treatment group (SCI + this compound administration).

  • Drug Administration:

    • Dosing: Prepare this compound in a suitable vehicle (e.g., saline).

    • Timing: Administer the first dose within 1-3 hours post-injury. Continue treatment for a total of 3 days.

    • Route: Administer via intraperitoneal injection or oral gavage.

  • Outcome Assessments:

    • Behavioral Testing: Perform locomotor function tests (e.g., Basso Mouse Scale - BMS) at regular intervals (e.g., 1, 3, 7, 14, 21, and 42 days post-injury) to assess functional recovery.

    • Histological Analysis: At the study endpoint, perfuse the animals and collect spinal cord tissue. Perform histological staining (e.g., H&E for general morphology, Luxol Fast Blue for myelination, GFAP for glial scarring) to assess tissue damage, scarring, and preservation.

    • Biochemical Analysis: At an early time point (e.g., 24-72 hours post-injury), collect spinal cord tissue, blood, or cerebrospinal fluid. Analyze for levels of MMP-9, MMP-12, and pro-inflammatory cytokines (e.g., IL-1β, TNF-α) using ELISA or Western blot to confirm target engagement and anti-inflammatory effects.

Visualizations

AZD1236_Pathway cluster_injury Spinal Cord Injury cluster_mmp MMP Cascade cluster_damage Secondary Damage cluster_treatment Therapeutic Intervention Injury Initial Trauma BSCB Blood-Spinal Cord Barrier Breakdown Injury->BSCB Edema Edema BSCB->Edema Inflammation Inflammatory Cell Influx Edema->Inflammation MMP9 MMP-9 Activation Inflammation->MMP9 MMP12 MMP-12 Activation Inflammation->MMP12 Cytokines Pro-inflammatory Cytokine Release MMP9->Cytokines ECM Extracellular Matrix Degradation MMP9->ECM MMP12->Cytokines MMP12->ECM Axon Axonal Damage Cytokines->Axon Neuron Neuronal Cell Death Cytokines->Neuron Scar Glial Scarring ECM->Scar Pain Neuropathic Pain Axon->Pain Loss Loss of Function Neuron->Loss AZD1236 This compound AZD1236->MMP9 Inhibits AZD1236->MMP12 Inhibits

Caption: this compound signaling pathway post-spinal cord injury.

AZD1236_Workflow cluster_setup Experiment Setup cluster_treatment Treatment Phase cluster_analysis Analysis & Endpoints A1 Induce Spinal Cord Injury (Animal Model) A2 Randomize into Groups (Vehicle vs. This compound) A1->A2 B1 Administer this compound or Vehicle (within 24h post-injury) A2->B1 B2 Continue Treatment (e.g., for 3 days) B1->B2 C1 Short-term Analysis (24-72h) - Biomarkers (MMPs, Cytokines) - Edema Measurement B2->C1 Early Endpoints C2 Long-term Analysis (Days-Weeks) - Behavioral/Functional Tests - Histology (Tissue Sparing, Scarring) B2->C2 Chronic Endpoints C1->C2

References

potential for AZD-1236 cytotoxicity in vitro

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with AZD-1236 in vitro.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective dual inhibitor of Matrix Metalloproteinase-9 (MMP-9) and Matrix Metalloproteinase-12 (MMP-12).[1] Its mechanism of action is to reversibly bind to the active site of these enzymes, thereby preventing them from degrading components of the extracellular matrix.[1]

Q2: What are the reported IC50 values for this compound against its primary targets?

This compound exhibits high potency for its target enzymes. The reported half-maximal inhibitory concentrations (IC50) are detailed in the table below.

TargetIC50 (nM)Selectivity
Human MMP-94.5>10-fold vs. MMP-2 and MMP-13
Human MMP-126.1>350-fold vs. other MMPs

Data sourced from preclinical pharmacology studies.[1]

Q3: Is this compound known to be cytotoxic to cells in vitro?

Currently, there is limited publicly available data directly assessing the in vitro cytotoxicity of this compound across various cell lines. Clinical studies in humans have shown that this compound is generally well-tolerated at therapeutic doses.[2][3] However, as with any small molecule inhibitor, off-target effects or cytotoxicity at high concentrations in vitro cannot be ruled out. It is recommended to perform a dose-response cell viability assay to determine the cytotoxic potential in your specific cell line of interest.

Q4: What are the known downstream signaling effects of inhibiting MMP-9 and MMP-12 with this compound?

Inhibition of MMP-9 and MMP-12 by this compound can modulate inflammatory responses. For instance, in primary adult mouse brain microglia activated with lipopolysaccharide (LPS), this compound caused a dose-dependent decrease in the production of pro-inflammatory cytokines such as IL-1β, TNF-α, and IL-6.

Troubleshooting Guide

Issue 1: Unexpected Cell Death or Low Viability After this compound Treatment

Potential Cause Troubleshooting Step
High Compound Concentration: Perform a dose-response curve to determine the EC50 for the desired biological effect and the CC50 (cytotoxic concentration 50%). Start with a wide range of concentrations (e.g., 1 nM to 100 µM).
Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is below the tolerance level for your cell line (typically ≤ 0.5%). Run a solvent-only control.
Compound Precipitation: This compound's solubility in aqueous media may be limited. Visually inspect the media for precipitates after adding the compound. Consider pre-warming the media to 37°C and adding the stock solution dropwise while gently swirling.
Off-Target Effects: At high concentrations, off-target effects are more likely. If cytotoxicity is observed at concentrations significantly higher than the IC50 for MMP-9/12, consider if the observed phenotype is relevant to the intended experiment.
Cell Line Sensitivity: Different cell lines have varying sensitivities to small molecules. Compare your results with any available data on similar cell types.

Issue 2: No Observable Effect of this compound on the Biological System

Potential Cause Troubleshooting Step
Low Compound Concentration: Confirm the concentration range being used is appropriate to inhibit MMP-9 and/or MMP-12. The concentration should be at or above the IC50 values.
Compound Inactivity: Ensure the compound has been stored correctly (as per the manufacturer's instructions) to prevent degradation. Prepare fresh dilutions for each experiment.
Low or Absent Target Expression: Verify that your cell line expresses MMP-9 and/or MMP-12 at the mRNA and protein level (e.g., via qPCR, Western blot, or zymography). The inhibitory effect of this compound is dependent on the presence of its targets.
Incorrect Assay Endpoint: The chosen assay may not be sensitive to the effects of MMP-9/12 inhibition. Consider alternative assays that measure downstream effects of these enzymes, such as cell migration, invasion, or cytokine production.
Experimental Timing: The effect of MMP inhibition may be time-dependent. Perform a time-course experiment to determine the optimal duration of treatment.

Experimental Protocols

Protocol 1: General Cell Viability Assessment using Resazurin-based Assay

This protocol provides a general method for assessing cell viability after treatment with this compound.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Create a serial dilution of the compound in cell culture medium to achieve the desired final concentrations.

  • Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the various concentrations of this compound. Include appropriate controls (untreated cells, solvent-only control, and a positive control for cytotoxicity).

  • Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • Resazurin Addition: Prepare a resazurin solution (e.g., 0.2 mg/ml in sterile PBS). Add 10 µl of the resazurin solution to each well (for a 100 µl culture volume).

  • Incubation with Resazurin: Incubate the plate for 2-4 hours at 37°C, protected from light.

  • Fluorescence Measurement: Measure the fluorescence at an excitation of ~560 nm and an emission of ~590 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the solvent control after subtracting the background fluorescence from wells with medium only.

Visualizations

AZD1236_Mechanism_of_Action cluster_extracellular Extracellular Matrix ECM ECM Components (e.g., Collagen, Elastin) MMP9 MMP-9 MMP9->ECM Degrades MMP12 MMP-12 MMP12->ECM Degrades AZD1236 This compound AZD1236->MMP9 Inhibits AZD1236->MMP12 Inhibits

Caption: Mechanism of action of this compound.

Cytotoxicity_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells treat_cells Treat with this compound (Dose-response) seed_cells->treat_cells incubate Incubate for 24/48/72 hours treat_cells->incubate add_reagent Add Viability Reagent (e.g., Resazurin) incubate->add_reagent measure Measure Signal (Fluorescence) add_reagent->measure analyze Analyze Data (Calculate % Viability) measure->analyze end End analyze->end

Caption: Experimental workflow for in vitro cytotoxicity testing.

Troubleshooting_Logic start Unexpected Result (e.g., High Cytotoxicity) check_conc Is concentration >> IC50 for MMPs? start->check_conc check_solvent Is solvent control toxic? check_conc->check_solvent No high_conc Consider off-target effects or intrinsic toxicity. Determine CC50. check_conc->high_conc Yes check_precipitate Is there visible precipitation? check_solvent->check_precipitate No solvent_issue Reduce final solvent concentration. check_solvent->solvent_issue Yes check_target Does the cell line express MMP-9/12? check_precipitate->check_target No solubility_issue Improve solubilization method. check_precipitate->solubility_issue Yes no_target Select a different cell model. check_target->no_target No

Caption: Troubleshooting logic for unexpected cytotoxicity.

References

Technical Support Center: Zymography Analysis with AZD-1236

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers encountering unexpected bands in zymography experiments following treatment with AZD-1236.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary molecular targets?

This compound is a selective, orally available inhibitor of Matrix Metalloproteinase-9 (MMP-9) and Matrix Metalloproteinase-12 (MMP-12).[1][2] These enzymes are zinc-containing endopeptidases involved in the degradation of the extracellular matrix.[3][4] this compound has been investigated in clinical trials for conditions like Chronic Obstructive Pulmonary Disease (COPD) and for its therapeutic potential in spinal cord injury.[5] While highly selective, some research suggests it may also possess inhibitory activity against MMP-2 and MMP-13.

Q2: Despite treating my samples with this compound, I still see clear bands corresponding to MMP-9 and/or MMP-12 in my zymogram. Why is this happening?

Several factors related to the principles of zymography and experimental conditions can explain this observation:

  • Inhibitor-Enzyme Dissociation: Zymography is performed under denaturing conditions using Sodium Dodecyl Sulfate (SDS). During electrophoresis, the SDS can cause the dissociation of non-covalently bound complexes, including the this compound-MMP complex.

  • Enzyme Renaturation: Following electrophoresis, the gel is incubated in a renaturing buffer (often containing Triton X-100) to remove the SDS and allow the enzyme to refold. If the inhibitor is washed away during this and subsequent steps, the MMP can regain its catalytic activity and digest the substrate in the gel.

  • Measurement of Potential vs. Net Activity: Due to the dissociation and renaturation steps, zymography measures the potential enzymatic activity of the total MMP protein present in the sample, rather than the net activity that was present in the initial, pre-treatment biological context.

  • Suboptimal Inhibitor Concentration: The concentration of this compound used in the experiment may be insufficient to inhibit the total amount of MMP-9/MMP-12 present in the sample, especially if the protein is overloaded in the gel.

Q3: I am observing new or unexpected bands at different molecular weights in my this compound-treated samples. What could be the cause?

The appearance of unexpected bands is a common issue in zymography and can arise from several sources:

  • Activation of Other Proteases: The inhibition of dominant proteases like MMP-9 and MMP-12 might lead to a compensatory upregulation or activation of other proteases that are not targeted by this compound.

  • Sample Handling and Degradation: Improper sample storage or repeated freeze-thaw cycles can lead to the auto-activation or degradation of MMPs, resulting in active enzyme fragments at lower molecular weights.

  • Off-Target Effects: While this compound is selective, the possibility of off-target effects on other proteases cannot be entirely excluded, a phenomenon known as polypharmacology.

  • Activity of Non-MMP Proteases: The substrate used in the zymogram (e.g., gelatin) is not exclusively degraded by MMPs. Other classes of enzymes, such as serine or cysteine proteases, can also exhibit gelatinolytic activity, although the typical MMP development buffers containing calcium and zinc are optimized for metalloproteinases.

  • Protein Overloading: Loading an excessive amount of total protein can lead to the appearance of saturated, smeared, or artifactual bands.

Q4: How can I identify the source of these unexpected bands?

A systematic approach using specific inhibitors and complementary techniques is the most effective way to identify the proteases responsible for the unexpected bands.

  • Use of Class-Specific Inhibitors: Run parallel gels and incubate them in development buffer containing different protease inhibitors. This can help classify the unexpected activity.

    • To confirm if the bands are from metalloproteinases, use a broad-spectrum MMP inhibitor like EDTA or Galardin.

    • To test for serine protease activity, use inhibitors such as Aprotinin or PMSF.

    • To test for cysteine protease activity, an inhibitor like E-64 can be used.

  • Western Blot Analysis: Use specific antibodies to confirm the identity of the proteins in the bands. This can verify if the bands correspond to other MMPs, their activated forms, or entirely different proteases.

  • Reverse Zymography: This technique can be used to assess the activity of endogenous MMP inhibitors, such as Tissue Inhibitors of Metalloproteinases (TIMPs). Treatment with this compound could potentially alter the expression or activity of TIMPs, which could be visualized with this method.

Data Summary

Table 1: Profile of this compound

FeatureDescriptionReferences
Drug Name This compound
Mechanism of Action Selective inhibitor of MMP-9 and MMP-12
Potential Targets MMP-9, MMP-12, possibly MMP-2 and MMP-13
Enzyme Class Zinc-containing endopeptidases (Metalloproteinases)
Therapeutic Areas Investigated for COPD and Spinal Cord Injury

Troubleshooting Guide

Table 2: Troubleshooting Unexpected Bands in Zymography Post-AZD-1236 Treatment

Observed IssuePotential CauseRecommended Action
Expected bands (MMP-9/12) persist after treatment 1. Dissociation of inhibitor during SDS-PAGE.2. Insufficient inhibitor concentration.3. High enzyme concentration (overloading).1. Acknowledge that zymography measures potential, not net, activity.2. Perform a dose-response experiment with increasing this compound concentrations.3. Reduce the amount of protein loaded per lane.
New bands appear at lower molecular weights 1. Autocatalysis or activation of MMPs.2. Sample degradation from improper storage or handling.3. Presence of other MMPs with lower molecular weights.1. Use fresh samples and avoid repeated freeze-thaw cycles.2. Confirm band identity using Western Blot with specific MMP antibodies.3. Run purified MMP standards on the same gel for comparison.
New bands appear at unexpected molecular weights 1. Compensatory activation of other proteases.2. Off-target effects of this compound.3. Activity from non-MMP proteases (e.g., serine proteases).1. Use a panel of class-specific inhibitors (EDTA, Aprotinin, E-64) in the development buffer to classify the protease.2. Use Western Blot to identify the specific protein.
Smearing or distorted bands 1. Protein overloading.2. Sample precipitation or aggregation.1. Titrate down the amount of sample loaded.2. Centrifuge samples at high speed immediately before loading to remove aggregates.
Dark blue bands instead of clear bands 1. Presence of inactive enzyme or enzyme-inhibitor complex.2. Highly abundant non-proteolytic protein being stained.1. This may indicate successful inhibition where the protein is present but inactive. 2. Correlate with Western Blot to confirm the presence of the target protein.

Experimental Protocols

Protocol 1: Standard Gelatin Zymography

This protocol is a generalized procedure for detecting gelatinase (e.g., MMP-2, MMP-9) activity.

  • Sample Preparation:

    • For conditioned media, centrifuge to remove cell debris and concentrate using centrifugal filter units if MMP concentration is low.

    • For cell or tissue lysates, use a non-denaturing lysis buffer (e.g., NP-40 based) without chelating agents like EDTA or protease inhibitors that would target MMPs.

    • Determine total protein concentration (e.g., via BCA assay) and normalize all samples.

    • Mix normalized samples with 2X or 5X non-reducing sample buffer (containing SDS, glycerol, bromophenol blue, but NO reducing agents like β-mercaptoethanol or DTT). Do not boil the samples.

  • Gel Casting (for a 10% Gel):

    • Separating Gel: Mix 1.5 M Tris (pH 8.8), 30% acrylamide/bis-acrylamide, dH₂O, and 1% gelatin solution. Initiate polymerization by adding 10% SDS, 10% Ammonium Persulfate (APS), and TEMED.

    • Stacking Gel (4%): Mix 0.5 M Tris (pH 6.8), 30% acrylamide/bis-acrylamide, and dH₂O. Initiate polymerization by adding 10% SDS, 10% APS, and TEMED.

  • Electrophoresis:

    • Assemble the gel in an electrophoresis apparatus and fill with 1X running buffer (Tris-Glycine with SDS).

    • Load normalized samples and a pre-stained molecular weight marker.

    • Run the gel at a constant voltage (e.g., 120-150V) at 4°C until the dye front reaches the bottom.

  • Enzyme Renaturation:

    • Carefully remove the gel and wash it 2-3 times for 20-30 minutes each in renaturation buffer (e.g., 2.5% Triton X-100 in dH₂O) with gentle agitation to remove SDS.

  • Enzyme Activity Development:

    • Wash the gel briefly in dH₂O and then incubate it in development buffer (e.g., 50 mM Tris-HCl, 10 mM CaCl₂, 150 mM NaCl, pH 7.5) overnight (16-48 hours) at 37°C.

  • Staining and Destaining:

    • Stain the gel with 0.5% Coomassie Brilliant Blue R-250 in a solution of methanol, acetic acid, and water for 30-60 minutes.

    • Destain the gel with a similar solution lacking the dye until clear bands appear against a dark blue background. Zones of enzymatic activity will appear as clear bands where the gelatin has been digested.

  • Analysis:

    • Image the gel and quantify the clear bands using densitometry software like ImageJ.

Protocol 2: In-Gel Protease Inhibitor Specificity Assay

This protocol is an extension of the standard zymography procedure to identify the class of protease causing unexpected bands.

  • Follow steps 1-4 of the Standard Gelatin Zymography protocol.

  • Prepare multiple parallel incubation chambers after the renaturation step.

  • Prepare separate batches of Development Buffer for each condition:

    • Control: Standard development buffer.

    • MMP Inhibition: Development buffer + 5-10 mM EDTA.

    • Serine Protease Inhibition: Development buffer + 1 mM PMSF or 10 µg/mL Aprotinin.

    • Cysteine Protease Inhibition: Development buffer + 10 µM E-64.

  • Cut the gel into strips, ensuring each strip contains all relevant sample lanes.

  • Incubate each gel strip in one of the prepared inhibitor-containing development buffers overnight at 37°C.

  • Proceed with staining, destaining, and analysis as described in the standard protocol (steps 6-7).

  • Compare the band patterns across the different inhibitor treatments. The disappearance of a specific band in the presence of a class-specific inhibitor indicates that the band is caused by a protease from that class.

Visualizations

Zymography_Workflow cluster_prep Sample Preparation cluster_gel Electrophoresis cluster_activity Enzyme Activity cluster_analysis Analysis SampleCollection 1. Collect Samples (Media, Lysates) Normalization 2. Normalize Protein Concentration SampleCollection->Normalization SampleBuffer 3. Mix with Non-Reducing Sample Buffer Normalization->SampleBuffer LoadGel 4. Load Samples onto Gelatin-SDS-PAGE SampleBuffer->LoadGel RunGel 5. Run Electrophoresis (4°C) LoadGel->RunGel Renature 6. Renature with Triton X-100 RunGel->Renature Develop 7. Incubate in Development Buffer (37°C) Renature->Develop Stain 8. Stain with Coomassie Blue Develop->Stain Destain 9. Destain Gel Stain->Destain Image 10. Image and Quantify Clear Bands Destain->Image

Caption: Standard experimental workflow for gelatin zymography.

AZD1236_Mechanism AZD This compound MMP MMP-9 / MMP-12 AZD->MMP Inhibits ECM Extracellular Matrix (e.g., Gelatin) MMP->ECM Degrades Degradation Degradation Products ECM->Degradation

Caption: Simplified mechanism of action for this compound.

References

accounting for AZD-1236 stability in long-term cell culture

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for AZD-1236. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in long-term cell culture experiments. Here you will find troubleshooting guides and frequently asked questions to address common challenges and ensure the stability and efficacy of the inhibitor in your studies.

Troubleshooting Guide

This guide provides solutions to specific issues you may encounter when using this compound in long-term cell culture.

Issue Potential Cause Recommended Solution
Precipitation of this compound in culture medium. 1. The concentration of this compound exceeds its solubility limit in the medium. 2. The stock solution was not fully dissolved. 3. Interaction with components in the serum or medium.1. Determine the maximum soluble concentration of this compound in your specific cell culture medium.[1] 2. Ensure the DMSO stock solution is clear before diluting into the medium. Gentle warming or sonication may help.[1] 3. Pre-warm the medium to 37°C before adding the compound.[1] Consider using a lower percentage of serum if compatible with your cell line.
Loss of inhibitory activity over time in long-term cultures. 1. Degradation of this compound in the culture medium at 37°C. 2. Metabolism of the compound by the cells. 3. Adsorption of the compound to plasticware.1. Perform periodic medium changes with freshly prepared this compound. The frequency will depend on the stability in your specific setup. 2. Assess the metabolic stability of this compound in the presence of your specific cell line. 3. Use low-adsorption plasticware for your experiments.
High variability in experimental results. 1. Inconsistent preparation of this compound working solutions. 2. Cell culture variability, such as passage number and confluency.[2] 3. Edge effects in multi-well plates.[2]1. Prepare fresh dilutions from a concentrated stock for each experiment and avoid repeated freeze-thaw cycles of the stock solution by preparing single-use aliquots. 2. Use cells within a consistent and limited passage number range and treat them at a consistent confluency. 3. To mitigate evaporation, fill the outer wells of the plate with sterile PBS or medium without cells.
Observed cell toxicity at expected therapeutic concentrations. 1. Off-target effects of the compound at higher concentrations. 2. Solvent (DMSO) toxicity.1. Perform a dose-response curve to determine the optimal, non-toxic concentration for your cell line. Inhibitors effective in cells only at concentrations >10 μM may exhibit non-specific target effects. 2. Ensure the final concentration of DMSO in the culture medium is low (typically <0.1%) and include a vehicle control in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent and storage condition for this compound stock solutions?

A1: this compound is soluble in DMSO. It is recommended to prepare a high-concentration stock solution in DMSO (e.g., 10 mM) and store it in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. For solid powder, storage at -20°C for up to 12 months is recommended.

Q2: How can I determine the optimal working concentration of this compound for my cell line?

A2: The optimal working concentration should be determined experimentally for each cell line and assay. It is advisable to perform a dose-response experiment to determine the IC50 value (the concentration that causes 50% inhibition). The IC50 for this compound against MMP-9 and MMP-12 is 4.5 nM and 6.1 nM, respectively, in biochemical assays. However, higher concentrations may be required in cell-based assays.

Q3: How often should I replace the medium containing this compound in a long-term experiment?

A3: The frequency of medium replacement depends on the stability of this compound under your specific experimental conditions (e.g., cell type, cell density, medium composition). It is recommended to assess the stability of the compound in your cell culture medium over time. A general starting point for long-term cultures is to replace the medium with fresh compound every 48-72 hours.

Q4: What are the primary targets of this compound?

A4: this compound is a potent and selective inhibitor of matrix metalloproteinase-9 (MMP-9) and matrix metalloproteinase-12 (MMP-12). It has been shown to have greater than 10-fold selectivity for MMP-9 and MMP-12 over MMP-2 and MMP-13, and over 350-fold selectivity against other MMPs.

Q5: Should I use a control for my experiments with this compound?

A5: Yes, proper controls are crucial. You should always include a vehicle control, which consists of cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound. This will help you to distinguish the effects of the compound from any effects of the solvent. A positive control, if available for your experimental setup, can also be beneficial.

Experimental Protocols

Protocol 1: Determination of this compound Solubility in Cell Culture Medium
  • Preparation of this compound dilutions: Prepare a series of dilutions of your this compound stock solution in your complete cell culture medium.

  • Incubation: Incubate the dilutions at 37°C for a period relevant to your planned experiment (e.g., 24, 48, or 72 hours).

  • Visual Inspection: After incubation, visually inspect each dilution for any signs of precipitation, such as cloudiness or crystals.

  • Microscopic Examination: For a more detailed examination, view the solutions under a microscope.

  • Determination of Maximum Solubility: The highest concentration that remains clear and free of precipitate is considered the maximum soluble concentration under these conditions.

  • (Optional) Quantitative Analysis: For a more precise measurement, centrifuge the samples and measure the concentration of this compound in the supernatant using HPLC or UV-Vis spectroscopy.

Protocol 2: Assessment of this compound Stability in Cell Culture Medium
  • Sample Preparation: Prepare a solution of this compound in your complete cell culture medium at the desired working concentration.

  • Time-Course Incubation: Incubate the solution at 37°C in a cell culture incubator.

  • Sample Collection: Collect aliquots of the solution at various time points (e.g., 0, 24, 48, 72 hours).

  • Analysis: Analyze the concentration of this compound in each aliquot using a suitable analytical method such as HPLC.

  • Data Interpretation: Plot the concentration of this compound as a function of time to determine its stability profile in your culture medium.

Visualizations

AZD1236_Mechanism_of_Action cluster_extracellular Extracellular Matrix cluster_cell Cell Pro-MMP-9 Pro-MMP-9 Active MMP-9 Active MMP-9 Pro-MMP-9->Active MMP-9 Activation Pro-MMP-12 Pro-MMP-12 Active MMP-12 Active MMP-12 Pro-MMP-12->Active MMP-12 Activation ECM Components ECM Components Active MMP-9->ECM Components Degrades Active MMP-12->ECM Components Degrades Degraded ECM Degraded ECM Inflammatory Stimuli Inflammatory Stimuli Signaling Cascade Signaling Cascade Inflammatory Stimuli->Signaling Cascade Gene Expression Gene Expression Signaling Cascade->Gene Expression Upregulates MMP-9 & MMP-12 Gene Expression->Pro-MMP-9 Secretion Gene Expression->Pro-MMP-12 Secretion This compound This compound This compound->Active MMP-9 Inhibition This compound->Active MMP-12 Inhibition

Caption: Mechanism of action of this compound.

Troubleshooting_Workflow cluster_precipitation Precipitation cluster_activity Loss of Activity cluster_variability Variability cluster_toxicity Toxicity start Start: Issue with this compound in cell culture issue Identify the issue: - Precipitation - Loss of activity - Variability - Toxicity start->issue precip_check Check stock solution & dilution method issue->precip_check Precipitation act_check Assess compound stability & cell metabolism issue->act_check Loss of Activity var_check Review solution prep & cell culture practices issue->var_check Variability tox_check Evaluate concentration & solvent effects issue->tox_check Toxicity precip_sol Optimize concentration & pre-warm medium precip_check->precip_sol end Resolution precip_sol->end act_sol Frequent medium changes & use low-adsorption plates act_check->act_sol act_sol->end var_sol Use fresh dilutions & consistent cell parameters var_check->var_sol var_sol->end tox_sol Perform dose-response & use vehicle control tox_check->tox_sol tox_sol->end

Caption: Troubleshooting workflow for this compound.

References

Technical Support Center: AZD-1236 Dosage Adjustment for Different Animal Strains

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on adjusting the dosage of AZD-1236, a selective inhibitor of matrix metalloproteinases (MMP) -9 and -12, for different animal strains.

Frequently Asked Questions (FAQs)

Q1: What is the recommended dosage of this compound in mice?

A1: The effective dosage of this compound in mice can vary depending on the experimental model and route of administration. In a study on spinal cord injury in mice, a dose-dependent reduction in injury-induced water content was observed with both oral and intrathecal administration.[1] Optimal therapeutic effects were seen at specific dosages, which are detailed in the data table below.

Q2: Can this compound be used in rats?

A2: No, this compound is reported to be inactive against rat MMP-9 and MMP-12.[1] For studies in rats, a different compound with similar selectivity, AZD3342, has been used successfully.[1]

Q3: What dosage of the alternative compound, AZD3342, should be used in rats?

A3: In a rat model of methotrexate-induced gastrointestinal toxicity, AZD3342 was administered twice daily via oral gavage.[2][3] The specific dosage is provided in the data table below.

Q4: What are the key factors to consider when adjusting drug dosages between different animal strains?

A4: Several factors can influence how an animal responds to a drug, necessitating dosage adjustments between different strains and species. These include:

  • Body Weight and Surface Area: Dosage calculations are often based on body weight (mg/kg) or body surface area. Allometric scaling, which normalizes the dose to body surface area, is a common method for extrapolating doses between species.

  • Genetic Factors: Variations in genes that code for drug-metabolizing enzymes or drug targets can lead to significant differences in drug efficacy and toxicity between strains.

  • Physiology: Anatomical and physiological differences, such as in the gastrointestinal tract, can affect drug absorption.

  • Metabolism: The rate of drug metabolism can vary significantly between species and even between different strains of the same species, affecting the drug's half-life and exposure.

Q5: How does the mechanism of action of this compound influence dosage selection?

A5: this compound is a selective inhibitor of MMP-9 and MMP-12. The dosage should be sufficient to achieve a concentration in the target tissue that effectively inhibits the activity of these enzymes to produce the desired therapeutic effect. The required concentration can be determined through in vitro assays and then correlated with plasma and tissue concentrations in animal models.

Troubleshooting Guide

Problem: I am not observing the expected therapeutic effect with this compound in my mouse model.

Possible Causes and Solutions:

  • Sub-optimal Dosage: The administered dose may be too low to achieve sufficient target engagement.

    • Solution: Consider performing a dose-response study to determine the optimal dose for your specific model and endpoint. Review published literature for dosages used in similar models.

  • Strain-Specific Differences in Pharmacokinetics: The mouse strain you are using may metabolize or eliminate this compound more rapidly than the strains used in published studies. While a study on eight other drugs showed good general agreement of pharmacokinetic parameters across different mouse strains, some differences were observed.

    • Solution: If feasible, conduct a pilot pharmacokinetic study in your mouse strain to determine key parameters like Cmax, Tmax, and bioavailability. This will provide valuable data for dose adjustment.

  • Route of Administration: The chosen route of administration may not be optimal for achieving sufficient drug concentration at the target site.

    • Solution: The Ahmed et al. (2022) study demonstrated efficacy with both oral and intrathecal administration in a spinal cord injury model. Evaluate whether a different route of administration might be more appropriate for your experimental question.

Problem: I am observing adverse effects in my animals.

Possible Causes and Solutions:

  • Dosage is too high: The administered dose may be in the toxic range for the specific animal strain.

    • Solution: Reduce the dosage and conduct a dose-titration study to find a balance between efficacy and tolerability. Carefully monitor the animals for any signs of toxicity.

  • Off-target effects: Although this compound is a selective inhibitor, high concentrations could potentially lead to off-target effects.

    • Solution: Ensure that the dosage used is within the range reported in the literature to be effective and well-tolerated.

Quantitative Data Summary

CompoundAnimal SpeciesStrainExperimental ModelRoute of AdministrationDosageOutcomeReference
This compound MouseNot SpecifiedSpinal Cord InjuryOral200 mg/kg (twice daily for 3 days)Dose-dependent reduction in SCI-induced water content
This compound MouseNot SpecifiedSpinal Cord InjuryIntrathecal5 mg/kg (twice daily for 3 days)Dose-dependent reduction in SCI-induced water content
AZD3342 RatDark AgoutiMethotrexate-induced GI ToxicityOral Gavage20 mg/kg (twice daily for 3 days)Delayed onset of severe diarrhea

Experimental Protocols

Protocol 1: Oral Administration of this compound in Mice (Based on Ahmed et al., 2022)

  • Preparation of Dosing Solution: Prepare a homogenous suspension of this compound in the appropriate vehicle (e.g., 0.5% carboxymethylcellulose). The concentration should be calculated to deliver the desired dose in a volume of approximately 10 ml/kg.

  • Animal Handling: Acclimatize mice to handling and the oral gavage procedure for several days before the experiment to minimize stress.

  • Dosing: Administer the calculated volume of the this compound suspension or vehicle control to the mice via oral gavage using a suitable gavage needle.

  • Frequency: In the spinal cord injury model, dosing was performed twice daily for three consecutive days.

  • Monitoring: Observe the animals regularly for any adverse effects and for the desired therapeutic outcomes.

Visualizations

AZD1236_Signaling_Pathway AZD1236 This compound MMP9 MMP-9 AZD1236->MMP9 Inhibits MMP12 MMP-12 AZD1236->MMP12 Inhibits ECM_Degradation Extracellular Matrix Degradation MMP9->ECM_Degradation Pro_Inflammatory Pro-inflammatory Cytokine Activation MMP9->Pro_Inflammatory Cell_Migration Cell Migration & Invasion MMP9->Cell_Migration MMP12->ECM_Degradation MMP12->Pro_Inflammatory

Caption: this compound inhibits MMP-9 and MMP-12 signaling.

Dosage_Adjustment_Workflow start Start: Define Experimental Model & Strain lit_review Literature Review for Existing Dosage Data start->lit_review pilot_study Conduct Pilot Dose-Response Study (if no data exists) lit_review->pilot_study No Data define_dose Define Starting Dose Based on Data lit_review->define_dose Data Available pilot_study->define_dose pk_study Consider Pilot PK Study (Optional but Recommended) main_exp Conduct Main Experiment pk_study->main_exp define_dose->pk_study monitor Monitor for Efficacy and Adverse Effects main_exp->monitor adjust Adjust Dosage if Necessary monitor->adjust Sub-optimal or Adverse Effects end Finalize Optimal Dosage Protocol monitor->end Optimal adjust->main_exp

Caption: Workflow for adjusting this compound dosage.

References

interstitial nephritis as a reported adverse event for AZD-1236

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is intended for researchers, scientists, and drug development professionals investigating AZD-1236. It provides a summary of the reported adverse event of interstitial nephritis, relevant experimental details, and answers to frequently asked questions.

This compound and Interstitial Nephritis: Summary

This compound is an orally administered inhibitor of matrix metalloproteinases (MMPs), specifically MMP-9 and MMP-12. During a Phase IIa clinical trial in patients with moderate-to-severe Chronic Obstructive Pulmonary Disease (COPD), a single serious adverse event of interstitial nephritis was reported and considered to be related to the treatment. This event highlights a potential, though rare, risk associated with the inhibition of MMP-9 and MMP-12.

Quantitative Data Summary

The following table summarizes the incidence of interstitial nephritis as reported in the Phase IIa clinical trial of this compound in patients with COPD.

Adverse EventThis compound (75 mg twice daily)Placebo
Total Patients 3539
Patients with any Adverse Event 13 (37%)17 (44%)
Serious Adverse Events (SAEs) 10
Interstitial Nephritis (SAE) 1 (2.9%)0 (0%)
Clinical Presentation of SAEAcute renal failure, rash, fever, blood eosinophiliaN/A

Data compiled from a 6-week, multinational, randomized, double-blind, parallel-group study.[1]

Experimental Protocols

Phase IIa Clinical Trial Methodology for this compound in COPD

The adverse event of interstitial nephritis was observed in a Phase IIa clinical trial with the following design[1]:

  • Study Type: Multinational, randomized, double-blind, parallel-group.

  • Participants: 74 male and female patients aged ≥40 years with stable, moderate-to-severe COPD.

  • Run-in Period: A 2-week period prior to randomization.

  • Treatment Arms:

    • This compound (75 mg, oral, twice daily) for 6 weeks.

    • Matching placebo (oral, twice daily) for 6 weeks.

  • Background Medication: Patients continued treatment with short-acting bronchodilators and/or inhaled corticosteroids.

  • Endpoints:

    • Primary: Safety and tolerability (adverse events, vital signs, laboratory assessments).

    • Secondary (Exploratory Efficacy): Spirometry, 6-minute walk test (6MWT), BODE index, and biomarkers in blood and urine.

Signaling Pathway

Inhibition of Pro-Inflammatory Signaling by this compound

This compound targets MMP-9 and MMP-12, enzymes that play a role in inflammation and tissue remodeling. The diagram below illustrates a simplified pathway of their involvement in the inflammatory cascade. By inhibiting MMP-9 and MMP-12, this compound is intended to reduce the downstream effects of these enzymes, such as the breakdown of the extracellular matrix and the activation of pro-inflammatory cytokines.

AZD1236_Signaling_Pathway cluster_stimulus Inflammatory Stimulus cluster_cells Immune & Resident Cells cluster_mmp MMP Activation cluster_effects Downstream Effects Inflammatory_Stimulus e.g., Pathogens, Injury Macrophages Macrophages, Neutrophils, Epithelial Cells Inflammatory_Stimulus->Macrophages activates Pro_MMPs Pro-MMP-9 Pro-MMP-12 Macrophages->Pro_MMPs produce Active_MMPs Active MMP-9 Active MMP-12 Pro_MMPs->Active_MMPs activated by proteases ECM_Degradation Extracellular Matrix Degradation Active_MMPs->ECM_Degradation Cytokine_Activation Pro-inflammatory Cytokine Activation (e.g., pro-TNF-α) Active_MMPs->Cytokine_Activation AZD1236 This compound AZD1236->Active_MMPs inhibits Inflammation Inflammation (Cell migration, Tissue Injury) ECM_Degradation->Inflammation Cytokine_Activation->Inflammation

Caption: Inhibition of MMP-9 and MMP-12 by this compound.

Troubleshooting and FAQs

Q1: A patient in our preclinical study with an MMP-9/12 inhibitor is showing signs of renal distress. What should we do?

A1:

  • Cease Dosing Immediately: Discontinue administration of the compound.

  • Monitor Renal Function: Perform regular monitoring of serum creatinine, blood urea nitrogen (BUN), and urinalysis. Look for proteinuria, hematuria, and sterile pyuria.

  • Assess for Systemic Symptoms: Check for signs of a hypersensitivity reaction, such as rash, fever, and eosinophilia, which are classic indicators of drug-induced acute interstitial nephritis (AIN).[1]

  • Histopathological Analysis: If possible, a histopathological examination of kidney tissue is the definitive method to confirm AIN.

  • Consult a Nephrologist: Seek expert opinion for the management of acute kidney injury.

Q2: What is the proposed mechanism for this compound inducing interstitial nephritis?

A2: The exact mechanism is not known, as it was a single event in a clinical trial. However, drug-induced acute interstitial nephritis is typically a T-cell mediated immune response.[2] It is considered an idiosyncratic hypersensitivity reaction to a drug or its metabolite.[3] The drug may act as a hapten, binding to a native protein in the kidney and triggering an immune response in susceptible individuals.

Q3: Are there any known risk factors for developing interstitial nephritis with MMP inhibitors?

A3: There is no specific information on risk factors for MMP inhibitor-induced interstitial nephritis due to the rarity of this event. For drug-induced AIN in general, there are no well-defined predictive risk factors, as it is an idiosyncratic reaction.

Q4: We are designing a new study with a selective MMP inhibitor. What safety monitoring should we include?

A4:

  • Baseline Renal Function: Establish a clear baseline of renal function for each subject before starting the study (serum creatinine, eGFR, urinalysis).

  • Regular Monitoring: Implement regular monitoring of renal function throughout the study. The frequency should be higher in the initial phase of the study.

  • Adverse Event Monitoring: Closely monitor for any signs of hypersensitivity reactions, including skin rash and unexplained fever.

  • Clear Discontinuation Criteria: Establish clear criteria for stopping the drug if there are significant changes in renal function or signs of a hypersensitivity reaction.

Q5: How was the case of interstitial nephritis in the this compound trial managed?

A5: The publication detailing the clinical trial does not provide specific details on the management of the patient who developed interstitial nephritis. However, the standard of care for drug-induced AIN involves prompt withdrawal of the offending agent. Corticosteroids may also be used to reduce inflammation.

Q6: Given the adverse event, is there still a rationale for developing MMP-9/12 inhibitors?

A6: The single serious adverse event of interstitial nephritis with this compound should be considered in the context of the overall safety profile, which was generally well-tolerated in the Phase IIa trial. The decision to proceed with the development of any drug class involves a careful risk-benefit analysis. The therapeutic potential of MMP-9 and MMP-12 inhibition in other indications, such as spinal cord injury, continues to be explored. Researchers should be aware of this potential adverse event and incorporate appropriate safety monitoring in their studies.

References

Validation & Comparative

AZD-1236 Versus Other MMP Inhibitors in Spinal Cord Injury: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The secondary injury cascade following spinal cord injury (SCI) presents a critical therapeutic window. Among the key players in this cascade are matrix metalloproteinases (MMPs), a family of enzymes that, when overactivated, contribute to blood-spinal cord barrier (BSCB) breakdown, inflammation, and neuronal cell death. Consequently, MMP inhibitors have emerged as a promising therapeutic strategy. This guide provides a detailed comparison of AZD-1236, a selective MMP-9 and MMP-12 inhibitor, with other notable MMP inhibitors investigated in the context of SCI, supported by experimental data.

Executive Summary

This compound, a potent and reversible inhibitor of MMP-9 and MMP-12, has demonstrated significant therapeutic potential in preclinical models of spinal cord injury.[1] Experimental evidence suggests that its targeted inhibition of these specific MMPs leads to a multifaceted beneficial effect, including a dramatic reduction in edema, preservation of the BSCB, decreased neuropathic pain, and substantial improvements in locomotor and sensory function.[2][3][4][5] Compared to broader-spectrum MMP inhibitors like GM6001 and other selective inhibitors such as SB-3CT, this compound appears to offer a more robust and targeted therapeutic effect, particularly in mitigating key pathological features of acute SCI.

Comparative Data of MMP Inhibitors in Spinal Cord Injury

The following tables summarize the quantitative data from preclinical studies, offering a direct comparison of this compound with other MMP inhibitors.

Inhibitor Target MMPs Animal Model Key Outcomes Reported Efficacy Reference
This compound MMP-9, MMP-12Mouse, Rat (Dorsal Column Crush)Locomotor Function (BMS Score), Sensory Function, Spinal Cord Water Content (Edema), BSCB Permeability, Axon Regeneration, Neuropathic Pain85% improvement in movement and sensation; 80% preservation in nerve function; 98% attenuation of SCI-induced rise in water content.Ahmed et al., 2022
GM6001 Broad-spectrum (MMP-1, -2, -3, -8, -9)Mouse (Contusion)Locomotor Recovery, White Matter Sparing, BSCB DisruptionSignificant locomotor recovery and greater residual white matter compared to vehicle controls. Reduced BSCB disruption.Noble et al., 2002
SB-3CT MMP-2, MMP-9Mouse (Clip Compression)Locomotor Recovery (BMS Score), Apoptosis, BSCB DisruptionReduced MMP-9 activity and BSCB disruption, leading to decreased apoptosis.Yu et al., 2008

Note: Direct head-to-head comparative studies with identical experimental conditions are limited. The efficacy data presented is based on the findings reported in individual studies.

Signaling Pathways in Spinal Cord Injury and MMP Inhibition

The pathological cascade following SCI involves the upregulation of MMPs, particularly MMP-9 and MMP-12, which play a central role in the secondary injury phase. The following diagram illustrates the key signaling events and the points of intervention for MMP inhibitors.

SCI_MMP_Pathway cluster_0 Primary Injury cluster_1 Secondary Injury Cascade cluster_2 Pathological Outcomes cluster_3 Therapeutic Intervention Trauma Spinal Cord Trauma Inflammation Inflammatory Cell Infiltration (Neutrophils, Macrophages) Trauma->Inflammation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) Trauma->Cytokines MMP_Up MMP-9 & MMP-12 Upregulation Inflammation->MMP_Up Cytokines->MMP_Up BSCB Blood-Spinal Cord Barrier Breakdown MMP_Up->BSCB Degradation of Basal Lamina & Tight Junctions Apoptosis Neuronal & Glial Apoptosis MMP_Up->Apoptosis Demyelination Demyelination MMP_Up->Demyelination Pain Neuropathic Pain MMP_Up->Pain Edema Edema BSCB->Edema AZD1236 This compound AZD1236->MMP_Up Inhibits Other_MMPs Other MMP Inhibitors (GM6001, SB-3CT) Other_MMPs->MMP_Up Inhibits

Caption: Signaling pathway of secondary injury in SCI involving MMP-9 and MMP-12.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols used in the cited studies.

Animal Model of Spinal Cord Injury (Dorsal Column Crush)

A dorsal column crush injury model is frequently used to mimic certain aspects of human SCI.

  • Anesthesia and Laminectomy: Adult mice or rats are anesthetized, and a dorsal midline incision is made over the thoracic spine. The paravertebral muscles are retracted, and a laminectomy is performed at the T10 vertebra to expose the spinal cord.

  • Crush Injury: A calibrated forceps with a defined spacer is used to apply a consistent crush injury to the dorsal columns of the spinal cord for a specific duration (e.g., 5 seconds).

  • Post-operative Care: The muscle and skin layers are sutured, and animals receive post-operative care, including analgesics and manual bladder expression, until autonomic control is regained.

Drug Administration
  • This compound: Administered orally or intrathecally. Oral gavage is a common method for systemic delivery.

  • GM6001: Typically administered via intraperitoneal injection.

  • SB-3CT: Administered via intraperitoneal injection.

Behavioral Assessment (Basso Mouse Scale - BMS)

The BMS is a 9-point locomotor rating scale used to assess hindlimb functional recovery in mice following SCI.

  • Open Field Observation: Mice are placed in an open field and observed for 2-4 minutes.

  • Scoring: Two independent observers score hindlimb movements, coordination, paw placement, and trunk stability according to the BMS criteria. Scores range from 0 (no ankle movement) to 9 (complete functional recovery).

Histological Analysis
  • Tissue Preparation: At the study endpoint, animals are euthanized, and the spinal cord tissue is perfusion-fixed with paraformaldehyde. The injured segment of the spinal cord is dissected and processed for cryosectioning or paraffin embedding.

  • Staining:

    • Hematoxylin and Eosin (H&E): To assess general tissue morphology and lesion size.

    • Luxol Fast Blue (LFB): To evaluate the extent of white matter sparing and demyelination.

    • Immunohistochemistry: Using specific antibodies to identify different cell types (e.g., neurons, astrocytes, microglia) and to assess protein expression (e.g., MMP-9, inflammatory markers).

Experimental Workflow

The following diagram outlines a typical experimental workflow for evaluating the efficacy of an MMP inhibitor in a preclinical model of SCI.

Experimental_Workflow cluster_0 Pre-clinical Study Design cluster_1 Functional Assessment cluster_2 Post-mortem Analysis cluster_3 Data Analysis SCI_Model Induce Spinal Cord Injury (e.g., Dorsal Column Crush) Randomization Randomize Animals into Treatment Groups SCI_Model->Randomization Treatment Administer MMP Inhibitor (e.g., this compound) or Vehicle Randomization->Treatment Behavior Behavioral Testing (e.g., Basso Mouse Scale) at multiple time points Treatment->Behavior Tissue Tissue Collection and Processing Behavior->Tissue Endpoint Histology Histological Analysis (H&E, LFB, IHC) Tissue->Histology Biochemical Biochemical Assays (e.g., MMP activity, Cytokine levels) Tissue->Biochemical Data Statistical Analysis of Functional and Histological Data Histology->Data Biochemical->Data

Caption: A generalized experimental workflow for SCI drug efficacy studies.

Conclusion

The available preclinical data strongly support the therapeutic potential of MMP inhibition in the acute phase of spinal cord injury. This compound, with its specific targeting of MMP-9 and MMP-12, has demonstrated remarkable efficacy in improving functional outcomes and mitigating key pathological events in rodent models of SCI. While broad-spectrum inhibitors like GM6001 have also shown benefits, the selectivity of this compound may offer a more favorable therapeutic window and a reduced risk of off-target effects. Further head-to-head comparative studies are warranted to definitively establish the superiority of this compound. The promising results from these preclinical investigations provide a strong rationale for the clinical translation of selective MMP-9/MMP-12 inhibitors for the treatment of acute spinal cord injury.

References

A Preclinical Showdown: AZD-1236 Versus Pregabalin for Neuropathic Pain

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of neuropathic pain management, pregabalin has long been a cornerstone therapy. However, emerging preclinical evidence suggests a novel matrix metalloproteinase (MMP) inhibitor, AZD-1236, may offer superior efficacy, particularly in the context of spinal cord injury-induced neuropathic pain. This guide provides a detailed comparison of the available preclinical data on the efficacy of this compound and pregabalin, delving into their mechanisms of action, experimental protocols, and comparative data.

At a Glance: Efficacy in a Spinal Cord Injury Model

A pivotal preclinical study provides the primary evidence for a direct comparison between this compound and pregabalin. In a mouse model of clip compression spinal cord injury (SCI), this compound demonstrated significantly greater efficacy in alleviating neuropathic pain behaviors compared to pregabalin.

Efficacy OutcomeThis compoundPregabalin
Reduction in Neuropathic Pain Sensitivity 82% more effective than pregabalinStandard efficacy
Suppression of Pro-inflammatory Cytokines 85-95% reductionLess effective than this compound

Unraveling the Mechanisms of Action

The distinct mechanisms of action of this compound and pregabalin underpin their differing effects on neuropathic pain.

This compound: Targeting Neuroinflammation at its Source

This compound is a selective inhibitor of matrix metalloproteinases-9 (MMP-9) and -12 (MMP-12). In the context of nerve injury, these MMPs play a crucial role in the inflammatory cascade that contributes to the development of neuropathic pain. By inhibiting MMP-9 and MMP-12, this compound is thought to prevent the cleavage of pro-inflammatory cytokines, such as pro-interleukin-1β (pro-IL-1β), into their active, pain-promoting forms. This targeted anti-inflammatory action is believed to be the primary driver of its analgesic effect in neuropathic pain models.

AZD1236_Mechanism cluster_0 Upstream Events cluster_1 MMP Activation & Cytokine Cleavage cluster_2 Downstream Effects cluster_3 Therapeutic Intervention Nerve_Injury Nerve Injury MMP9_12 MMP-9 / MMP-12 Activation Nerve_Injury->MMP9_12 pro_IL1B Pro-IL-1β MMP9_12->pro_IL1B Cleavage IL1B Active IL-1β MMP9_12->IL1B Cleaves pro-form to active form Neuroinflammation Neuroinflammation IL1B->Neuroinflammation Neuropathic_Pain Neuropathic Pain Neuroinflammation->Neuropathic_Pain AZD1236 This compound AZD1236->MMP9_12 Inhibits

Mechanism of Action of this compound in Neuropathic Pain.

Pregabalin: Dampening Neuronal Hyperexcitability

Pregabalin's mechanism is well-established and centers on its interaction with the α2δ-1 subunit of voltage-gated calcium channels in the central nervous system. By binding to this subunit, pregabalin reduces the influx of calcium into presynaptic nerve terminals. This, in turn, decreases the release of several excitatory neurotransmitters, including glutamate, substance P, and norepinephrine, which are key players in the transmission of pain signals. This reduction in neurotransmitter release helps to quell the neuronal hyperexcitability that characterizes neuropathic pain.

Pregabalin_Mechanism cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Neuron cluster_2 Therapeutic Intervention VGCC Voltage-Gated Calcium Channel (α2δ-1 subunit) Ca_Influx Calcium (Ca²⁺) Influx VGCC->Ca_Influx Allows NT_Release Excitatory Neurotransmitter Release (Glutamate, Substance P) Ca_Influx->NT_Release Triggers Pain_Signal Pain Signal Transmission NT_Release->Pain_Signal Initiates Pregabalin Pregabalin Pregabalin->VGCC Binds to α2δ-1 subunit & Inhibits

Mechanism of Action of Pregabalin in Neuropathic Pain.

Experimental Protocols: A Head-to-Head Comparison in a Spinal Cord Injury Model

The direct comparative data for this compound and pregabalin comes from a preclinical study utilizing a clip compression model of spinal cord injury in mice. This model is known to induce significant and persistent neuropathic pain behaviors.

Animal Model:

  • Species: Mouse

  • Injury Model: Clip compression of the spinal cord. This surgical procedure involves the temporary compression of the spinal cord, leading to inflammation, neuronal damage, and the subsequent development of chronic neuropathic pain.

Drug Administration:

  • This compound: Administered both orally and intrathecally. Specific dosages used in the direct comparison with pregabalin are not publicly available.

  • Pregabalin: The specific dosage, route, and timing of administration in the comparative arm of the study are not detailed in the available literature. Generally, in rodent models of neuropathic pain, pregabalin is administered intraperitoneally or orally at doses ranging from 10 to 100 mg/kg.

Assessment of Neuropathic Pain: A battery of behavioral tests was used to assess different modalities of pain hypersensitivity:

  • Tactile Allodynia (Mechanical Sensitivity): Assessed using the von Frey test. This test involves applying calibrated filaments of increasing force to the plantar surface of the hind paw to determine the paw withdrawal threshold. A lower threshold indicates increased sensitivity to touch.

  • Thermal Hyperalgesia (Heat Sensitivity): Measured using the Hargreaves plantar test. This apparatus applies a focused beam of radiant heat to the plantar surface of the hind paw, and the latency to paw withdrawal is recorded. A shorter latency suggests heightened sensitivity to heat.

  • Cold Allodynia (Cold Sensitivity): Evaluated using tests such as the acetone drop test or a cold plate test. The acetone drop test measures the frequency or duration of paw lifting and licking in response to the cooling sensation of evaporating acetone. The cold plate test measures the latency to the first sign of pain behavior when the animal is placed on a cold surface.

Experimental_Workflow SCI_Model Spinal Cord Injury (SCI) Clip Compression Model in Mice Drug_Admin Drug Administration SCI_Model->Drug_Admin AZD1236_Group This compound Drug_Admin->AZD1236_Group Pregabalin_Group Pregabalin Drug_Admin->Pregabalin_Group Pain_Assessment Behavioral Assessment of Neuropathic Pain AZD1236_Group->Pain_Assessment Pregabalin_Group->Pain_Assessment von_Frey Tactile Allodynia (von Frey Test) Pain_Assessment->von_Frey Hargreaves Thermal Hyperalgesia (Hargreaves Test) Pain_Assessment->Hargreaves Cold_Test Cold Allodynia (Acetone/Cold Plate Test) Pain_Assessment->Cold_Test

Workflow of the Comparative Preclinical Study.

The Current Landscape and Future Directions

The existing preclinical data, primarily from a single robust study in a spinal cord injury model, paints a promising picture for this compound as a potential therapeutic for neuropathic pain, seemingly outperforming the established standard, pregabalin. Its targeted anti-inflammatory mechanism offers a distinct advantage over the more generalized neuronal dampening effect of pregabalin.

However, it is crucial to underscore that these findings are preliminary and confined to a specific animal model of neuropathic pain. There is a conspicuous absence of comparative data in other prevalent models, such as diabetic neuropathy or chemotherapy-induced peripheral neuropathy. Furthermore, and most critically, there are currently no clinical trials that have directly compared the efficacy and safety of this compound and pregabalin in human patients with neuropathic pain.

For researchers, scientists, and drug development professionals, the preclinical superiority of this compound warrants further investigation. Future studies should aim to:

  • Conduct head-to-head comparisons of this compound and pregabalin in a broader range of preclinical neuropathic pain models.

  • Elucidate the full pharmacokinetic and pharmacodynamic profiles of this compound.

  • Ultimately, progress to well-designed, randomized controlled clinical trials to ascertain the true therapeutic potential and safety of this compound in patients suffering from neuropathic pain.

While pregabalin remains a vital tool in the clinical armamentarium, the emergence of novel, mechanistically distinct compounds like this compound offers a beacon of hope for more effective and targeted treatments for the debilitating condition of neuropathic pain.

A Preclinical Head-to-Head: The Selective MMP Inhibitor AZD-1236 Versus Broad-Spectrum Agents

Author: BenchChem Technical Support Team. Date: November 2025

A detailed comparison of the preclinical data for the selective MMP-9 and MMP-12 inhibitor, AZD-1236, against historical broad-spectrum matrix metalloproteinase (MMP) inhibitors reveals a significant shift in strategy for targeting these enzymes in drug development. This guide provides an objective analysis of their performance, supported by available experimental data, to inform researchers, scientists, and drug development professionals.

The family of matrix metalloproteinases, zinc-dependent endopeptidases, plays a crucial role in the remodeling of the extracellular matrix. Their dysregulation is implicated in a variety of pathological processes, including cancer, inflammation, and cardiovascular diseases. Early drug discovery efforts focused on broad-spectrum MMP inhibitors, designed to inhibit a wide range of these enzymes. However, this approach was largely unsuccessful in clinical trials, primarily due to a lack of efficacy and significant side effects. The emergence of selective inhibitors like this compound represents a more targeted approach, aiming to inhibit specific MMPs implicated in disease pathology while sparing others to minimize off-target effects.

Quantitative Comparison of Inhibitory Activity

The preclinical data highlights the stark contrast in the inhibitory profiles of this compound and broad-spectrum MMP inhibitors. This compound is a potent and selective inhibitor of MMP-9 and MMP-12, with IC50 values in the low nanomolar range for these targets.[1][2][3] In contrast, broad-spectrum inhibitors such as Batimastat and Marimastat exhibit potent inhibition across a wider array of MMPs, including MMP-1, -2, -3, -7, and -9.

InhibitorMMP-1 (nM)MMP-2 (nM)MMP-3 (nM)MMP-7 (nM)MMP-9 (nM)MMP-12 (nM)MMP-13 (nM)MMP-14 (nM)
This compound >350-fold selective>10-fold selective>350-fold selective>350-fold selective4.56.1>10-fold selective>350-fold selective
Batimastat 342064---
Marimastat 562301335-9
Tanomastat (Ki) -11143-301-1470-

Experimental Protocols

The determination of the half-maximal inhibitory concentration (IC50) values for MMP inhibitors is typically performed using in vitro enzyme activity assays. A general protocol for such an assay is outlined below.

In Vitro MMP Inhibition Assay (Fluorogenic Substrate Method)

Objective: To determine the potency of an inhibitor against a specific MMP by measuring the reduction in the cleavage of a fluorogenic substrate.

Materials:

  • Recombinant human MMP enzyme (e.g., MMP-9, MMP-12)

  • Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35)

  • Test inhibitor (e.g., this compound) and a known broad-spectrum inhibitor for comparison

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Enzyme Activation: If the recombinant MMP is in a pro-enzyme (zymogen) form, it needs to be activated according to the manufacturer's instructions. This often involves incubation with an activating agent like p-aminophenylmercuric acetate (APMA).

  • Inhibitor Preparation: Prepare a serial dilution of the test inhibitor and control compounds in the assay buffer.

  • Reaction Setup: In the wells of a 96-well plate, add the assay buffer, the diluted inhibitor (or vehicle control), and the activated MMP enzyme. Incubate for a pre-determined period (e.g., 30 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.

  • Substrate Addition: Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.

  • Kinetic Measurement: Immediately place the plate in a fluorescence microplate reader and measure the increase in fluorescence intensity over time at the appropriate excitation and emission wavelengths for the specific substrate. The cleavage of the substrate by the MMP separates the fluorophore from the quencher, resulting in an increase in fluorescence.

  • Data Analysis: The initial reaction velocity (rate of fluorescence increase) is calculated for each inhibitor concentration. The percentage of inhibition is determined by comparing the velocity in the presence of the inhibitor to the velocity of the uninhibited control. The IC50 value is then calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Visualizing the Science

To better understand the concepts discussed, the following diagrams illustrate the MMP signaling pathway and a typical experimental workflow.

MMP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_inhibitors Inhibition ProMMP Pro-MMP (Inactive) ActiveMMP Active MMP ProMMP->ActiveMMP Activation (e.g., by other proteases) ECM Extracellular Matrix (e.g., Collagen, Gelatin) ActiveMMP->ECM Cleavage DegradedECM Degraded ECM AZD1236 This compound (Selective Inhibitor) AZD1236->ActiveMMP Inhibits MMP-9, MMP-12 BroadSpectrum Broad-Spectrum MMP Inhibitors BroadSpectrum->ActiveMMP Inhibits Multiple MMPs Experimental_Workflow start Start prep_reagents Prepare Reagents: - Activated MMP Enzyme - Fluorogenic Substrate - Assay Buffer start->prep_reagents prep_inhibitors Prepare Serial Dilutions of Inhibitors (this compound & Broad-Spectrum) start->prep_inhibitors setup_plate Set up 96-well Plate: - Add Buffer - Add Inhibitor/Vehicle - Add MMP Enzyme prep_reagents->setup_plate prep_inhibitors->setup_plate pre_incubation Pre-incubate to allow Inhibitor-Enzyme Binding setup_plate->pre_incubation add_substrate Add Fluorogenic Substrate to Initiate Reaction pre_incubation->add_substrate measure_fluorescence Measure Fluorescence Kinetics in Plate Reader add_substrate->measure_fluorescence analyze_data Analyze Data: - Calculate Reaction Velocities - Determine % Inhibition measure_fluorescence->analyze_data calculate_ic50 Calculate IC50 Values analyze_data->calculate_ic50 end End calculate_ic50->end

References

Head-to-Head Comparison: AZD-1236 and AZD3342 in Rat Models of Disease

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Species Specificity: A direct head-to-head comparison of AZD-1236 and AZD3342 in rat models is not feasible due to a critical species-specific difference in activity. This compound is reported to be inactive against rat matrix metalloproteinase-9 (MMP-9) and MMP-12.[1] Consequently, AZD3342, a compound with similar selectivity for MMP-9 and MMP-12 but active in rats, has been utilized in rodent studies to investigate the therapeutic potential of inhibiting these proteases. This guide, therefore, presents a comparative overview based on the available data for each compound, with a focus on the performance of AZD3342 in rat models as a surrogate for the intended therapeutic action of MMP-9/12 inhibition.

Introduction to this compound and AZD3342

This compound and AZD3342 are selective inhibitors of matrix metalloproteinases (MMPs), specifically targeting MMP-9 and MMP-12.[1][2] These enzymes are key mediators in tissue remodeling and inflammation, and their dysregulation is implicated in a variety of diseases.[3][4] Inhibition of MMP-9 and MMP-12 is a promising therapeutic strategy for conditions such as spinal cord injury, chronic obstructive pulmonary disease (COPD), and cancer. While both compounds share a similar target profile, their species-specific activity necessitates the use of AZD3342 in rat-based preclinical research.

Performance Data in Rat Models: AZD3342

The following tables summarize the key quantitative data from studies utilizing AZD3342 in rat models.

Spinal Cord Injury (SCI) Model
ParameterVehicle ControlAZD3342 TreatedOutcome
Edema (Water Content)IncreasedSuppressedReduction in post-injury swelling
MMP-9 and MMP-12 ActivityElevatedSuppressedTarget engagement and inhibition
Proinflammatory Pain CytokinesIncreasedSuppressedAttenuation of inflammatory response
Electrophysiological FunctionImpairedSignificantly ImprovedEnhanced nerve signal conduction
Locomotor FunctionImpairedSignificantly ImprovedBetter motor recovery
Sensory FunctionImpairedSignificantly ImprovedRestoration of sensory perception
Chemotherapy-Induced Gastrointestinal Toxicity and Tumor Growth Model
ParameterVehicle ControlAZD3342 AloneMethotrexate (MTX)MTX + AZD3342Outcome
Tumor GrowthBaselineSuppressed (p=0.003 vs. vehicle)InhibitedInhibitedAZD3342 alone reduces tumor growth but does not enhance MTX efficacy
Onset of Severe DiarrheaN/AN/A48 hours72 hoursAZD3342 delayed the onset of severe diarrhea by 1 day
Severity of DiarrheaN/AN/ASevereSevere (from 72h)No overall improvement in diarrhea severity
Weight LossN/AN/ASevereSevereNo prevention of MTX-induced weight loss
Intestinal Barrier FunctionNormalNormalImpairedImpairedNo protection against MTX-induced barrier dysfunction

Experimental Protocols

Spinal Cord Injury Model

A dorsal column (DC) crush injury model in rats was utilized to mimic human spinal cord injury pathophysiology. Following the injury, rats were treated with AZD3342. Key experimental procedures included:

  • Edema Measurement: Spinal cord water content was measured to assess edema.

  • MMP Activity Assay: In situ zymography or other biochemical assays were used to determine the activity of MMP-9 and MMP-12 in spinal cord tissue.

  • Cytokine Analysis: Levels of proinflammatory cytokines in the spinal cord tissue were quantified using methods such as ELISA or multiplex assays.

  • Electrophysiology: Compound action potentials (CAPs) were recorded to assess nerve conduction across the lesion site.

  • Behavioral Testing: Locomotor function was evaluated using tests like the Basso, Beattie, and Bresnahan (BBB) scale or ladder crossing tests. Sensory function was assessed through responses to thermal or mechanical stimuli.

Chemotherapy-Induced Gastrointestinal Toxicity and Tumor Growth Model

Female tumor-bearing Dark Agouti rats were used in this study. The experimental groups included vehicle control, methotrexate (MTX) alone, AZD3342 alone, and a combination of MTX and AZD3342.

  • Tumor Induction: Mammary adenocarcinoma cells were implanted to induce tumor growth.

  • Drug Administration: Methotrexate was administered to induce gastrointestinal toxicity and as a cancer therapeutic. AZD3342 was co-administered in the combination therapy group.

  • Tumor Measurement: Tumor size was measured daily using digital calipers.

  • Gastrointestinal Toxicity Assessment: Clinical markers such as diarrhea severity and body weight were monitored daily.

  • Histopathological Analysis: Intestinal tissue samples were collected for histological examination to assess for damage.

  • Intestinal Barrier Function: Intestinal permeability was assessed using methods like the FITC-dextran assay.

Visualizations

Signaling Pathway of MMP-9/12 Inhibition

MMP Inhibition Pathway Simplified Signaling Pathway of MMP-9/12 Inhibition cluster_0 Cellular Stress / Injury cluster_1 MMP Activation cluster_2 Downstream Effects Pro-inflammatory Stimuli Pro-inflammatory Stimuli Pro-MMP-9 Pro-MMP-9 Pro-inflammatory Stimuli->Pro-MMP-9 Pro-MMP-12 Pro-MMP-12 Pro-inflammatory Stimuli->Pro-MMP-12 Active MMP-9 Active MMP-9 Pro-MMP-9->Active MMP-9 Activation Active MMP-12 Active MMP-12 Pro-MMP-12->Active MMP-12 Activation ECM Degradation ECM Degradation Active MMP-9->ECM Degradation Cytokine Activation Cytokine Activation Active MMP-9->Cytokine Activation Active MMP-12->ECM Degradation Active MMP-12->Cytokine Activation Tissue Damage Tissue Damage ECM Degradation->Tissue Damage Inflammation Inflammation Cytokine Activation->Inflammation Inflammation->Tissue Damage AZD3342 AZD3342 AZD3342->Active MMP-9 Inhibition AZD3342->Active MMP-12 Inhibition

Caption: Mechanism of AZD3342 action.

Experimental Workflow for Spinal Cord Injury Rat Model

SCI Experimental Workflow Experimental Workflow for Spinal Cord Injury Rat Model Rat Acclimatization Rat Acclimatization Dorsal Column Crush Injury Dorsal Column Crush Injury Rat Acclimatization->Dorsal Column Crush Injury Randomization Randomization Dorsal Column Crush Injury->Randomization Vehicle Treatment Vehicle Treatment Randomization->Vehicle Treatment AZD3342 Treatment AZD3342 Treatment Randomization->AZD3342 Treatment Post-operative Monitoring Post-operative Monitoring Vehicle Treatment->Post-operative Monitoring AZD3342 Treatment->Post-operative Monitoring Functional Assessments Functional Assessments Post-operative Monitoring->Functional Assessments Tissue Collection and Analysis Tissue Collection and Analysis Functional Assessments->Tissue Collection and Analysis

Caption: Spinal cord injury study workflow.

Experimental Workflow for Chemotherapy-Induced Toxicity Rat Model

Chemo Toxicity Experimental Workflow Experimental Workflow for Chemotherapy-Induced Toxicity Rat Model Tumor Cell Implantation Tumor Cell Implantation Tumor Growth Tumor Growth Tumor Cell Implantation->Tumor Growth Randomization into 4 Groups Randomization into 4 Groups Tumor Growth->Randomization into 4 Groups Vehicle Vehicle Randomization into 4 Groups->Vehicle AZD3342 AZD3342 Randomization into 4 Groups->AZD3342 Methotrexate (MTX) Methotrexate (MTX) Randomization into 4 Groups->Methotrexate (MTX) MTX + AZD3342 MTX + AZD3342 Randomization into 4 Groups->MTX + AZD3342 Daily Monitoring Daily Monitoring Vehicle->Daily Monitoring AZD3342->Daily Monitoring Methotrexate (MTX)->Daily Monitoring MTX + AZD3342->Daily Monitoring Tumor Measurement Tumor Measurement Daily Monitoring->Tumor Measurement Toxicity Assessment Toxicity Assessment Daily Monitoring->Toxicity Assessment Endpoint Analysis Endpoint Analysis Tumor Measurement->Endpoint Analysis Toxicity Assessment->Endpoint Analysis

Caption: Chemotherapy toxicity study workflow.

Conclusion

While a direct comparative study of this compound and AZD3342 in rats is precluded by the inactivity of this compound in this species, the available data on AZD3342 provides valuable insights into the therapeutic potential of selective MMP-9/12 inhibition in rat models of disease. In a rat model of spinal cord injury, AZD3342 demonstrated significant efficacy in reducing inflammation and improving functional outcomes. In a model of chemotherapy-induced toxicity, AZD3342 showed modest benefits in delaying the onset of diarrhea and independently suppressing tumor growth. These findings underscore the potential of this therapeutic approach and highlight the importance of selecting species-appropriate compounds for preclinical evaluation. Further research is warranted to fully elucidate the therapeutic window and optimal applications of selective MMP-9/12 inhibitors.

References

A Comparative Analysis of AZD-1236 and Specific MMP-13 Inhibitors in Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the dual MMP-9/MMP-12 inhibitor, AZD-1236, against highly selective inhibitors of matrix metalloproteinase-13 (MMP-13). This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the associated signaling pathways to inform future research and development decisions.

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components. Their dysregulation is implicated in various pathologies, including osteoarthritis, cancer, and inflammatory diseases. While broad-spectrum MMP inhibitors have been historically challenged by off-target effects, the development of more selective inhibitors has renewed interest in this class of therapeutic agents. This guide evaluates the preclinical profiles of this compound, a potent inhibitor of MMP-9 and MMP-12, and contrasts it with inhibitors specifically targeting MMP-13, a key enzyme in cartilage degradation.

Data Presentation: A Head-to-Head Look at Inhibitor Potency and Selectivity

The following tables provide a summary of the available quantitative data for this compound and representative selective MMP-13 inhibitors. This data is crucial for understanding the potency and selectivity of these compounds, which are key determinants of their potential therapeutic efficacy and safety profiles.

Table 1: In Vitro Inhibitory Activity (IC50, nM) of this compound and a Selective MMP-13 Inhibitor

InhibitorMMP-1MMP-2MMP-8MMP-9MMP-12MMP-13MMP-14
This compound >350-fold selective vs. MMP-9/12>10-fold selective vs. MMP-9/12-4.56.1>10-fold selective vs. MMP-9/12-
Compound 10d >10,000730600>10,0004703.4>10,000

Data for Compound 10d is presented as a representative highly selective MMP-13 inhibitor[1]. Data for this compound is compiled from multiple sources indicating its primary targets and general selectivity profile.

Experimental Protocols: Methodologies for Key In Vivo Studies

Understanding the experimental context is critical for interpreting preclinical data. Below are detailed methodologies for common animal models used to evaluate the efficacy of MMP inhibitors in the context of arthritis.

Monoiodoacetate (MIA)-Induced Osteoarthritis in Rats

This model is widely used to replicate the cartilage degradation and pain observed in human osteoarthritis.

  • Animal Model: Male Lewis rats are typically used.

  • Induction of Osteoarthritis: A single intra-articular injection of monoiodoacetate (MIA) into the knee joint induces chondrocyte death and subsequent cartilage degradation.

  • Dosing Regimen: The MMP inhibitor or vehicle is administered, often orally, starting either before or after the MIA injection and continued for a specified period.

  • Efficacy Endpoints:

    • Histological Analysis: Knee joints are collected, sectioned, and stained (e.g., with Safranin O-Fast Green) to assess cartilage damage, proteoglycan loss, and bone remodeling.

    • Pain Assessment: Behavioral tests, such as measuring paw withdrawal threshold to a mechanical stimulus (e.g., von Frey filaments), are used to quantify pain.

    • Biomarker Analysis: Synovial fluid or serum may be analyzed for biomarkers of cartilage degradation and inflammation.

Collagen-Induced Arthritis (CIA) in Mice

The CIA model is a well-established model of inflammatory arthritis that shares many pathological features with human rheumatoid arthritis.

  • Animal Model: DBA/1 mice are commonly used due to their susceptibility to CIA.

  • Induction of Arthritis: Mice are immunized with an emulsion of type II collagen and Freund's complete adjuvant. A booster injection is typically given 21 days later.

  • Dosing Regimen: The test compound or vehicle is administered (e.g., orally or intraperitoneally) either prophylactically or therapeutically after the onset of arthritis.

  • Efficacy Endpoints:

    • Clinical Scoring: Arthritis severity is assessed visually using a scoring system that grades paw swelling and inflammation.

    • Histological Analysis: Joint tissues are examined for synovial inflammation, cartilage erosion, and bone resorption.

    • Measurement of Inflammatory Markers: Serum or joint tissue levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) are quantified.

Mandatory Visualizations

Signaling Pathway of MMP-13 in Cartilage Degradation

The following diagram illustrates the central role of MMP-13 in the signaling cascade that leads to cartilage degradation in osteoarthritis. Inflammatory cytokines such as IL-1β and TNF-α stimulate chondrocytes to produce MMP-13, which then degrades type II collagen, the primary structural component of articular cartilage. This degradation releases cartilage fragments that can further amplify the inflammatory response.

MMP13_Signaling_Pathway Cytokines Inflammatory Cytokines (e.g., IL-1β, TNF-α) Chondrocyte Chondrocyte Cytokines->Chondrocyte stimulate MMP13_Induction ↑ MMP-13 Gene Expression & Pro-MMP-13 Synthesis Chondrocyte->MMP13_Induction Pro_MMP13 Pro-MMP-13 (inactive) MMP13_Induction->Pro_MMP13 Active_MMP13 Active MMP-13 Pro_MMP13->Active_MMP13 activation Collagen Type II Collagen (in Cartilage Matrix) Active_MMP13->Collagen degrades Degradation Cartilage Degradation Collagen->Degradation Fragments Cartilage Fragments Degradation->Fragments Amplification Inflammatory Amplification Fragments->Amplification leads to Amplification->Cytokines further release Inhibitor MMP-13 Specific Inhibitor Inhibitor->Active_MMP13 inhibits AZD1236 This compound AZD1236->Active_MMP13 weakly inhibits

MMP-13 signaling cascade in osteoarthritis.
Experimental Workflow for Preclinical Evaluation

The diagram below outlines a typical experimental workflow for evaluating the in vivo efficacy of an MMP inhibitor in a preclinical model of arthritis.

Experimental_Workflow start Animal Model Selection (e.g., Rat MIA or Mouse CIA) induction Disease Induction (MIA injection or Collagen Immunization) start->induction grouping Randomization into Treatment Groups induction->grouping treatment Drug Administration (Inhibitor vs. Vehicle) grouping->treatment monitoring In-Life Monitoring (Clinical Scoring, Pain Assessment) treatment->monitoring endpoint Endpoint Analysis monitoring->endpoint histology Histopathology of Joints endpoint->histology biomarkers Biomarker Quantification (Serum/Synovial Fluid) endpoint->biomarkers data_analysis Data Analysis & Statistical Comparison histology->data_analysis biomarkers->data_analysis conclusion Conclusion on Efficacy data_analysis->conclusion

Preclinical evaluation workflow for MMP inhibitors.

Concluding Remarks

The choice between a dual MMP-9/MMP-12 inhibitor like this compound and a highly selective MMP-13 inhibitor depends on the specific therapeutic indication. For diseases where MMP-9 and MMP-12 are the primary drivers of pathology, such as certain inflammatory conditions or neurological damage, this compound presents a targeted approach. Conversely, for conditions predominantly driven by cartilage degradation, such as osteoarthritis, selective MMP-13 inhibitors may offer a more direct and potentially safer therapeutic strategy by avoiding the inhibition of other MMPs that may have beneficial roles. The data and protocols presented in this guide are intended to provide a foundational understanding to aid in the rational design and interpretation of future studies in this promising area of drug development.

References

AZD-1236: A Comparative Analysis in Acute and Chronic Injury Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD-1236 is a potent and selective, orally bioavailable inhibitor of matrix metalloproteinase-9 (MMP-9) and matrix metalloproteinase-12 (MMP-12)[1]. These enzymes are key mediators of tissue remodeling and inflammation, and their dysregulation is implicated in the pathology of numerous diseases. Initially developed by AstraZeneca for the treatment of chronic obstructive pulmonary disease (COPD), a chronic inflammatory condition, this compound has also been repurposed and investigated for its therapeutic potential in acute injuries, specifically spinal cord injury (SCI)[1]. This guide provides a comparative analysis of this compound's performance in preclinical acute SCI models and clinical trials for the chronic condition of COPD, offering insights into its mechanism of action, efficacy, and the experimental designs used in its evaluation.

Mechanism of Action: Inhibition of MMP-9 and MMP-12

MMPs are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components. MMP-9 and MMP-12, in particular, play significant roles in inflammatory processes. In chronic conditions like COPD, they are believed to contribute to the persistent inflammation and tissue destruction characteristic of the disease[2][3]. In the context of acute injuries such as SCI, MMP-9 and MMP-12 are rapidly upregulated and contribute to the breakdown of the blood-spinal cord barrier, edema, and subsequent secondary injury cascades that exacerbate tissue damage and functional loss[4]. This compound exerts its therapeutic effect by selectively inhibiting the enzymatic activity of MMP-9 and MMP-12, thereby aiming to mitigate the pathological consequences of their overactivation.

cluster_0 Pathophysiological Stimuli cluster_1 Upstream Effectors cluster_2 Key Mediators cluster_3 Downstream Pathological Events cluster_4 Therapeutic Intervention Chronic Inflammation (COPD) Chronic Inflammation (COPD) Pro-inflammatory Cytokines Pro-inflammatory Cytokines Chronic Inflammation (COPD)->Pro-inflammatory Cytokines Acute Injury (SCI) Acute Injury (SCI) Acute Injury (SCI)->Pro-inflammatory Cytokines MMP-9 MMP-9 Pro-inflammatory Cytokines->MMP-9 MMP-12 MMP-12 Pro-inflammatory Cytokines->MMP-12 Tissue Destruction Tissue Destruction MMP-9->Tissue Destruction Persistent Inflammation Persistent Inflammation MMP-9->Persistent Inflammation Blood-Spinal Cord Barrier Breakdown Blood-Spinal Cord Barrier Breakdown MMP-9->Blood-Spinal Cord Barrier Breakdown Edema Edema MMP-9->Edema MMP-12->Tissue Destruction MMP-12->Persistent Inflammation Neuronal Cell Death Neuronal Cell Death MMP-12->Neuronal Cell Death This compound This compound This compound->MMP-9 This compound->MMP-12

Caption: Signaling pathway of MMP-9 and MMP-12 inhibition by this compound.

Comparative Performance of this compound

The therapeutic potential of this compound has been evaluated in markedly different injury models, yielding contrasting results.

This compound in Chronic Injury: Chronic Obstructive Pulmonary Disease (COPD)

In clinical trials involving patients with moderate-to-severe COPD, this compound was found to be generally well-tolerated. However, it failed to demonstrate significant clinical efficacy in short-term studies.

ParameterThis compoundPlaceboOutcome
Lung Function (FEV1) No significant changeNo significant changeNo therapeutic efficacy demonstrated
6-Minute Walk Test (6MWT) No significant changeNo significant changeNo improvement in exercise capacity
Patient-Reported Outcomes (CCQ) No meaningful differencesNo meaningful differencesNo improvement in quality of life
Biomarkers (Urinary Desmosine) Possible, but not statistically significant reductionLittle changePotential impact on elastin degradation, but not conclusive
Adverse Events Incidence similar to placeboIncidence similar to placeboGenerally well-tolerated
This compound in Acute Injury: Spinal Cord Injury (SCI)

In preclinical rodent models of SCI, this compound demonstrated remarkable efficacy in mitigating secondary injury and promoting functional recovery.

ParameterThis compoundControlOutcome
Nerve Function Preservation ~80%Not reportedSignificant preservation of nerve function
Improvement in Movement and Sensation ~85%Significant deficits at 6 weeks post-injuryUnprecedented recovery within 3 weeks
Reduction in Edema Significant reductionNot reportedHalts SCI-induced edema
Blood-Spinal Cord Barrier Breakdown Significant reductionNot reportedReduces breakdown and scarring
Pro-inflammatory Cytokines 85-95% suppressionNot reportedPotent anti-inflammatory effect
Neuropathic Pain Alleviation 82% more effective than pregabalin/gabapentinNot applicableSuperior pain relief

Experimental Protocols

Chronic Injury Model: COPD Clinical Trial

The evaluation of this compound in COPD was conducted through multinational, randomized, double-blind, placebo-controlled, parallel-group Phase IIa studies.

  • Participants: Men and women aged ≥40 years with stable moderate-to-severe COPD.

  • Intervention: After a 2-week run-in period, patients received oral this compound (75 mg) or a matching placebo twice daily for 6 weeks, in addition to their standard background medication.

  • Primary Endpoints: Safety and tolerability, assessed through adverse events (AEs), vital signs, and laboratory assessments.

  • Secondary Endpoints: Efficacy was assessed as a secondary objective and included spirometry, 6-minute walk test (6MWT), BODE index, and biomarkers in blood and urine. Patient-reported outcomes were also collected.

Patient Screening Patient Screening Run-in Period (2 weeks) Run-in Period (2 weeks) Patient Screening->Run-in Period (2 weeks) Randomization Randomization Run-in Period (2 weeks)->Randomization This compound (75mg BID) This compound (75mg BID) Randomization->this compound (75mg BID) Placebo (BID) Placebo (BID) Randomization->Placebo (BID) Treatment (6 weeks) Treatment (6 weeks) Follow-up Follow-up Treatment (6 weeks)->Follow-up Data Analysis Data Analysis Follow-up->Data Analysis This compound (75mg BID)->Treatment (6 weeks) Placebo (BID)->Treatment (6 weeks)

Caption: Experimental workflow for the COPD clinical trial.
Acute Injury Model: Spinal Cord Injury (SCI) Preclinical Study

The efficacy of this compound in SCI was demonstrated in rodent models of spinal cord injury (dorsal column and clip compression models).

  • Animal Models: Mice and rats subjected to either a dorsal column or severe clip compression SCI.

  • Intervention: this compound was administered either orally or intrathecally. Treatment was initiated within 24 hours post-injury and continued for 3 days. In some experiments, a delayed treatment paradigm was also tested.

  • Assessments:

    • Molecular and Cellular: MMP-9 and MMP-12 mRNA and protein levels, enzyme activity in spinal cord, serum, and cerebrospinal fluid (CSF), spinal cord water content (edema), and expression of pro-inflammatory cytokines.

    • Histological: Axon regeneration and sparing.

    • Functional: Electrophysiological function, locomotor skills, and sensory function.

  • Comparators: The study included comparisons with other MMP inhibitors and standard-of-care pain medications like pregabalin and gabapentin.

Animal Model of SCI Animal Model of SCI Baseline Assessment Baseline Assessment Animal Model of SCI->Baseline Assessment Treatment Initiation (<24h post-injury) Treatment Initiation (<24h post-injury) Baseline Assessment->Treatment Initiation (<24h post-injury) Treatment Groups Treatment Groups Treatment Initiation (<24h post-injury)->Treatment Groups This compound (Oral/Intrathecal) This compound (Oral/Intrathecal) Treatment Groups->this compound (Oral/Intrathecal) Vehicle Control Vehicle Control Treatment Groups->Vehicle Control Comparator Drugs Comparator Drugs Treatment Groups->Comparator Drugs Treatment Period (3 days) Treatment Period (3 days) Post-treatment Assessments Post-treatment Assessments Treatment Period (3 days)->Post-treatment Assessments Data Analysis Data Analysis Post-treatment Assessments->Data Analysis This compound (Oral/Intrathecal)->Treatment Period (3 days) Vehicle Control->Treatment Period (3 days) Comparator Drugs->Treatment Period (3 days)

Caption: Experimental workflow for the preclinical SCI study.

Conclusion

The comparative analysis of this compound in acute versus chronic injury models reveals a striking difference in its therapeutic efficacy. While the drug was safe but largely ineffective in altering the course of stable, chronic COPD in short-term trials, it demonstrated profound and unprecedented neuroprotective and restorative effects in acute, preclinical models of SCI. This disparity highlights the critical importance of the pathological context in determining the therapeutic utility of MMP inhibitors. In the acute setting of SCI, the rapid and transient upregulation of MMP-9 and MMP-12 presents a clear therapeutic window for intervention with this compound to prevent the cascade of secondary injury. Conversely, the complex and multifactorial nature of chronic inflammation in COPD may require a more multifaceted therapeutic approach or longer-term studies to observe a clinical benefit. These findings underscore the potential of this compound as a first-in-class treatment for SCI and provide valuable lessons for the future development and application of MMP inhibitors in other disease contexts.

References

Safety Operating Guide

Proper Disposal of AZD-1236: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This document provides essential guidance on the safe and compliant disposal of AZD-1236, a potent and selective inhibitor of matrix metalloproteinases (MMPs) MMP-9 and MMP-12.

While this compound is not classified as a hazardous substance or mixture according to available Safety Data Sheets (SDS), adherence to proper disposal procedures is crucial to ensure a safe laboratory environment and to comply with all relevant regulations.[1] The primary recommendation is to dispose of this compound and any contaminated materials in accordance with all applicable country, federal, state, and local regulations.[1]

Immediate Safety and Handling Considerations

Before proceeding with disposal, it is imperative to handle this compound with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. In case of accidental contact, follow these first-aid measures:

Exposure RouteFirst-Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention if irritation persists.
Skin Contact Wash off with soap and plenty of water. Get medical attention if irritation develops or persists.
Inhalation Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.

Step-by-Step Disposal Protocol

The following procedure outlines the recommended steps for the disposal of this compound from a research laboratory setting.

  • Waste Identification and Segregation:

    • Identify all waste streams containing this compound. This includes pure compound, solutions, and any contaminated labware (e.g., pipette tips, vials, gloves).

    • Segregate this compound waste from other chemical waste to avoid unintended reactions.

  • Containerization:

    • Use a dedicated, clearly labeled, and chemically compatible waste container for all this compound waste.

    • The container should be in good condition and have a secure, tight-fitting lid to prevent leaks or spills.

  • Labeling:

    • Label the waste container clearly with "this compound Waste" and include the full chemical name: (R)-N-((S)-1-(2-(5-chloropyridin-2-yloxy)ethyl)-2-oxopyrrolidin-3-yl)-2,2-dimethylpropane-1-sulfonamide.

    • Indicate the approximate concentration and quantity of the waste.

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated, and secure area away from incompatible materials.

    • Follow your institution's guidelines for the temporary storage of chemical waste.

  • Disposal:

    • Dispose of the this compound waste through your institution's designated hazardous waste disposal program.

    • Do not dispose of this compound down the drain or in the regular trash.

    • Ensure that the disposal process is handled by a licensed and approved waste disposal contractor.

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the this compound disposal process.

AZD1236_Disposal_Workflow cluster_prep Preparation cluster_collection Collection & Storage cluster_disposal Final Disposal start Start: this compound Waste Generated identify Identify & Segregate Waste start->identify containerize Select & Prepare Labeled Container identify->containerize collect Collect Waste in Container containerize->collect seal Securely Seal Container collect->seal store Store in Designated Area seal->store handover Handover to EHS/Waste Contractor store->handover end_node End: Compliant Disposal handover->end_node

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
AZD-1236
Reactant of Route 2
Reactant of Route 2
AZD-1236

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.